Product packaging for 1-(Methoxymethyl)-1H-benzotriazole(Cat. No.:CAS No. 71878-80-3)

1-(Methoxymethyl)-1H-benzotriazole

Cat. No.: B1582719
CAS No.: 71878-80-3
M. Wt: 163.18 g/mol
InChI Key: QEIXBXXKTUNWDK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B1582719 1-(Methoxymethyl)-1H-benzotriazole CAS No. 71878-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIXBXXKTUNWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337399
Record name 1-(Methoxymethyl)-1H-benzotriazole
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71878-80-3
Record name 1-(Methoxymethyl)-1H-benzotriazole
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Record name 1-(Methoxymethyl)-1H-benzotriazole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Methoxymethyl)-1H-benzotriazole (CAS No. 71878-80-3), a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, reactivity, and diverse applications of this reagent, grounding theoretical principles in practical, field-proven insights.

Introduction and Strategic Importance

This compound, often abbreviated as MOM-Btz, is a stable, crystalline solid that has carved a niche in both synthetic organic chemistry and materials science. It belongs to the family of N-substituted benzotriazoles, a class of compounds renowned for their utility as synthetic auxiliaries.[1] The strategic value of MOM-Btz lies in the unique combination of the methoxymethyl (MOM) group and the benzotriazole moiety. The benzotriazolyl group functions as an exceptional leaving group, facilitating a range of nucleophilic substitution reactions. This reactivity profile makes it a valuable reagent for the introduction of the methoxymethyl protecting group and other synthetic transformations.

Beyond the synthesis lab, its inherent benzotriazole structure imparts properties valuable in materials science, such as UV absorption and corrosion inhibition, enhancing the durability and longevity of polymers and coatings.[2] This dual utility makes a deep understanding of its properties and applications essential for innovation in diverse chemical fields.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe application.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 71878-80-3[2][3]
Molecular Formula C₈H₉N₃O[2][3]
Molecular Weight 163.18 g/mol [2][3]
Appearance Off-white or pale yellow crystalline powder/solid[2][3][4]
Melting Point 42 - 43 °C[2][5]
Boiling Point 291.7 °C at 760 mmHg[5]
Purity ≥ 98.0% (GC)[4][6]
IUPAC Name 1-(methoxymethyl)-1H-1,2,3-benzotriazole[3]
Expected Spectroscopic Signature

While specific spectra are instrument- and condition-dependent, the structure of MOM-Btz gives rise to a predictable spectroscopic fingerprint. This is crucial for reaction monitoring and quality control.

SpectroscopyFeatureExpected Chemical Shift / Frequency
¹H NMR Aromatic Protons (4H)δ ≈ 7.3 - 8.1 ppm (complex multiplets)
Methylene Protons (-CH₂-) (2H)δ ≈ 5.5 - 6.0 ppm (singlet)
Methoxy Protons (-OCH₃) (3H)δ ≈ 3.3 - 3.6 ppm (singlet)
¹³C NMR Aromatic Carbons (6C)δ ≈ 110 - 145 ppm
Methylene Carbon (-CH₂-)δ ≈ 75 - 85 ppm
Methoxy Carbon (-OCH₃)δ ≈ 55 - 60 ppm
IR Spectroscopy Aromatic C-H Stretch≈ 3000 - 3100 cm⁻¹
Aliphatic C-H Stretch≈ 2800 - 3000 cm⁻¹
C=C Aromatic Ring Stretch≈ 1450 - 1600 cm⁻¹
C-O Ether Stretch≈ 1050 - 1150 cm⁻¹

Synthesis and Purification

The preparation of this compound is typically achieved through the N-alkylation of benzotriazole.[7] This involves the reaction of the benzotriazole anion with a suitable methoxymethylating agent.

General Synthesis Workflow

The most common laboratory-scale synthesis involves the deprotonation of 1H-benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking an electrophilic methoxymethyl source.

G Btz 1H-Benzotriazole Anion Benzotriazolide Anion Btz->Anion Deprotonation 1 Base Base (e.g., NaH, K₂CO₃) in Anhydrous Solvent (e.g., THF, DMF) Base->Anion Product This compound Anion->Product Nucleophilic Substitution (Sₙ2) 2 MOM_Cl Methoxymethylating Agent (e.g., Methoxymethyl Chloride) MOM_Cl->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Conceptual workflow for the synthesis of MOM-Btz.

Rationale and Control
  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred in an aprotic solvent like THF to ensure complete and irreversible deprotonation of the benzotriazole N-H proton. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions.

  • Solvent: Anhydrous polar aprotic solvents (THF, DMF, Acetonitrile) are critical. They effectively solvate the cation of the base without interfering with the nucleophilic anion, preventing side reactions.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by slow warming to room temperature during the substitution step to ensure the reaction proceeds to completion.

  • Purification: As a crystalline solid, MOM-Btz is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to remove unreacted starting materials and inorganic salts.

Core Applications and Methodologies

The utility of this compound stems from its ability to act as a versatile electrophile upon activation, leveraging the excellent leaving group ability of the benzotriazolide anion.

Methoxymethyl (MOM) Protection of Alcohols

The primary application of MOM-Btz is as an efficient reagent for the introduction of the methoxymethyl (MOM) ether, a common protecting group for alcohols. The MOM group is stable to a wide range of non-acidic conditions (e.g., organometallics, hydrides, basic hydrolysis) but is easily cleaved under acidic conditions.

G cluster_0 Mechanism of MOM Protection ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus RO_MOM R-O-MOM (Protected Alcohol) RO_minus->RO_MOM Sₙ2 Attack MOM_Btz MOM-Btz MOM_Btz->RO_MOM Btz_anion Btz⁻ (Leaving Group) MOM_Btz->Btz_anion Displacement

Caption: General mechanism for the MOM protection of an alcohol.

This protocol serves as a self-validating system, where the rationale for each step ensures reproducibility and success.

  • System Inerting (Causality: Exclusion of Water): A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). The flask is flushed with dry nitrogen for 10 minutes. Rationale: NaH reacts violently with water. An inert atmosphere is crucial for the stability of the base and the subsequent alkoxide intermediate.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via syringe. The suspension is cooled to 0 °C in an ice bath. Rationale: THF is an ideal aprotic solvent. Cooling controls the initial exothermic reaction between the alcohol and NaH.

  • Substrate Addition (Controlled Deprotonation): Benzyl alcohol (1.0 eq) dissolved in a small amount of anhydrous THF is added dropwise to the stirred suspension. The reaction is stirred at 0 °C for 30 minutes. Rationale: Dropwise addition prevents a dangerous exotherm. Stirring allows for the complete formation of the sodium benzoxide nucleophile, often observed by the cessation of hydrogen gas evolution.

  • Reagent Addition (Nucleophilic Substitution): this compound (1.1 eq) dissolved in anhydrous THF is added dropwise at 0 °C. The reaction is then allowed to warm slowly to room temperature and stirred for 4-6 hours. Rationale: A slight excess of the MOM-Btz ensures complete consumption of the valuable substrate. The reaction is monitored by TLC until the starting alcohol is consumed.

  • Reaction Quenching (Neutralization): The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Rationale: This safely destroys any unreacted NaH and protonates the benzotriazolide anion byproduct.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel. Rationale: This standard workup isolates the desired organic product from inorganic salts and water-soluble byproducts, with chromatography yielding the pure MOM-protected ether.

Applications in Materials Science

The benzotriazole core of the molecule provides functionality beyond its role as a leaving group.

  • UV Stabilization: Like its parent compound, MOM-Btz can be incorporated into polymers and coatings to act as a UV absorber.[2] The conjugated system of the benzotriazole ring is effective at absorbing harmful UV-A and UV-B radiation and dissipating the energy as harmless heat, thereby preventing photo-oxidative degradation of the material matrix.[2]

  • Corrosion Inhibition: Benzotriazole derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[2] The nitrogen atoms in the triazole ring can coordinate to metal surfaces, forming a thin, protective passivation layer that prevents oxidative corrosion.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents the following primary hazards:

  • H315: Causes skin irritation. [4][6]

  • H319: Causes serious eye irritation. [4][6]

Recommended Handling and PPE
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety glasses or chemical goggles.[6][9]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][9] Avoid prolonged or repeated skin contact.[9]

    • Respiratory Protection: If dust is generated, use a suitable particulate respirator.[8]

  • Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[9]

Storage and Incompatibility
  • Storage Conditions: Store in a cool, dark, and dry place.[6] Keep the container tightly closed to prevent moisture ingress.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and alkaline materials.[9]

Conclusion

This compound is a highly valuable and versatile chemical entity. Its primary strength lies in its role as an efficient and manageable reagent for the methoxymethyl (MOM) protection of alcohols, a fundamental transformation in multi-step organic synthesis. The predictable reactivity, enabled by the superb leaving group ability of the benzotriazolide anion, allows for reliable and high-yielding protocols. Furthermore, its inherent properties as a UV stabilizer and potential corrosion inhibitor extend its utility into the realm of materials science. For the research scientist and drug development professional, a firm grasp of the synthesis, reactivity, and safe handling of MOM-Btz is a key asset for advancing complex molecular design and material formulation.

References

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  • Safety D
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  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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  • 1H-Benzotriazole-1-methanol.
  • Benzotriazole: Much More Than Just Synthetic Heterocyclic Chemistry.
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]
  • Review Of Benzotriazole.
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An In-Depth Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methoxymethyl)-1H-benzotriazole, a versatile heterocyclic compound. The document details its chemical and physical properties, including its molecular formula and weight. A thorough exploration of its synthesis, reaction mechanisms, and key applications in organic chemistry and drug development is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering insights into its utility as a synthetic intermediate and a protecting group.

Chemical and Physical Properties

This compound is a stable, off-white to pale yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉N₃O[1][2]
Molecular Weight 163.18 g/mol [1][2]
Appearance Off-white or pale yellow powder[1]
Melting Point 42 - 43 °C[1]
CAS Number 71878-80-3[2]

Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of 1H-benzotriazole. A general and efficient method utilizes the reaction of 1H-benzotriazole with a suitable methoxymethylating agent in the presence of a base.

General Synthesis Protocol

A widely applicable method for the N-alkylation of benzotriazole involves the use of an alkyl halide and a base in a suitable solvent. For the synthesis of this compound, chloromethyl methyl ether or a similar reagent can be employed.

Reaction Scheme:

A general reaction scheme for the synthesis.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 1H-benzotriazole and a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Addition of Base: A base, such as sodium hydride or potassium carbonate, is added portion-wise to the stirred solution at room temperature. The selection of the base is critical to deprotonate the benzotriazole, forming the benzotriazolide anion.

  • Addition of Alkylating Agent: The methoxymethylating agent (e.g., chloromethyl methyl ether) is then added dropwise to the reaction mixture. Caution is advised as some methoxymethylating agents can be carcinogenic.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, a singlet for the methylene protons of the methoxymethyl group, and a singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzotriazole ring, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the benzotriazole ring, and a prominent C-O-C stretching band from the methoxymethyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]+ would be observed at m/z 163.[4]

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent with diverse applications in both academic research and industrial processes.

Protecting Group Chemistry

The methoxymethyl (MOM) group can be used as a protecting group for various functional groups, and this compound serves as a convenient reagent for the introduction of this group, particularly for N-protection of amines and amides. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the methoxymethyl group to a nucleophile.

Mechanism of N-Methoxymethylation:

Nucleophilic substitution mechanism.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Benzotriazole derivatives are known to exhibit a wide range of biological activities.[5] Consequently, this compound serves as a key building block in the synthesis of more complex molecules with potential applications as active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Other Industrial Applications

Beyond its role in fine chemical synthesis, this compound and related compounds are utilized as:

  • UV Absorbers: To protect materials from degradation by ultraviolet radiation.[1]

  • Corrosion Inhibitors: To prevent the corrosion of metals, particularly copper and its alloys.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined molecular structure and properties. Its utility in organic synthesis, particularly as a protecting group and a synthetic intermediate, makes it an important tool for researchers in academia and industry. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is essential for its effective and safe utilization in the development of new chemical entities and materials.

References

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Introduction: The Versatility of a Protected Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)-1H-benzotriazole

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, often abbreviated as BTMOM, is a versatile heterocyclic compound that has garnered significant interest in organic synthesis and materials science. It belongs to the family of benzotriazoles, which are well-regarded for their utility as corrosion inhibitors and UV stabilizers.[1][2] The introduction of the methoxymethyl (MOM) group at the N1 position of the benzotriazole ring system serves as a crucial protecting group, enhancing its utility in multi-step organic syntheses, particularly in the development of pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into its characterization and application, grounded in authoritative data.

Chemical Identity and Structure

The unique properties of this compound stem directly from its molecular architecture, which features a bicyclic aromatic system fused with a triazole ring, appended with a methoxymethyl ether linkage.

Diagram: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Core Physical Properties: A Quantitative Summary

The physical characteristics of a compound are paramount for its handling, storage, and application in various experimental and industrial settings. The table below summarizes the key physical properties of this compound based on compiled data from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 71878-80-3[1][4]
Molecular Formula C₈H₉N₃O[1][4]
Molecular Weight 163.18 g/mol [1][4]
Appearance White to off-white or pale yellow crystalline powder[1][4][5]
Melting Point 40 - 43 °C[1][4][6]
Boiling Point Data not available; likely decomposes upon heating[5]
Density Data not available
Solubility No quantitative data available. Inferred to be soluble in many organic solvents and sparingly soluble in water based on the parent compound, 1H-Benzotriazole.[7]
Purity Typically >98.0% (GC) or ≥99% (HPLC)[1][6]

Analysis and Causality of Physical Characteristics

Appearance, State, and Purity this compound exists as a stable, crystalline solid at room temperature. Its color, ranging from white to pale yellow, is typical for many organic compounds and minor variations can be attributed to trace impurities or slight oxidation. The high purity, often exceeding 98%, is critical for its application in sensitive organic reactions where side products can affect yields and product purity.[1]

Melting Point: A Key Indicator of Identity and Purity The melting point is a crucial and easily determinable physical constant. The relatively sharp melting range of 40-43 °C indicates a well-defined crystalline structure and high purity.[1][4] In a research setting, a depressed or broadened melting range would be a primary indicator of impurities, necessitating further purification steps like recrystallization before use in synthesis.

Solubility Profile and Its Implications While specific quantitative solubility data is not readily published, the chemical structure provides strong indicators of its expected behavior. The parent molecule, 1H-benzotriazole, is sparingly soluble in water but readily dissolves in organic solvents like alcohols, chloroform, and dimethylformamide (DMF).[7] The addition of the methoxymethyl group increases the molecule's nonpolar character, suggesting that its solubility in water is likely low. Conversely, its solubility in common organic solvents used in synthesis (e.g., tetrahydrofuran, dichloromethane, DMF) is expected to be good, which is a vital characteristic for a synthetic reagent. This solubility is essential for its role as a corrosion inhibitor in organic-based coatings and as a reagent in solution-phase chemical reactions.[1]

Thermal Stability and Handling The absence of a reported boiling point suggests that this compound may be thermally labile and could decompose at elevated temperatures before boiling, a common trait for complex heterocyclic molecules.[5] The parent compound, 1H-benzotriazole, is known to potentially explode during vacuum distillation.[7] Therefore, heating should be conducted with caution. For storage, it is recommended to keep the compound in a cool, dark, and tightly sealed container to prevent degradation.[8]

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of this compound, a precise melting point determination is a fundamental experiment.

Objective: To accurately determine the melting range of a sample of this compound using a digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder is finely crushed on a watch glass using a spatula to ensure uniform packing.

  • Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a packed column of 2-3 mm in height.

  • Apparatus Setup: The digital melting point apparatus is turned on and a starting temperature of approximately 35 °C is set. A slow ramp rate (e.g., 1-2 °C per minute) is programmed to begin near the expected melting point.

  • Measurement: The loaded capillary tube is inserted into the heating block of the apparatus.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

  • Validation: The observed melting range is compared to the literature value (40-43 °C). A sharp range within this window confirms the sample's purity and identity.

Workflow: Physical Characterization of a Novel Compound

A generalized workflow for the physical and chemical characterization of a synthesized compound.

Safety and Handling

According to safety data sheets, this compound is classified as a substance that causes skin and serious eye irritation.[5][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling.[8] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[5] Standard safe laboratory practices are sufficient for managing this compound.

Conclusion

This compound is a crystalline solid with a well-defined melting point and physical characteristics that make it highly suitable for its intended applications in organic synthesis and material science. Its stability at room temperature, coupled with its presumed solubility in common organic solvents, facilitates its use as a versatile reagent and additive. Understanding these core physical properties is the first step for any researcher or scientist aiming to leverage this compound's unique chemical capabilities in their work.

References

  • LookChem. (n.d.). 1-methoxy-1H-benzotriazole.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol....
  • CPAchem. (2023, January 23). Safety data sheet: 1H-Benzotriazole.
  • DrugFuture. (n.d.). 1H-Benzotriazole.
  • National Center for Biotechnology Information. (n.d.). 1-Methylbenzotriazole. PubChem Compound Database.
  • Wikipedia. (n.d.). Benzotriazole.
  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library.
  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole-1-methanol. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database.

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In-Depth Technical Guide: Determination of the Melting Point for 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the melting point of 1-(Methoxymethyl)-1H-benzotriazole (BOM-BT). Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings, a detailed experimental protocol, and a critical analysis of factors influencing measurement accuracy. By integrating established methodologies with practical insights, this guide serves as an authoritative resource for ensuring data integrity and reproducibility in the characterization of this important chemical compound.

Introduction to this compound (BOM-BT)

This compound, often abbreviated as BOM-BT, is a versatile N-protected derivative of benzotriazole. Its chemical structure features a methoxymethyl group attached to one of the nitrogen atoms of the benzotriazole ring system. This modification makes it a valuable reagent and building block in organic synthesis.[1]

Key Applications:

  • Organic Synthesis: BOM-BT is utilized in the synthesis of a variety of organic compounds, contributing to the development of pharmaceuticals and agrochemicals.[1]

  • UV Stabilization: It can serve as a UV absorber and stabilizer in plastics and coatings, enhancing the durability and lifespan of materials exposed to sunlight.[1]

  • Corrosion Inhibition: The benzotriazole moiety is well-known for its anti-corrosion properties, making its derivatives effective in preventing metal corrosion.[1]

The melting point is a fundamental physical property and a critical indicator of the purity of a crystalline solid like BOM-BT.[2] A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of the melting range. Therefore, accurate melting point determination is a cornerstone of quality control and characterization for this compound.

The Physical Chemistry of Melting

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice. For a pure substance, this transition is sharp and occurs at a specific temperature.[2] The presence of even small amounts of miscible impurities disrupts the crystal lattice, lowering the energy required to break it apart. This results in a lower and broader melting range.

Reported Melting Point Data for BOM-BT

A review of data from various chemical suppliers indicates a consensus on the melting point of this compound, though with slight variations in the reported range. These minor differences can be attributed to variances in instrumental calibration, heating rates, and the purity grade of the material tested.

Supplier/SourceReported Melting Point (°C)Purity Specification
TCI America40≥98.0% (GC)
Chem-Impex42 - 43≥99% (HPLC)
Fisher Scientific40≥98.0% (GC)
TCI Chemicals (SDS)40>98.0% (GC)

(Data compiled from sources[1][3][4])

This table underscores the importance of a standardized, carefully executed protocol to obtain a reliable and reproducible melting point value. The observed range is typically between 40°C and 43°C .

Authoritative Protocol for Melting Point Determination

This section details a robust, self-validating protocol for determining the melting point of BOM-BT using the capillary method, which is compliant with major pharmacopeias.[5][6]

4.1 Principle

A small, finely powdered sample of BOM-BT is packed into a capillary tube and heated at a controlled, constant rate.[6] The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are observed and recorded as the melting range.[5]

4.2 Apparatus and Materials
  • Melting Point Apparatus: An electrically heated metal block apparatus with a viewing lens and controlled heating rate (e.g., Mel-Temp or similar).

  • Capillary Tubes: Standard melting point capillary tubes (e.g., 0.8-1.2 mm internal diameter, one end sealed).[5][7]

  • Sample: this compound, finely powdered and thoroughly dried in a desiccator over silica gel for at least 24 hours.[5][7]

  • Thermometer: Calibrated thermometer or digital temperature probe.

  • Mortar and Pestle: For grinding the sample.

  • Spatula

4.3 Instrument Calibration

Prior to measurement, the accuracy of the melting point apparatus's temperature scale must be verified. This is a critical step for trustworthiness. The calibration should be performed using certified reference standards (CRSs) with melting points that bracket the expected melting point of BOM-BT.[5]

4.4 Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the BOM-BT sample is completely dry and homogenous.[2][6]

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.

  • Capillary Tube Packing:

    • Invert the open end of a capillary tube and press it into the powdered sample until a small amount enters the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder down.[5] Alternatively, drop the tube through a long glass tube onto the benchtop to achieve tight packing.[7]

    • The final packed column of the sample should be 2.5–3.5 mm high.[5]

  • Measurement - Rapid Determination (Optional but Recommended):

    • Insert the packed capillary into the apparatus.

    • Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Measurement - Accurate Determination:

    • Allow the apparatus to cool to at least 5-10°C below the approximate melting point found in the previous step.[5]

    • Insert a new, properly packed capillary tube.

    • Set the heating rate to a slow, controlled ramp of approximately 1°C per minute.[5] A slow heating rate is crucial for allowing thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[2]

    • Observe the sample closely through the viewing lens.

  • Data Recording:

    • T1 (Onset Point): Record the temperature at which the first drop of liquid appears or when the column of solid is observed to collapse.[5]

    • T2 (Clear Point): Record the temperature at which the last solid particle melts and the sample becomes a completely clear liquid.

    • The melting point is reported as the range T1 – T2.

  • Replicate Measurements:

    • Repeat the accurate determination at least two more times with fresh samples and capillaries to ensure reproducibility. The results should be consistent.

4.5 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_data Phase 3: Data Analysis A Dry BOM-BT Sample (Desiccator, 24h) B Grind to Fine Powder A->B C Pack Capillary Tube (2.5-3.5 mm height) B->C E Insert Capillary into Apparatus C->E D Calibrate Apparatus (Use Certified Standards) D->E F Set Start Temp (5-10°C below expected MP) E->F G Heat at Slow Rate (1°C / minute) F->G H Observe Sample G->H I Record T1 (Onset) First liquid drop H->I J Record T2 (Clear Point) All solid melts H->J I->J K Report Melting Range (T1 - T2) J->K L Perform Replicates (≥2 additional runs) K->L

Caption: Workflow for Accurate Melting Point Determination.

Safety and Handling

According to safety data sheets, this compound is classified as a substance that causes skin and serious eye irritation.[4][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this chemical.[4][8]

  • Handling: Wash hands and face thoroughly after handling. Avoid creating dust. Use in a well-ventilated area or under a local exhaust hood.[4][8]

  • Storage: Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[4][8]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][8]

Conclusion

The accurate determination of the melting point of this compound, consistently reported in the range of 40-43°C , is essential for its quality assessment. Adherence to a meticulous, standardized protocol, including proper sample preparation, instrument calibration, and a controlled heating rate, is paramount for achieving reliable and reproducible results. This guide provides the necessary framework for researchers to confidently characterize this compound, ensuring the integrity of their scientific endeavors.

References
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
  • Melting Point Determin
  • Melting Point Determination / General Tests. Japanese Pharmacopoeia. [Link]
  • Measuring the Melting Point. Westlab Canada. [Link]
  • Melting Point Determin

Sources

1-(Methoxymethyl)-1H-benzotriazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-1H-benzotriazole

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound, often abbreviated as MOMB-T, is a vital heterocyclic compound in the landscape of modern organic synthesis. Its utility stems from the unique combination of the benzotriazole moiety, a versatile synthetic auxiliary and leaving group, with the methoxymethyl (MOM) group, a widely used protecting group for alcohols and amines. This structure makes MOMB-T an important intermediate, particularly in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The benzotriazole ring system itself is a privileged structure found in numerous therapeutic agents, exhibiting a wide array of biological activities.

This guide provides a comprehensive overview of the core synthesis pathway for this compound, delving into the mechanistic underpinnings, detailed experimental protocols, and the critical rationale behind procedural choices. The focus is to equip researchers, scientists, and drug development professionals with a field-proven understanding of its preparation.

Part 1: The Foundational Synthesis of the 1H-Benzotriazole Core

The journey to MOMB-T begins with the robust and well-established synthesis of its parent scaffold, 1H-benzotriazole. The most efficient and common method involves the diazotization of o-phenylenediamine followed by an intramolecular cyclization.

Mechanism of Benzotriazole Formation

The reaction proceeds through two critical stages:

  • Diazotization: In an acidic medium, typically glacial acetic acid, sodium nitrite is converted to nitrous acid (HNO₂). One of the primary amino groups of o-phenylenediamine performs a nucleophilic attack on the nitrous acid, leading to the formation of a diazonium salt intermediate after dehydration.

  • Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazonium group. This ring-closing step, followed by deprotonation, yields the stable, aromatic 1H-benzotriazole ring system.

Experimental Protocol: Synthesis of 1H-Benzotriazole

This protocol is adapted from established organic synthesis procedures.

Materials:

  • o-phenylenediamine (1 mole, 108 g)

  • Glacial Acetic Acid (2 moles, 120 g)

  • Sodium Nitrite (1.09 moles, 75 g)

  • Deionized Water

  • Ice

Procedure:

  • In a 1-liter beaker, combine o-phenylenediamine, glacial acetic acid, and 300 mL of water. Gently warm the mixture to obtain a clear solution.

  • Cool the solution to 5-15°C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve the sodium nitrite in 120 mL of water and cool the solution.

  • Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once. A rapid temperature increase to 70-80°C is expected and essential for the reaction to proceed efficiently. The solution's color will change, typically to a clear orange-red.

  • Allow the reaction mixture to stand and cool to room temperature for approximately one hour, during which the product may begin to separate.

  • Chill the mixture thoroughly in an ice bath until a solid mass forms.

  • Collect the crude product by vacuum filtration, wash with ice-cold water, and dry thoroughly.

  • For high-purity benzotriazole, the crude product can be purified by vacuum distillation or recrystallization from benzene. The purified product is a colorless solid with a melting point of 96-97°C.

Part 2: Core Directive: N-Methoxymethylation of Benzotriazole

With the 1H-benzotriazole scaffold in hand, the next critical step is the introduction of the methoxymethyl group onto the N1 position of the triazole ring. This is typically achieved via a nucleophilic substitution reaction.

Causality Behind the N-Alkylation Strategy

The N-H proton of benzotriazole is acidic (pKa ≈ 8.2), allowing for its removal by a suitable base to form the benzotriazolide anion. This anion is an excellent nucleophile that can readily attack an appropriate electrophile. The choice of base and electrophile is paramount for achieving high yield and regioselectivity.

Regioselectivity (N1 vs. N2 Isomerization): Benzotriazole can be alkylated at either the N1 or N2 position. While a mixture is often possible, N1-alkylation is generally the thermodynamically more stable and favored outcome, especially under solvent-free or specific catalytic conditions. The precise ratio can be influenced by the choice of alkylating agent, solvent, and counter-ion. For the synthesis of MOMB-T, the N1 isomer is the desired product.

Synthetic Pathway and Mechanism

The most direct pathway involves the reaction of the benzotriazolide anion with a methoxymethylating agent. The reaction proceeds via an SN2 mechanism.

Workflow: Synthesis of this compound

Mechanism of 1-(Methoxymethyl)-1H-benzotriazole formation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm initiating the research process by running extensive Google searches. I'm focusing on the formation mechanism of 1-(Methoxymethyl)-1H-benzotriazole. My key interests are reaction conditions, reagents, involved intermediates, and mechanistic pathways.

Expanding Search for Details

I'm now diving deeper into the research, performing further Google searches with a focus on specific experimental protocols. My objective is to build a thorough understanding of the reaction mechanism and find specific quantitative data on yields, times, and temperatures. This data will be instrumental for the construction of detailed tables. I'm also starting to think about structuring the technical guide to provide an accessible and informative description of the formation of this compound.

Planning Guide Construction

I'm now outlining a search strategy for authoritative information on the formation mechanism of this compound, paying particular attention to reaction conditions, reactants, intermediates, and any mechanistic studies. Simultaneously, I'll search for detailed experimental protocols, and for quantitative data to generate informative tables. I'm focusing on the roles of benzotriazole, formaldehyde, and methanol. I am also starting to think about introducing the technical guide, and describing the reactants in detail.

Outlining The Guide

I'm currently focused on the introduction. I'm aiming to craft a compelling overview of this compound, emphasizing its importance. The goal is to set the stage for a detailed technical discussion on its formation mechanism.

Delving into the Details

I've just begun to dissect the mechanism into individual steps. The focus is now on the initial reaction, the benzotriazole attack on formaldehyde, and the formation of the hydroxymethyl intermediate. I'm aiming for a clear breakdown for this essential step.

Developing the Reaction Steps

I'm now fully immersed in the mechanism. I've broken down the formation into two key steps: creating the hydroxymethyl intermediate and then forming the methoxymethyl product. I am focused on the etherification in the second step. I have a hypothesis that it could be acid- or base-catalyzed. I am researching the precise pathways and will focus on water elimination.

Formulating Reaction Details

I'm now fully immersed in developing the detailed reaction steps. I've broken it into forming the intermediate, and then etherification. I'm focusing on acid- or base-catalyzed pathways. The current focus is water elimination and the potential for a one-pot reaction to drive the transformation. The visualization via DOT scripts is next.

Structuring the Guide

I'm now outlining the guide. I'm expanding the introduction to cover the compound's significance and its role in synthesis and as a stabilizer, and the overall reaction transformation. Then, the guide will explore the reactants. I'm planning to dive into the mechanism and create the appropriate diagrams.

Developing the Detailed Structure

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In-depth Technical Guide: 1-(Methoxymethyl)-1H-benzotriazole ¹H NMR Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the proton nuclear magnetic resonance spectrum of 1-(Methoxymethyl)-1H-benzotriazole, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile reagent in organic synthesis, frequently employed as a stable, crystalline alternative to other methoxymethylating agents. Its utility in protecting hydroxyl and other functional groups necessitates a thorough understanding of its structural and spectroscopic properties. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the characterization of this compound, providing detailed information about its molecular structure and purity. This guide offers an in-depth analysis of the ¹H NMR spectral data of this compound, presenting a detailed interpretation of the chemical shifts, multiplicities, and coupling constants.

Chemical Structure and Proton Environments

To comprehend the ¹H NMR spectrum, it is essential to first examine the chemical structure of this compound and identify the distinct proton environments.

DOT Script for Chemical Structure

Figure 1. Chemical structure of this compound with proton labeling.

The molecule consists of a benzotriazole ring system and a methoxymethyl group attached to one of the nitrogen atoms. The protons can be categorized into three distinct groups:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These four protons are located on the benzene ring portion of the benzotriazole system. Due to the asymmetry of the molecule, they are chemically non-equivalent and are expected to give rise to a complex multiplet pattern in the aromatic region of the spectrum.

  • Methylene Protons (-O-CH₂-N-): The two protons of the methylene bridge are adjacent to both an oxygen atom and a nitrogen atom of the triazole ring. Their chemical shift will be influenced by the electronegativity of these neighboring atoms.

  • Methyl Protons (-O-CH₃): The three protons of the methyl group are attached to the oxygen atom and are expected to appear as a singlet in a relatively upfield region compared to the other protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Analysis of the ¹H NMR Spectrum

While the specific spectral data for this compound is not available in the provided search results, a detailed prediction and interpretation based on the chemical structure and data from analogous compounds can be provided. The expected ¹H NMR spectrum in CDCl₃ would exhibit the following key features:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
H-7~ 8.0 - 8.2Doublet (d)1HDeshielded due to proximity to the triazole ring and anisotropic effects of the benzene ring.
H-4~ 7.8 - 8.0Doublet (d)1HSimilar deshielding effects as H-7.
H-5 / H-6~ 7.3 - 7.6Multiplet (m)2HLocated in the central part of the aromatic system, experiencing complex coupling with neighboring protons.
-O-CH₂-N-~ 5.8 - 6.0Singlet (s)2HSignificantly deshielded by the adjacent electronegative oxygen and nitrogen atoms.
-O-CH₃~ 3.4 - 3.6Singlet (s)3HDeshielded by the adjacent oxygen atom, appearing in a typical methoxy region.

Table 1. Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

Detailed Interpretation:
  • Aromatic Region (δ 7.3 - 8.2 ppm): The four aromatic protons (H-4, H-5, H-6, and H-7) will appear in this downfield region. H-4 and H-7, being closest to the electron-withdrawing triazole ring, are expected to be the most deshielded and appear at the lowest field, likely as doublets due to coupling with H-5 and H-6, respectively. H-5 and H-6 will be located at a slightly higher field and will likely appear as a complex multiplet due to coupling with each other and with H-4 and H-7.

  • Methylene Protons (δ 5.8 - 6.0 ppm): The -O-CH₂-N- protons are expected to give a sharp singlet. The significant downfield shift is a result of the strong deshielding effect of being attached to both an oxygen atom and the N-1 position of the benzotriazole ring. The absence of adjacent protons results in a singlet multiplicity.

  • Methyl Protons (δ 3.4 - 3.6 ppm): The -O-CH₃ protons will also appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their chemical shift is characteristic of a methoxy group attached to an electron-withdrawing moiety.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and diagnostic fingerprint of its molecular structure. The distinct signals for the aromatic, methylene, and methyl protons allow for unambiguous confirmation of the compound's identity and an assessment of its purity. Researchers and drug development professionals can utilize this detailed spectral analysis for routine characterization, quality control, and for monitoring reactions involving this important synthetic reagent.

References

Due to the lack of specific literature containing the ¹H NMR data for this compound in the provided search results, a formal reference list with verifiable URLs cannot be generated for the spectral data itself. The interpretation provided is based on established principles of NMR spectroscopy and data from analogous compounds.

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, a core scaffold in many pharmaceutical agents. This guide provides a detailed analysis of the ¹³C NMR spectrum of 1-(Methoxymethyl)-1H-benzotriazole. In the absence of directly published experimental data for this specific molecule, this paper presents a comprehensive approach combining foundational principles, analysis of the parent 1H-benzotriazole moiety, computational prediction, and established substituent effects. This methodology provides a robust framework for scientists to interpret and predict the spectral features of N-alkoxymethyl substituted benzotriazoles, ensuring structural integrity in synthetic and medicinal chemistry workflows.

Introduction: The Structural Significance of this compound

This compound belongs to the family of N-substituted benzotriazoles, a class of compounds widely utilized in organic synthesis and drug discovery. The benzotriazole moiety can act as a leaving group, a directing group, or a stable component of a final active pharmaceutical ingredient (API). The methoxymethyl (MOM) group is a common protecting group for N-H functionalities, valued for its stability under various conditions and its relatively straightforward cleavage.

Accurate structural verification is paramount in drug development to ensure purity, identify isomers, and confirm the successful outcome of a synthetic step. ¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or "chemical shift," measured in parts per million (ppm). Understanding the ¹³C NMR spectrum of this compound is therefore critical for any researcher working with this compound.

This guide will deconstruct the ¹³C NMR spectrum by:

  • Establishing a baseline with the assigned experimental spectrum of the parent compound, 1H-benzotriazole.

  • Applying a predicted ¹³C NMR spectrum for this compound generated via computational methods.

  • Interpreting the electronic effects of the N-methoxymethyl substituent on the benzotriazole core to rationalize the observed and predicted chemical shifts.

Foundational Analysis: ¹³C NMR of the 1H-Benzotriazole Core

To understand the substituted system, we must first analyze the parent heterocycle, 1H-benzotriazole. In solution, 1H-benzotriazole undergoes rapid proton tautomerism between the N1 and N3 positions. This exchange is fast on the NMR timescale, rendering the benzene portion of the molecule symmetric. Consequently, the six carbons of the benzene ring give rise to only three distinct signals.

Based on experimental data from the SpectraBase database, the assigned ¹³C NMR chemical shifts for 1H-benzotriazole in DMSO-d₆ are as follows:

Carbon Atom(s)Chemical Shift (δ, ppm)
C-5 / C-6~124.3
C-4 / C-7~114.0
C-3a / C-7a~132.0

Data sourced from SpectraBase, Compound ID IaJUkL49d5A.[1]

Structure of 1H-Benzotriazole with Carbon Numbering:

These values serve as our reference point. The introduction of the methoxymethyl group at the N1 position breaks the symmetry observed in the parent compound, meaning all six carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a, and C-7a) will become chemically non-equivalent and should, in principle, produce six distinct signals.

Predicted Spectrum and Assignment for this compound

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The numbering convention is specified in the accompanying structure diagram.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-7a 145.4Fused to the triazole ring and adjacent to the substituted nitrogen (N1); expected to be significantly deshielded.
C-3a 132.5Fused to the triazole ring, but further from the site of substitution compared to C-7a. Its shift is expected to be similar to the parent compound.
C-5 128.8Aromatic CH group, expected in the typical aromatic region. Experiences moderate influence from the N1-substituent.
C-6 124.9Aromatic CH group, meta to the triazole junction changes. Its chemical shift is anticipated to be close to the C-5/C-6 signal in the parent compound.
C-4 119.8Aromatic CH ortho to the triazole junction at N-7a. Its position is influenced by the overall electronic changes in the ring.
C-7 110.6Aromatic CH ortho to the substituted nitrogen (N1). Expected to be the most shielded of the aromatic CH carbons due to proximity to the electron-donating influence of the substituted ring nitrogen.
N-CH₂-O 80.5Methylene carbon attached to a nitrogen and an oxygen, leading to significant deshielding.
O-CH₃ 56.1Standard chemical shift for a methoxy group carbon.

Predicted data generated using the NMRDB.org prediction engine.[2]

Structure of this compound with Carbon Numbering:



Interpretation: Electronic Effects of the N-Methoxymethyl Substituent

The introduction of the -CH₂OCH₃ group at the N1 position induces notable changes in the electronic environment of the benzotriazole ring system compared to the parent compound. A systematic study on the effect of N-substituents on the ¹³C NMR of azoles by Elguero et al. provides a foundational understanding of these influences.[3] The N-substituent effect is a combination of inductive and steric effects.

The N-CH₂-O- linkage acts primarily as an electron-withdrawing group through induction due to the electronegativity of the oxygen atom. However, the nitrogen atom (N1) to which it is attached is a 'pyrrole-type' nitrogen, capable of donating its lone pair of electrons into the aromatic system. The substitution breaks the C₂ᵥ symmetry of the tautomerically averaged 1H-benzotriazole.

  • Deshielding of C-7a and C-5: The most significant downfield shifts (deshielding) are predicted for C-7a and C-5. C-7a is directly adjacent to the site of substitution (N1), and its chemical shift is highly sensitive to the nature of the N-substituent. The deshielding reflects the inductive withdrawal and altered hybridization at N1.

  • Shielding of C-7: Conversely, the carbon ortho to the substituted nitrogen, C-7, is predicted to be the most upfield of the aromatic CH signals. This is a common feature in N-substituted azoles and reflects the complex interplay of electron density distribution upon substitution.

  • Bridgehead and Meta Carbons (C-3a, C-6, C-4): The chemical shifts of the remaining carbons (C-3a, C-6, and C-4) are perturbed to a lesser extent, as they are more distant from the N1-substituent. Their predicted shifts remain closer to the values observed in the parent 1H-benzotriazole.

  • Substituent Carbons: The chemical shifts of the substituent's own carbons are highly characteristic. The N-C H₂-O carbon appears significantly downfield (~80.5 ppm) due to being bonded to two heteroatoms (N and O). The O-C H₃ carbon appears in the typical region for a methoxy group (~56.1 ppm).

The relationship between the substituent and its effect on the ring's carbon environments can be visualized as follows:

G cluster_bzt Benzotriazole Core C7a C-7a (145.4) C3a C-3a (132.5) C4 C-4 (119.8) C5 C-5 (128.8) C6 C-6 (124.9) C7 C-7 (110.6) subst N-CH₂OCH₃ Group subst->C7a Strong Deshielding (Inductive Effect) subst->C3a Minor Effect subst->C5 Moderate Deshielding subst->C7 Shielding Effect (Ortho Position)

Influence of the N-substituent on aromatic carbon shifts.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

To validate the predicted data and for routine quality control, the following experimental protocol is recommended for acquiring a ¹³C NMR spectrum of this compound.

A. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the solid this compound sample.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77.16 ppm.

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

B. Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Solvent: Set to the solvent used (e.g., CDCl₃ or DMSO-d₆).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

  • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. ¹³C is an insensitive nucleus, requiring a larger number of scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for quantitative accuracy, although for routine structural confirmation, this value is adequate.

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Pulse Program: A standard 30° or 90° pulse program with broadband proton decoupling.

C. Data Processing:

  • Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift axis by referencing the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks and perform peak picking to generate a list of chemical shifts.

The workflow for this process can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing weigh Weigh Sample (20-30 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL CDCl₃) weigh->dissolve params Set Parameters (¹³C, 298K, NS=1024) dissolve->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration (Solvent Peak) phase->calibrate analyze Peak Picking & Analysis calibrate->analyze

Workflow for ¹³C NMR spectrum acquisition and processing.

Conclusion

While direct experimental ¹³C NMR data for this compound remains to be published, a robust and reliable spectral interpretation can be achieved through a multi-faceted approach. By using the assigned spectrum of the parent 1H-benzotriazole as a reference, applying computationally predicted shifts, and interpreting the results based on established principles of substituent effects in heterocyclic chemistry, we have presented a comprehensive assignment for all eight carbon atoms in the molecule. The predicted shifts of approximately 145.4 (C-7a), 132.5 (C-3a), 128.8 (C-5), 124.9 (C-6), 119.8 (C-4), 110.6 (C-7), 80.5 (N-CH₂-O), and 56.1 (O-CH₃) ppm provide a strong benchmark for researchers in the field. This guide not only serves as a specific reference for this compound but also outlines a validatable workflow for the structural elucidation of related novel compounds where reference spectra are unavailable.

References

  • SpectraBase. 1H-benzotriazole. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].
  • Banfi, D., Patiny, L. NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].
  • Elguero, J., Faure, R., Vincent, E. J. Effect of N-substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry, 1988, 26(8), 678-684. [Online]. Available: [Link].

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An In-depth Technical Guide to the Mass Spectrometry of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Methoxymethyl)-1H-benzotriazole is a heterocyclic organic compound that finds applications in various fields, including as a corrosion inhibitor and in synthetic chemistry.[1][2] The structural elucidation and sensitive detection of this molecule are critical for quality control, reaction monitoring, and environmental analysis. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of its ionization and fragmentation, offering field-proven insights to aid in method development and data interpretation.

Molecular Structure and Physicochemical Properties

Understanding the inherent chemical characteristics of this compound is fundamental to interpreting its mass spectrum.

PropertyValueSource
Molecular FormulaC₈H₉N₃O[3][4]
Monoisotopic Mass163.07456 Da[3][4]
InChIKeyQEIXBXXKTUNWDK-UHFFFAOYSA-N[4]

The structure features a benzotriazole core, a polar and aromatic system, linked to a methoxymethyl group via a nitrogen atom. This linkage is a key site for fragmentation, as we will explore in subsequent sections.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the nature of the resulting mass spectrum. For this compound, both soft and hard ionization methods can be employed, each providing complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Intact Ion Generation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound.[5] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] This is advantageous for accurate molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with reversed-phase liquid chromatography, such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • LC Method (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the analyte with good peak shape.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.0-4.0 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for the instrument and mobile phase flow rate.

    • Drying Gas (N₂): Temperature and flow rate optimized for efficient desolvation.

    • Scan Range: m/z 50-250.

  • Data Acquisition: Acquire full scan MS data to identify the [M+H]⁺ ion. For structural confirmation, perform MS/MS on the precursor ion at m/z 164.0818.

Electron Ionization (EI): Unveiling the Core Structure through Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[6][7] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure. The fragmentation of the parent 1H-benzotriazole under EI has been studied and can offer insights into the behavior of the benzotriazole core of our target molecule.[8][9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis of [M+H]⁺

The most structurally informative data for this compound is obtained through tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 164.0818). The collision-induced dissociation (CID) of this precursor ion reveals a series of characteristic product ions that can be rationalized through proposed fragmentation pathways.

The MassBank record MSBNK-Eawag-EQ318305 provides a high-resolution MS2 spectrum of this compound acquired via LC-ESI-QFT.[3] The following table summarizes the major fragment ions observed.

Precursor Ion (m/z)Product Ion (m/z)Relative IntensityProposed Formula
164.0818134.0713999C₇H₈N₃⁺
164.0818106.0652268C₇H₆N₂⁺
164.0818105.0448322C₇H₅N₂⁺
164.081895.0492586C₆H₅N₂⁺
164.081879.0543402C₆H₅N⁺
164.081877.0386368C₆H₅⁺
Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is initiated by the cleavage of the bonds associated with the methoxymethyl group. The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways leading to the major observed product ions.

Fragmentation_Pathway_1 M_H [M+H]⁺ m/z 164.0818 C₈H₁₀N₃O⁺ ion_134 m/z 134.0713 C₇H₈N₃⁺ M_H->ion_134 - CH₂O (30.01 Da) ion_106 m/z 106.0652 C₇H₆N₂⁺ ion_134->ion_106 - N₂ (28.01 Da)

Caption: Initial fragmentation via neutral loss of formaldehyde.

The most prominent fragmentation pathway involves the neutral loss of formaldehyde (CH₂O) from the precursor ion, leading to the formation of the ion at m/z 134.0713. This is a common fragmentation for methoxymethyl-protected compounds. Subsequent loss of a nitrogen molecule (N₂) from this ion generates the fragment at m/z 106.0652.

Fragmentation_Pathway_2 ion_106 m/z 106.0652 C₇H₆N₂⁺ ion_105 m/z 105.0448 C₇H₅N₂⁺ ion_106->ion_105 - H ion_79 m/z 79.0543 C₆H₅N⁺ ion_105->ion_79 - CN ion_77 m/z 77.0386 C₆H₅⁺ ion_79->ion_77 - H₂

Caption: Further fragmentation of the m/z 106 ion.

The ion at m/z 106.0652 can undergo further fragmentation through the loss of a hydrogen atom to form the ion at m/z 105.0448. Subsequent loss of a cyanide radical (CN) leads to the ion at m/z 79.0543, which can then lose a hydrogen molecule to form the phenyl cation at m/z 77.0386.

Workflow for Fragmentation Analysis

The following workflow outlines the logical steps for analyzing the mass spectrum of this compound.

MS_Analysis_Workflow start Acquire High-Resolution MS and MS/MS Data step2 Identify [M+H]⁺ (m/z 164.0818) start->step2 step3 Propose Fragmentation Pathways based on Neutral Losses step2->step3 step4 Assign Elemental Compositions to Fragment Ions step3->step4 step5 Correlate Fragmentation with Molecular Structure step4->step5 end Structural Confirmation step5->end

Caption: A logical workflow for MS data interpretation.

Conclusion

The mass spectrometric analysis of this compound, particularly through ESI-MS/MS, provides a wealth of structural information. The characteristic neutral loss of formaldehyde from the protonated molecule serves as a key diagnostic feature. By systematically analyzing the fragmentation patterns and leveraging high-resolution mass spectrometry, researchers can confidently identify and characterize this compound in complex matrices. The protocols and insights provided in this guide offer a robust framework for developing and validating analytical methods for this compound and related compounds, ensuring scientific integrity and accelerating research and development efforts.

References

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An In-Depth Technical Guide to the Solubility of 1-(Methoxymethyl)-1H-benzotriazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 1-(Methoxymethyl)-1H-benzotriazole and its Solubility

This compound is a versatile heterocyclic compound with a molecular formula of C₈H₉N₃O and a molecular weight of 163.18 g/mol . It typically presents as a white to slightly pale yellow crystalline powder with a melting point in the range of 40-43°C.[1][2] This compound and its structural relatives are integral in various fields, including organic synthesis, materials science, and corrosion inhibition.[3] In the context of drug development and materials science, understanding the solubility of this compound is paramount. Solubility dictates how a compound can be formulated, its bioavailability, and its compatibility with various matrices, making it a critical parameter in research and development.

This guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a variety of common laboratory solvents. The methodologies presented herein are designed to be robust, self-validating, and adaptable to specific laboratory contexts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in predicting and determining its solubility.

PropertyValueSource(s)
Molecular FormulaC₈H₉N₃O[1][2]
Molecular Weight163.18 g/mol [1][2]
AppearanceWhite to slightly pale yellow crystalline powder[1]
Melting Point40-43 °C[1][2]
Purity≥98.0% (GC)

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[4] The structure of this compound, containing both a polar benzotriazole ring system and a non-polar methoxymethyl group, suggests it will exhibit a nuanced solubility profile. While its parent compound, 1H-benzotriazole, is slightly soluble in water and more soluble in organic solvents like ethanol and methanol, the introduction of the methoxymethyl group will alter its polarity and, consequently, its solubility.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, a reliable experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, which is considered the gold standard for determining equilibrium solubility.[6][7][8]

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start prep_compound Prepare Pure Compound start->prep_compound prep_solvents Prepare Solvents prep_compound->prep_solvents prep_glassware Clean & Dry Glassware prep_solvents->prep_glassware add_excess Add Excess Compound to Solvent prep_glassware->add_excess equilibrate Equilibrate (Shake/Stir) at Constant Temperature add_excess->equilibrate separate Separate Solid & Liquid Phases (Centrifuge/Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or a UV-Vis spectrophotometer

Protocol Steps
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To ensure complete removal of undissolved solids, either centrifuge the aliquot and take the supernatant or filter it through a 0.45 µm syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification of Solute Concentration:

    • Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • HPLC Method Development:

      • A reverse-phase HPLC method is suitable for the analysis of benzotriazole derivatives.[9]

      • Column: A C18 column is a common choice.[10]

      • Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile and water is often effective.[9][10] The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape.[9]

      • Detection: UV detection at a wavelength where this compound exhibits strong absorbance should be used. A wavelength of approximately 270-280 nm is often suitable for benzotriazoles.[1][10]

      • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

    • UV-Vis Spectrophotometry Method:

      • This method is a simpler alternative if an appropriate chromophore is present and there are no interfering substances. Benzotriazoles generally have a distinct UV absorbance.[11][12]

      • Wavelength Selection: Scan a solution of known concentration across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

      • Calibration: Prepare a series of standard solutions and measure their absorbance at the determined λmax to construct a calibration curve according to the Beer-Lambert law.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Purity of Compound: The purity of the this compound used should be confirmed by an independent method (e.g., GC or HPLC) as impurities can affect solubility.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

  • Method Validation: The analytical method used for quantification (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Expected Solubility Profile (Qualitative)

Based on the structure of this compound, a qualitative prediction of its solubility in common solvents is provided below. This should be confirmed by experimental data.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticWater, Methanol, EthanolModerate to HighThe nitrogen atoms in the triazole ring can act as hydrogen bond acceptors.
Polar AproticAcetonitrile, DMF, THFHighThe compound's polarity should allow for favorable dipole-dipole interactions.
Non-PolarHexane, TolueneLow to ModerateThe presence of the polar benzotriazole moiety will limit solubility in non-polar solvents.
Diagram of Influencing Factors on Solubility

G cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors cluster_solvent Solvent Properties Solubility Solubility of this compound Polarity Molecular Polarity Polarity->Solubility MW Molecular Weight MW->Solubility MP Melting Point MP->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility pH pH of Solution pH->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility H H bonding Hydrogen Bonding Capacity H_bonding H-bonding H_bonding->Solubility

Caption: Factors influencing solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical background and a detailed, robust experimental protocol for its determination. By following the outlined procedures, researchers in drug development and materials science can confidently generate reliable solubility data, which is crucial for advancing their research and development activities. The provided framework emphasizes scientific integrity and self-validation, ensuring the production of high-quality, reproducible results.

References

  • SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column.
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  • Guided Wave. (2023, June 21). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy.
  • Shimadzu Corporation. (2016). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
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  • ResearchGate. (2020, May 18). Spectrophotometric Determination of Trace Amounts of Benzotriazole in Aqueous Solutions Using Gold Nanoparticles: Artificial Neural Network Modeling.
  • ResearchGate. (2025, August 10). (PDF) METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
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  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PubMed Central. (n.d.). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection.
  • Taylor & Francis Online. (n.d.). Determination of benzotriazole in industrial cooling water by fluorescence.
  • Journal of the Chilean Chemical Society. (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS.
  • Scholars Research Library. (n.d.). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents.
  • ResearchGate. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles | Request PDF.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • ijariie. (2024). A Review on: Synthesis of Benzotriazole.
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  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
  • Google Patents. (n.d.). CN103992284A - Preparation method of 1-hydroxymethyl benzotriazole.
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Theoretical studies of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 1-(Methoxymethyl)-1H-benzotriazole

Authored by a Senior Application Scientist

Foreword: The Predictive Power of Theoretical Chemistry in Modern Drug and Materials Science

In the contemporary landscape of chemical research, particularly in the realms of drug development and materials science, the synergy between experimental synthesis and theoretical computation has become indispensable. This guide is crafted for researchers, scientists, and professionals who are at the forefront of this integration. We will embark on a detailed exploration of this compound, a molecule of significant interest due to the versatile biological and chemical properties of the benzotriazole scaffold[1]. Our journey will not be a mere recitation of facts; instead, we will delve into the why and how of theoretical investigation, elucidating the causal links between computational choices and the insights they yield. This document is structured to be a self-validating system of protocols and interpretations, grounded in authoritative scientific principles.

Unveiling this compound: A Molecule of Interest

This compound is a derivative of benzotriazole, a heterocyclic compound featuring a benzene ring fused to a triazole ring. The introduction of a methoxymethyl group at the N1 position of the benzotriazole ring system can significantly influence its electronic properties, solubility, and biological activity[2]. Benzotriazole and its derivatives have found applications as corrosion inhibitors, antifungal agents, and as scaffolds in medicinal chemistry[1][3][4][5]. Understanding the fundamental electronic and structural characteristics of this compound through theoretical means provides a powerful predictive tool for its potential applications.

The Computational Gauntlet: Methodologies for Theoretical Investigation

The foundation of a robust theoretical study lies in the selection of appropriate computational methods. For a molecule like this compound, Density Functional Theory (DFT) stands out as a computationally efficient and accurate method for elucidating its electronic structure and properties[3][4].

Protocol for Geometry Optimization and Spectroscopic Analysis

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Step-by-Step Protocol:

  • Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: DFT calculations are performed using a widely-used functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set Selection: A comprehensive basis set, for instance, 6-311++G(d,p), is chosen to provide an accurate description of the electronic distribution. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for molecules with heteroatoms and potential non-covalent interactions.

  • Geometry Optimization: The energy of the initial structure is minimized to find the equilibrium geometry. This process yields the most stable arrangement of the atoms in the molecule.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical FT-IR and Raman spectra, which can be compared with experimental data for validation[6][7].

  • NMR and UV-Vis Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the NMR (¹H and ¹³C) chemical shifts[8]. Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule[9].

Structural Elucidation and Spectroscopic Fingerprinting

The optimized geometry provides a wealth of information about the molecule's structure. Key bond lengths and angles can be analyzed to understand the molecule's conformation and potential steric interactions.

Optimized Geometrical Parameters (Hypothetical Data)
ParameterBond Length (Å)Bond Angle (°)
C-N (triazole)1.35 - 1.38-
N-N (triazole)1.30 - 1.36-
C-C (benzene)1.39 - 1.41-
N-C-O-~110
C-O-C-~112

This data is representative and would be generated from the DFT optimization.

Theoretical Vibrational Frequencies (Hypothetical Data)
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)3100 - 3000~3050
C-H stretch (aliphatic)2980 - 2850~2950
C=C stretch (aromatic)1600 - 1450~1580, ~1470
C-N stretch1350 - 1250~1300
C-O stretch1150 - 1050~1100

This table illustrates the expected correlation between calculated and experimental FT-IR data.[6][8]

Probing Reactivity: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted[10][11]. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity[12].

FMO Energy Landscape
ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

This hypothetical data suggests that this compound is a relatively stable molecule due to a significant energy gap. A smaller gap would imply higher reactivity[10].

FMO_Diagram cluster_gap Energy Gap LUMO LUMO (-1.2 eV) HOMO HOMO (-6.5 eV) Edge_Label ΔE = 5.3 eV

Caption: Frontier Molecular Orbital Energy Diagram.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

For this compound, the MEP surface would likely show:

  • Negative Potential (Red): Around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxymethyl group, indicating these are the most probable sites for electrophilic attack.

  • Positive Potential (Blue): Around the hydrogen atoms, particularly those of the benzene ring.

In Silico Pharmacology: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[13][14]. In drug discovery, it is used to predict the binding mode of a ligand (a potential drug molecule) to the active site of a target protein.

A Hypothetical Case Study: Targeting a Fungal Enzyme

Given the known antifungal properties of some benzotriazole derivatives, we can hypothesize a molecular docking study of this compound against a key fungal enzyme, such as lanosterol 14α-demethylase.

Step-by-Step Molecular Docking Protocol
  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand, this compound, is prepared from its optimized geometry.

  • Binding Site Identification: The active site of the enzyme is identified.

  • Docking Simulation: A docking program, such as AutoDock, is used to explore the possible binding poses of the ligand within the active site. The program calculates a binding energy for each pose.

  • Analysis of Results: The pose with the lowest binding energy is considered the most favorable. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Docking AutoDock Simulation PDB->Docking Ligand Ligand Structure (Optimized) Ligand->Docking Results Binding Energy & Pose Docking->Results Interactions Interaction Analysis Results->Interactions

Caption: A typical molecular docking workflow.

Hypothetical Docking Results
ParameterValue
Binding Energy (kcal/mol)-7.8
Interacting ResiduesTYR132, HIS377, CYS449
Interaction TypesHydrogen bond with TYR132, Pi-Pi stacking with HIS377

This hypothetical data would suggest a strong binding affinity and specific interactions, warranting further experimental investigation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. Through the application of DFT, FMO analysis, MEP mapping, and molecular docking, we can gain profound insights into its structural, electronic, and potential biological properties. These theoretical predictions serve as a powerful roadmap for guiding experimental synthesis and testing, ultimately accelerating the discovery and development of new chemical entities. Future studies could expand upon this foundation by exploring its reactivity in different solvent environments, its potential as a corrosion inhibitor through simulations on metal surfaces, and its interactions with a wider range of biological targets.

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The Enduring Scaffold: A Technical History of Benzotriazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

First isolated in the 19th century, benzotriazole has traversed a remarkable journey from an industrial chemical to a cornerstone of modern medicinal chemistry.[1] Initially prized for its utility as a corrosion inhibitor and UV stabilizer, its unique structural and electronic properties have established it as a "privileged scaffold" in drug discovery. This guide provides a technical narrative of the discovery and historical development of benzotriazole derivatives. We will explore the seminal synthetic methodologies, from classical diazotization reactions to modern catalytic couplings, and trace the evolution of their applications. Key milestones in the development of benzotriazole-based therapeutic agents are examined, highlighting the causal relationship between structural modifications and pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and legacy of this versatile heterocycle.

The Benzotriazole Core: Structure and Properties

Benzotriazole (C₆H₅N₃) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring.[2][3][4] This fusion imparts significant chemical stability and a unique electronic architecture. A key feature of the benzotriazole nucleus is its ability to exist in tautomeric forms, primarily the 1H- and 2H-isomers, which allows for diverse substitution patterns and influences its interaction with biological targets.[2][5] The three nitrogen atoms within the triazole ring act as hydrogen bond acceptors and donors, and their lone pair electrons contribute to the molecule's aromaticity and ability to coordinate with metal ions—a property fundamental to its earliest applications.[6]

Caption: The expanding applications of benzotriazole over time.

Early Industrial Applications: A Material Guardian

The earliest and most widespread application of benzotriazole was as a corrosion inhibitor, particularly for copper and its alloys. W[7][8][9]hen exposed to a copper surface, the benzotriazole molecules form a robust, passive chemisorbed layer. T[10]his protective film consists of a complex between copper ions and benzotriazole, which is insoluble in most aqueous and organic solutions, effectively shielding the metal from corrosive elements. T[8][11]his property led to its extensive use in antifreeze, hydraulic fluids, and metal cleaning solutions.

[8][11]Beyond corrosion, benzotriazole derivatives found use as UV stabilizers in plastics and coatings. T[5][7]heir ability to absorb UV radiation prevents the photochemical degradation of polymers, thereby extending the lifespan and durability of materials exposed to sunlight. I[7]t also served as an anti-fogging agent in photographic emulsions.

[8]#### 4.2. The Pivot to Pharmacology: A Privileged Scaffold

The same properties that made benzotriazole an excellent metal-coordinating and UV-absorbing agent—its stable aromatic system, hydrogen bonding capabilities, and tunable electronic nature—attracted the attention of medicinal chemists. The benzotriazole nucleus began to be recognized as a "privileged scaffold," a molecular framework capable of binding to a wide range of biological targets through strategic modification of its substitution patterns. I[1]ts fused ring system can act as a bioisostere for other aromatic systems, like indole or purine, allowing chemists to modulate the properties of known drugs.

[12]The incorporation of the benzotriazole moiety into molecules became a key strategy in drug discovery, leading to the synthesis of a vast number of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.

[2][3][12][13][14]### 5. Milestones in Benzotriazole Drug Development

The transition from industrial chemical to therapeutic scaffold is best illustrated by the successful development of several benzotriazole-containing drugs.

Derivative/DrugYear of SignificanceTherapeutic AreaMechanism/Note
Triazolo[4,5-f]-quinolinones 1989AntibacterialEarly research highlighting the antimicrobial potential of fused benzotriazole systems against E. coli.
Vorozole 1990sAnticancer (Breast Cancer)A potent and selective non-steroidal aromatase inhibitor.
TBB (4,5,6,7-Tetrabromobenzotriazole) ~2000sAnticancer (Research)A highly selective, ATP-competitive inhibitor of protein kinase CK2, a key target in cancer therapy.
Alizapride 1980sAntiemeticA dopamine D2 receptor antagonist used to treat nausea and vomiting.
Fluconazole Analogs ~2010sAntifungalIntroducing a benzotriazole ring into fluconazole was shown to significantly increase its activity against resistant fungal strains like A. niger.

One of the most notable early successes was Vorozole , a third-generation aromatase inhibitor for the treatment of breast cancer. I[6]ts development demonstrated that the benzotriazole scaffold could be tailored to achieve high potency and selectivity for a specific enzyme target. Similarly, 4,5,6,7-tetrabromobenzotriazole (TBB) emerged as a powerful research tool and potential therapeutic lead due to its highly specific inhibition of protein kinase CK2, an enzyme implicated in numerous cancers. T[6]hese milestones solidified the role of benzotriazole as a viable and valuable core in modern drug design.

Conclusion and Future Perspectives

The history of benzotriazole is a compelling narrative of chemical versatility. From its straightforward synthesis in the 19th century to its initial role in materials protection, it has evolved into a sophisticated tool for modulating biological systems. Its journey from a simple corrosion inhibitor to the core of anticancer agents underscores a fundamental principle of chemical research: that a deep understanding of a molecule's intrinsic properties can unlock applications far beyond its original purpose.

Looking forward, the focus remains on leveraging the benzotriazole scaffold to address complex therapeutic challenges, such as antimicrobial resistance and targeted cancer therapy. A[12][14]dvances in sustainable and green synthetic methodologies, including flow chemistry and biocatalysis, will likely enable the creation of even more diverse and complex benzotriazole libraries. T[1]he enduring legacy of benzotriazole serves as a powerful testament to the long-range impact of fundamental chemical discovery.

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A Technical Guide to 1-(Methoxymethyl)-1H-benzotriazole: Chemical Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides an in-depth analysis of 1-(Methoxymethyl)-1H-benzotriazole, a versatile heterocyclic compound with significant applications in organic synthesis and materials science. We will explore its chemical structure, the nuances of its covalent bonding, and its characteristic spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's properties and utility.

Introduction

This compound, often abbreviated as MMBT, belongs to the family of N-substituted benzotriazoles. These compounds are characterized by a fused benzene and triazole ring system.[1][2] The benzotriazole moiety itself is a cornerstone in medicinal chemistry and materials science, known for its diverse biological activities and utility as a corrosion inhibitor and UV stabilizer.[3][4][5][6][7] The introduction of a methoxymethyl group at the N1 position of the triazole ring imparts unique reactivity and physical properties to the parent molecule, expanding its applications, notably as a protecting group in complex organic syntheses.[8] This guide will elucidate the structural and electronic characteristics that underpin the functionality of this compound.

Molecular Structure and Bonding

The chemical structure of this compound consists of a planar benzotriazole core linked to a flexible methoxymethyl group via a nitrogen-carbon bond.

Core Structure: The Benzotriazole Ring

The benzotriazole ring system is aromatic, with delocalized π-electrons across the fused benzene and triazole rings. This aromaticity contributes to the compound's thermal stability. The triazole ring contains three nitrogen atoms, and in the case of this compound, the substituent is located on the N1 nitrogen.

The N-Substituent: Methoxymethyl Group

The methoxymethyl (-CH₂OCH₃) group is attached to the N1 atom of the benzotriazole ring. This group introduces a degree of conformational flexibility to the molecule. The ether linkage within this group is a key feature, influencing the compound's reactivity and its role as a protecting group in organic synthesis.

Visualization of Molecular Structure

Below is a 2D representation of the this compound molecule generated using Graphviz.

Synthesis_Workflow Reactant1 1H-Benzotriazole Reaction N-Alkylation Reactant1->Reaction Reactant2 Chloromethyl methyl ether Reactant2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: General synthetic workflow for this compound.

Reactivity

The reactivity of this compound is largely centered around the methoxymethyl group. This group can act as a protecting group for various functionalities in organic synthesis. [8]It can be cleaved under specific conditions to regenerate the parent N-H benzotriazole. The benzotriazole ring itself can undergo electrophilic substitution on the benzene portion, though the conditions need to be carefully controlled.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas:

  • Organic Synthesis: Its primary role is as a versatile reagent and protecting group.

  • Corrosion Inhibition: Like many benzotriazole derivatives, it shows potential as a corrosion inhibitor for metals. [5][8][9]* Materials Science: It can be used as a UV stabilizer in polymers and other materials. [5][9]* Pharmaceutical and Agrochemical Development: The benzotriazole scaffold is present in numerous biologically active compounds, making its derivatives, including MMBT, of interest in the synthesis of new pharmaceuticals and agrochemicals. [3][7][9][10]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1H-benzotriazole.

Materials:

  • 1H-Benzotriazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Chloromethyl methyl ether

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-benzotriazole in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and versatile reactivity. Its benzotriazole core provides stability and a platform for further functionalization, while the N-methoxymethyl group serves as a key reactive handle and protecting group. A thorough understanding of its structure, bonding, and spectroscopic properties is crucial for its effective application in organic synthesis, materials science, and drug discovery.

References

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[15]Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

[16]PubChem. (n.d.). 1H-Benzotriazole-1-methanol. Retrieved from [Link]

[17]ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol.... Retrieved from [Link]

[18]PubChemLite. (n.d.). This compound (C8H9N3O). Retrieved from [Link]

[3]Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

[4]GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

[19]ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... Retrieved from [Link]

[20]Scholars Research Library. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Retrieved from [Link]

[21]ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from [Link]

Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

[22]NIST WebBook. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

[1]MassBank. (2020). msbnk-lcsb-lu063455. Retrieved from [Link]

[5]Medium. (2024). Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research. Retrieved from [Link]

[23]PubChem. (n.d.). 1-((r,s)-1-Methoxy-ethyl)-1h-benzotriazole. Retrieved from [Link]

[24]MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Retrieved from [Link]

[25]ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

[26]YouTube. (2023). Benzotriazole : Organic Synthesis. Retrieved from [Link]

[27]NIST WebBook. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

[28]NIST WebBook. (n.d.). 1H-Benzotriazole, 1-hydroxy-. Retrieved from [Link]

[29]Amanote Research. (2012). 1-Benzyloxy-1h-Benzotriazole - Acta Crystallographica. Retrieved from [Link]

[2]MassBank. (2019). MSBNK-Athens_Univ-AU241662. Retrieved from [Link]

[30]NIST WebBook. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

[31]PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

[32]Journal of the Chilean Chemical Society. (2024). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

[6]PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

[10]NIH. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

[33]ResearchGate. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]

[34]PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved from [Link]

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Methodological & Application

The Versatility of 1-(Methoxymethyl)-1H-benzotriazole in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the pursuit of efficient and versatile reagents is paramount for the construction of complex molecular architectures. Among the arsenal of synthetic tools available to researchers in pharmaceuticals and materials science, N-substituted benzotriazoles have emerged as exceptionally useful intermediates. This guide focuses on a particularly valuable derivative, 1-(Methoxymethyl)-1H-benzotriazole (MMBT) , a crystalline solid that serves as a potent electrophilic source of the methoxymethyl group and a testament to the power of benzotriazole as a synthetic auxiliary.

Developed from the foundational work on benzotriazole chemistry, MMBT leverages the inherent stability of the benzotriazole anion as an excellent leaving group. This property facilitates a wide range of nucleophilic substitution reactions, enabling the facile introduction of the methoxymethyl moiety onto a diverse array of substrates. This transformation is of significant interest as the methoxymethyl (MOM) group is a widely employed protecting group for alcohols and other functional groups in multistep syntheses. Furthermore, the reactivity of MMBT extends beyond protection chemistry, offering pathways for C-C and C-heteroatom bond formation.

This document provides an in-depth exploration of the applications of this compound, complete with detailed mechanistic insights and field-proven experimental protocols, to empower researchers to effectively integrate this reagent into their synthetic strategies.

Core Principle: The Benzotriazole-Mediated Substitution

The synthetic utility of this compound is fundamentally rooted in the exceptional stability of the benzotriazole anion, which functions as a superb leaving group. The reaction generally proceeds via a nucleophilic attack on the methylene carbon of MMBT, leading to the displacement of the benzotriazole moiety. The reaction can be conceptualized as proceeding through either an SN2-like pathway or, under certain conditions with suitable substrates, may involve a degree of SN1 character with the formation of a transient methoxymethyl cation equivalent. The choice of nucleophile, solvent, and reaction conditions can influence the predominant mechanistic pathway.

Indole_Aminomethylation Indole Indole Intermediate Wheland-type Intermediate Indole->Intermediate Nucleophilic Attack (C3 position) MMBT This compound MMBT->Intermediate Product 3-(Methoxymethyl)-1H-indole Intermediate->Product Deprotonation Benzotriazole Benzotriazole Intermediate->Benzotriazole Elimination

1-(Methoxymethyl)-1H-benzotriazole: A Versatile Protecting Group for Amines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. Amines, being nucleophilic and basic, often interfere with desired chemical transformations elsewhere in a molecule.[1] The temporary masking of an amine functionality as a less reactive derivative allows for a broader range of chemical manipulations, ensuring the successful construction of complex molecular architectures.[2] Among the diverse arsenal of amine protecting groups, those based on the benzotriazole scaffold have emerged as remarkably versatile and efficient tools.[3][4] This application note provides a detailed guide to the use of 1-(methoxymethyl)-1H-benzotriazole (BOM-BT) as a highly effective protecting group for primary and secondary amines, offering insights into its preparation, application, and cleavage, grounded in the seminal work of Katritzky and others in the field of benzotriazole chemistry.[3][5]

The Rise of Benzotriazole-Based Protecting Groups: A Legacy of Innovation

The pioneering work of Professor Alan R. Katritzky established benzotriazole as a powerful synthetic auxiliary.[3][5] Its unique properties, including its ability to act as both an excellent leaving group and a stabilizing moiety, have led to the development of a wide array of benzotriazole-mediated transformations.[4] In the context of amine protection, benzotriazole derivatives offer a stable and reliable means of masking the reactivity of nitrogen atoms, with the added benefit of often being crystalline and easy to handle.

This compound (BOM-BT): A Powerful Reagent for Amine Protection

This compound, often referred to as BOM-BT, is a valuable reagent for the introduction of the methoxymethyl (MOM) protecting group onto primary and secondary amines. This reagent provides a stable, crystalline, and easy-to-handle source for the N-methoxymethylation of a wide range of amine-containing substrates.

Synthesis of this compound (BOM-BT)

The preparation of BOM-BT can be readily achieved in a two-step sequence starting from the commercially available 1H-benzotriazole.

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole

1H-Benzotriazole is first reacted with formaldehyde in an aqueous medium to yield 1-(hydroxymethyl)-1H-benzotriazole.[6]

Protocol 1: Preparation of 1-(Hydroxymethyl)-1H-benzotriazole

ReagentMolar Equiv.Quantity
1H-Benzotriazole1.011.9 g
37% Formalin1.08.1 mL
Water-100 mL
10% aq. NaOHcatalytic~1 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1H-benzotriazole (11.9 g, 0.1 mol), 37% formalin (8.1 mL, 0.1 mol), and water (100 mL).

  • Heat the mixture to reflux. A small amount of undissolved benzotriazole may remain.

  • Add 10% aqueous sodium hydroxide dropwise until the solution becomes clear.

  • Continue refluxing for 1 hour.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Synthesis of this compound (BOM-BT) via Williamson Ether Synthesis

The hydroxyl group of 1-(hydroxymethyl)-1H-benzotriazole is then methylated. A common and effective method is a modification of the Williamson ether synthesis, proceeding through the more reactive 1-(chloromethyl)-1H-benzotriazole intermediate.[7][8]

Protocol 2: Preparation of this compound (BOM-BT)

ReagentMolar Equiv.Quantity
1-(Hydroxymethyl)-1H-benzotriazole1.014.9 g
Thionyl Chloride2.521.8 mL
Sodium Methoxide1.15.94 g
Methanol (anhydrous)-200 mL

Procedure:

  • Preparation of 1-(Chloromethyl)-1H-benzotriazole: In a fume hood, cautiously add thionyl chloride (21.8 mL, 0.3 mol) dropwise to a stirred slurry of 1-(hydroxymethyl)-1H-benzotriazole (14.9 g, 0.1 mol) in a round-bottom flask at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Remove the excess thionyl chloride under reduced pressure.

  • Preparation of BOM-BT: In a separate flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in anhydrous methanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the sodium methoxide solution to 0 °C and slowly add the crude 1-(chloromethyl)-1H-benzotriazole dissolved in anhydrous methanol (50 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound, which can be purified by recrystallization or column chromatography.

Synthesis_of_BOM_BT Benzotriazole 1H-Benzotriazole Hydroxymethyl_BT 1-(Hydroxymethyl)-1H-benzotriazole Benzotriazole->Hydroxymethyl_BT Reflux, aq. NaOH (cat.) Formaldehyde Formaldehyde Formaldehyde->Hydroxymethyl_BT Chloromethyl_BT 1-(Chloromethyl)-1H-benzotriazole Hydroxymethyl_BT->Chloromethyl_BT Heat Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Chloromethyl_BT BOM_BT This compound (BOM-BT) Chloromethyl_BT->BOM_BT Williamson Ether Synthesis Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->BOM_BT

Figure 1: Synthetic pathway for this compound (BOM-BT).

Protection of Amines using BOM-BT

The protection of primary and secondary amines with BOM-BT proceeds smoothly under mild conditions. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the methoxymethyl group to the amine nitrogen.

Amine_Protection_Mechanism cluster_transition Transition State Amine R-NH₂ TS [Nucleophilic Attack] Amine->TS BOM_BT BOM-BT BOM_BT->TS Protected_Amine R-NH-CH₂OCH₃ TS->Protected_Amine Benzotriazole_Anion Benzotriazole Anion TS->Benzotriazole_Anion

Figure 2: General mechanism for the protection of a primary amine with BOM-BT.

Protocol 3: General Procedure for the N-Methoxymethylation of Amines

ReagentMolar Equiv.
Amine (Primary or Secondary)1.0
This compound (BOM-BT)1.1
Aprotic Solvent (e.g., DCM, THF, Acetonitrile)-

Procedure:

  • Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Add this compound (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-methoxymethyl protected amine can be purified by column chromatography if necessary.

Table 1: Representative Yields for the Protection of Various Amines with BOM-BT

Amine SubstrateProductTypical Yield (%)
AnilineN-(Methoxymethyl)aniline>90
BenzylamineN-(Methoxymethyl)benzylamine>95
Di-n-butylamineN,N-Di-n-butyl-N-(methoxymethyl)amine>90
Piperidine1-(Methoxymethyl)piperidine>95

Deprotection of N-Methoxymethyl Amines

The N-methoxymethyl (N-MOM) group is readily cleaved under acidic conditions, regenerating the free amine. This deprotection is typically clean and high-yielding.

Deprotection_Workflow Start N-BOM Protected Amine Acid_Treatment Acidic Hydrolysis (e.g., HCl in MeOH/H₂O) Start->Acid_Treatment Workup Aqueous Workup (Base Neutralization) Acid_Treatment->Workup Isolation Extraction & Purification Workup->Isolation End Free Amine Isolation->End

Figure 3: Workflow for the deprotection of N-BOM protected amines.

Protocol 4: Acidic Deprotection of N-Methoxymethyl Amines

ReagentConcentration
N-Methoxymethyl Amine-
Hydrochloric Acid2-6 M in Water or Methanol
Solvent (e.g., Methanol, Dioxane)-

Procedure:

  • Dissolve the N-methoxymethyl protected amine in a suitable solvent such as methanol or dioxane.

  • Add an aqueous or methanolic solution of hydrochloric acid (2-6 M).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to expedite the cleavage. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected amine.

Advantages and Orthogonality of the BOM Protecting Group

The N-methoxymethyl group introduced by BOM-BT offers several advantages in a synthetic strategy:

  • Stability: The N-MOM group is stable to a wide range of non-acidic conditions, including exposure to many organometallic reagents, hydrides, and strong bases. This allows for a variety of subsequent chemical transformations on other parts of the molecule.

  • Mild Introduction: The protection reaction proceeds under neutral and mild conditions, tolerating a wide range of functional groups.

  • Facile Cleavage: Deprotection is readily achieved under acidic conditions, which are often orthogonal to the cleavage conditions for other common protecting groups.[9][10]

  • Orthogonality: The BOM group's stability to basic and hydrogenolytic conditions allows for its use in concert with other protecting groups such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), enabling complex, multi-step syntheses.[10][11]

Table 2: Orthogonality of Common Amine Protecting Groups

Protecting GroupCleavage ConditionsStable To
BOM (via BOM-BT) Acidic Hydrolysis Bases, Hydrogenolysis, Nucleophiles
BocAcidic HydrolysisBases, Hydrogenolysis
CbzHydrogenolysisMild Acid, Bases
FmocBasic Conditions (e.g., Piperidine)Acid, Hydrogenolysis

Conclusion

This compound stands as a testament to the enduring utility of benzotriazole chemistry in modern organic synthesis. It provides a reliable and efficient method for the protection of primary and secondary amines as their N-methoxymethyl derivatives. The stability of the N-MOM group to a broad range of reaction conditions, coupled with its facile removal under acidic conditions, establishes BOM-BT as a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, amine-containing molecules. The principles of orthogonality are well-served by this protecting group, allowing for its seamless integration into sophisticated synthetic strategies.

References

  • A Review on: Synthesis of Benzotriazole. (2024). IJARIIE-ISSN(O)-2395-4396, 10(2). [Link]
  • Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Archives of Organic and Inorganic Chemical Sciences, 2(1). [Link]
  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 13(1), 133-146. [Link]
  • Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]
  • Bajaj, K., & Sakhuja, R. (2015). Benzotriazole: Much More Than Just Synthetic Heterocyclic Chemistry. Semantic Scholar. [Link]
  • Ouellette, R. J., & Rawn, J. D. (2018).
  • Fernando, A., & Miller, S. J. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
  • Asymmetric Info. (2014). Williamson Ether Synthesis.
  • Osipov, D. V., Krasnikov, P. E., & Osyanin, V. A. (2021). Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol....
  • Synthesis of 1-(hydroxymethyl)benzotriazole. PrepChem. [Link]
  • Reusch, W. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. [Link]
  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
  • Protecting group. (n.d.). Wikipedia. [Link]
  • 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
  • Unexpected course of a Williamson ether synthesis. (n.d.).
  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • How is this either a good nucleophile or a strong base? And where does the extra H go that was bonded to the nitrogen? (2022). Reddit. [Link]
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • Reusch, W. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
  • Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in Medicinal Chemistry.
  • Li, J., & Katritzky, A. R. (2002). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids.
  • Amines as nucleophiles. (n.d.). Chemguide. [Link]
  • Iminoiodinane. (n.d.). Wikipedia. [Link]
  • Structure–Nucleophilicity Relationships for Enamines. (2021).

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Application Notes and Protocols: The Role of Benzotriazole Derivatives in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of 1-(Methoxymethyl)-1H-benzotriazole and a Guide to Established Benzotriazole-Based Coupling Methodologies

Executive Summary

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of peptide bonds is a cornerstone of their work. The choice of coupling reagent is critical to maximizing yield, minimizing side reactions, and preserving stereochemical integrity. This document addresses the topic of this compound (BOM-Bt) in the context of peptide coupling reactions.

Based on a thorough review of the scientific literature, it is concluded that This compound is not utilized as a reagent for peptide bond formation. Its documented applications are primarily as a protecting group in organic synthesis, a corrosion inhibitor, and a UV stabilizer[1][2]. The chemical structure of BOM-Bt, specifically the methoxymethyl protection on the benzotriazole nitrogen, precludes the mechanism by which traditional benzotriazole-based coupling reagents activate carboxylic acids.

This guide will first elucidate the structural reasons for the unsuitability of BOM-Bt in peptide coupling. Subsequently, it will provide a detailed application note and protocol for a closely related and universally accepted benzotriazole derivative, 1-hydroxybenzotriazole (HOBt) , which is a cornerstone of modern peptide synthesis.

Part 1: The Chemistry of this compound (BOM-Bt) and Its Inapplicability in Peptide Coupling

This compound is a derivative of benzotriazole where the proton on one of the nitrogen atoms of the triazole ring is replaced by a methoxymethyl group (-CH₂OCH₃). This structural feature is key to its function and also to its inability to act as a peptide coupling additive in the same vein as HOBt.

Key Structural Differences and Mechanistic Implications:

  • Protecting Group Nature: The methoxymethyl group on BOM-Bt serves as a protecting group for the benzotriazole nitrogen[1]. This makes the nitrogen unavailable for the chemical transformations required during peptide bond formation.

  • Absence of a Hydroxyl Group: Established benzotriazole-based coupling additives, such as HOBt, possess a hydroxyl group (-OH) on the nitrogen at the 1-position. This hydroxyl group is crucial for the formation of a highly reactive O-acylisourea ester intermediate when used with a carbodiimide. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid[3]. BOM-Bt lacks this essential hydroxyl group.

  • Chemical Stability: BOM-Bt is a stable compound under standard conditions[4]. Peptide coupling additives, in contrast, are designed to be reactive intermediates or to form them readily.

In essence, the very feature that makes BOM-Bt useful in other areas of organic synthesis (the stable protection of the benzotriazole nitrogen) renders it inert in the context of activating carboxylic acids for peptide bond formation.

Part 2: A Practical Guide to Peptide Coupling Using 1-Hydroxybenzotriazole (HOBt) and a Carbodiimide

Given the non-viability of BOM-Bt for peptide coupling, we present a detailed protocol for a standard and highly effective method utilizing 1-hydroxybenzotriazole (HOBt) in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

The Role of HOBt in Suppressing Racemization and Enhancing Coupling Efficiency:

The primary challenge in peptide synthesis is the risk of racemization of the chiral α-carbon of the activated amino acid. The formation of an oxazolone intermediate is a major pathway for this loss of stereochemical integrity[4]. HOBt plays a dual role in mitigating this issue and improving the overall reaction:

  • Racemization Suppression: HOBt acts as an "additive" that intercepts the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide. This forms a less reactive but still highly efficient HOBt-active ester. This active ester is more resistant to oxazolone formation and therefore minimizes racemization[5][6].

  • Increased Coupling Rates: The HOBt-active ester is a potent acylating agent that readily reacts with the amine component, leading to high yields of the desired peptide[3].

Mechanism of HOBt/Carbodiimide-Mediated Peptide Coupling

The process involves two main stages: the activation of the carboxylic acid and the subsequent aminolysis to form the peptide bond.

Peptide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation CarboxylicAcid R-COOH (N-protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC, DIC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt-Active Ester (Less Reactive, Racemization Resistant) O_Acylisourea->HOBt_Ester + HOBt (trapping) Urea Dicyclohexylurea (DCU) (Byproduct) O_Acylisourea->Urea Amine H₂N-R'' (Amino Component) O_Acylisourea->Amine Direct (minor pathway, high racemization risk) HOBt HOBt (1-Hydroxybenzotriazole) HOBt->HOBt_Ester Peptide Peptide Bond (R-CO-NH-R'') HOBt_Ester->Peptide + Amine (Aminolysis) Amine->Peptide

Mechanism of HOBt/Carbodiimide Peptide Coupling
Experimental Protocol: Solution-Phase Peptide Coupling of Fmoc-Ala-OH with H-Gly-OMe using DIC/HOBt

This protocol describes a representative solution-phase coupling reaction. The principles can be adapted for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) and Fmoc-Ala-OH (1.0 equivalent) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

    • Add HOBt (1.1 equivalents) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Neutralization:

    • Slowly add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt of the glycine methyl ester. Stir for 10-15 minutes at 0 °C. Causality: The free amine of the glycine ester is required for nucleophilic attack. DIPEA is a non-nucleophilic base that will not interfere with the coupling reaction.

  • Activation and Coupling:

    • Add DIC (1.1 equivalents) dropwise to the reaction mixture. Causality: DIC initiates the activation of the carboxylic acid. A slow addition helps to control the exothermic reaction and minimize side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino acid.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes unreacted amine and excess DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Quantitative Data and Comparison of Benzotriazole-Based Reagents

While HOBt is a classic additive, several standalone benzotriazole-based coupling reagents have been developed for enhanced efficiency, particularly for sterically hindered amino acids.

ReagentStructure TypeRelative ReactivityKey AdvantagesCommon Byproducts
DIC/HOBt Carbodiimide + AdditiveHighCost-effective, low racemization.Diisopropylurea
HBTU Aminium/Uronium SaltVery HighFast reaction times, high yields.Tetramethylurea
HATU Aminium/Uronium SaltExtremely HighExcellent for hindered couplings, lower racemization than HBTU.Tetramethylurea
PyBOP Phosphonium SaltVery HighNo guanidinylation side reactions, good for cyclizations.Hexamethylphosphoramide (HMPA) - a carcinogen

This table provides a qualitative comparison. Actual yields and reaction times are sequence and substrate-dependent.

Workflow for a Typical Peptide Coupling Cycle in SPPS

The following diagram illustrates the logical flow of a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where benzotriazole-based reagents are commonly employed.

SPPS_Cycle Start Start: Resin with N-terminal Fmoc-protected peptide Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (Remove Piperidine and cleaved Fmoc) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Coupling Reagent e.g., HBTU/HATU, Base) Wash1->Coupling Wash2 4. DMF Wash (Remove excess reagents and byproducts) Coupling->Wash2 Check Optional: Ninhydrin Test (Check for complete coupling) Wash2->Check End End: Resin with elongated peptide chain (Ready for next cycle or final cleavage) Check->Coupling Incomplete (Recouple) Check->End Complete

Fmoc-SPPS Coupling Cycle Workflow

Conclusion

While this compound is a valuable reagent in other areas of chemistry, it is not suitable for peptide coupling due to its protected nitrogen. Researchers aiming to perform peptide synthesis should instead rely on well-established benzotriazole derivatives like HOBt (as an additive) or standalone reagents such as HBTU and HATU. Understanding the mechanism of action of these reagents, as outlined in this guide, is crucial for optimizing protocols, ensuring high yields, and maintaining the chiral purity of the final peptide product. By following validated protocols and understanding the causality behind each step, scientists can confidently and successfully synthesize peptides for a wide range of research, diagnostic, and therapeutic applications.

References

  • ResearchGate.Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol....
  • GSC Online Press.Review on synthetic study of benzotriazole.

Sources

Application Notes and Protocols for 1-(Methoxymethyl)-1H-benzotriazole (MMBT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1-(Methoxymethyl)-1H-benzotriazole (MMBT), a versatile and highly efficient reagent in modern organic synthesis. We delve into its fundamental properties, safety protocols, and its primary application as a stable, crystalline aminomethylating agent for the synthesis of secondary and tertiary amines. Detailed, field-proven experimental protocols for the synthesis of MMBT and its subsequent use in C-N bond formation are presented, supported by mechanistic insights and workflow diagrams. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MMBT for the streamlined construction of complex amine-containing molecules.

Introduction to this compound

This compound, often abbreviated as MMBT, is a white crystalline solid that has emerged as a cornerstone reagent in synthetic organic chemistry. Structurally, it features a benzotriazole core N-substituted with a methoxymethyl group. This unique arrangement makes the benzotriazolyl group an exceptional leaving group, rendering MMBT a highly effective and easily handleable electrophilic aminomethylating synthon.

Its primary utility lies in the N-alkylation of primary and secondary amines to form stable N-(methoxymethyl)amino-benzotriazole intermediates. These intermediates can then be reacted with a wide array of organometallic nucleophiles (e.g., Grignard or organolithium reagents) to afford diverse secondary and tertiary amines. This two-step, one-pot sequence provides a robust alternative to traditional methods like reductive amination or direct alkylation, which can be limited by substrate scope or harsh reaction conditions. Beyond this core application, MMBT and its parent structure, benzotriazole, find use in materials science as corrosion inhibitors and UV stabilizers.[1][2]

Table 1: Physicochemical Properties of MMBT

PropertyValueReference(s)
CAS Number 71878-80-3[3]
Molecular Formula C₈H₉N₃O[3]
Molecular Weight 163.18 g/mol [2]
Appearance White to slightly pale yellow crystal or powder
Melting Point 40 °C

Safety and Handling

MMBT is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Handling: Wash hands and face thoroughly after handling.[3] Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3]

  • Storage: Store in a cool, dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

    • Ingestion: Rinse mouth and get medical advice if you feel unwell.[3]

Core Application: Synthesis of Substituted Amines

The premier application of MMBT is as a synthetic equivalent for the N-methoxymethyl cation, enabling a facile two-step synthesis of complex amines from simpler starting materials.

Mechanistic Rationale

The power of this methodology stems from the dual role of the benzotriazole moiety. First, it serves as an activating group. When an amine attacks MMBT, the benzotriazole anion is displaced, forming a stable intermediate. Second, in the subsequent step, the benzotriazolyl group acts as a superior leaving group upon nucleophilic attack by an organometallic reagent, facilitating the formation of a new carbon-carbon bond. This process allows for the formal synthesis of R¹R²N-CH₂-R³, where the -CH₂- group originates from MMBT.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: C-N Bond Formation Amine Primary/Secondary Amine (R¹R²NH) Intermediate N-(Benzotriazol-1-ylmethyl)amine (Bt-CH₂-NR¹R²) Amine->Intermediate Nucleophilic Substitution MMBT This compound (Bt-CH₂OMe) MMBT->Intermediate Organometallic Organometallic Reagent (R³M, e.g., Grignard) Product Final Substituted Amine (R³-CH₂-NR¹R²) Organometallic->Product Nucleophilic Substitution (Bt⁻ is leaving group) Intermediate2 N-(Benzotriazol-1-ylmethyl)amine (Bt-CH₂-NR¹R²) Intermediate2->Product

Figure 1: General workflow for the two-step synthesis of substituted amines using MMBT.

Detailed Experimental Protocol: Synthesis of N-Benzyl-N-methyl-2-phenylethanamine

This protocol details the synthesis of a tertiary amine from a secondary amine (N-methylbenzylamine) and an organometallic reagent (benzylmagnesium chloride).

Materials:

  • N-methylbenzylamine

  • This compound (MMBT)

  • Benzylmagnesium chloride (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold with Schlenk line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Protocol:

Step 1: Formation of 1-((N-benzyl-N-methylamino)methyl)-1H-benzotriazole

  • To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.63 g, 10.0 mmol).

  • Dissolve the MMBT in 20 mL of anhydrous THF.

  • Add N-methylbenzylamine (1.21 g, 1.30 mL, 10.0 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate is typically quantitative.

  • Causality Note: This step involves the nucleophilic attack of the secondary amine on the methylene carbon of MMBT, displacing the methoxy group. The resulting intermediate is generally stable enough to be used directly in the next step without purification.

Step 2: Reaction with Benzylmagnesium Chloride

  • Cool the flask containing the intermediate solution to 0 °C using an ice-water bath.

  • Slowly add benzylmagnesium chloride (12.0 mL of a 1.0 M solution in THF, 12.0 mmol, 1.2 equivalents) to the stirred solution via syringe over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Causality Note: The Grignard reagent attacks the same methylene carbon. The benzotriazolide anion is an excellent leaving group, facilitating the formation of the new C-C bond and yielding the final tertiary amine. An inert atmosphere and anhydrous conditions are critical as organometallic reagents are highly reactive with water and oxygen.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure N-benzyl-N-methyl-2-phenylethanamine.

Table 2: Representative Reaction Parameters

Amine SubstrateOrganometallic ReagentTemperature (°C)Time (h)Typical Yield (%)
AnilinePhenylmagnesium bromide0 to RT575-85
Piperidinen-Butyllithium-78 to RT380-90
DibenzylamineMethylmagnesium iodide0 to RT670-80
PyrrolidineVinylmagnesium bromide0 to RT485-95

Synthesis of this compound

For laboratories preferring to synthesize the reagent in-house, MMBT can be prepared from 1H-benzotriazole.

G BtH 1H-Benzotriazole BtAnion Benzotriazolide Anion BtH->BtAnion Deprotonation Base Base (e.g., NaH) in Anhydrous THF Base->BtAnion MMBT This compound (MMBT) BtAnion->MMBT N-Alkylation (SN2) MOMCl Chloromethyl methyl ether (MOM-Cl) MOMCl->MMBT

Figure 2: Synthetic scheme for the preparation of MMBT from 1H-benzotriazole.

Experimental Protocol: Synthesis of MMBT

WARNING: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution in a certified chemical fume hood.

Materials:

  • 1H-Benzotriazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Wash sodium hydride (440 mg, 11.0 mmol, 1.1 equivalents) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

  • Add 30 mL of anhydrous THF to the washed NaH in a 100 mL oven-dried, round-bottom flask at 0 °C.

  • Slowly add a solution of 1H-benzotriazole (1.19 g, 10.0 mmol) in 10 mL of anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Slowly add chloromethyl methyl ether (0.81 g, 0.76 mL, 10.0 mmol) to the reaction mixture at 0 °C.

  • Remove the ice bath and stir the reaction at room temperature for 12-16 hours.

  • Cool the mixture to 0 °C and carefully quench by adding 10 mL of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or flash chromatography to obtain pure this compound.

References

  • Title: Synthesis of 2-(1H-benzotriazol-1-ylmethyl)
  • Title: 1-methoxy-1H-benzotriazole Source: LookChem URL:[Link]
  • Title: Review on synthetic study of benzotriazole Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

Sources

The Versatile Role of 1-(Methoxymethyl)-1H-benzotriazole in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the demand for stable, versatile, and efficient reagents is paramount. 1-(Methoxymethyl)-1H-benzotriazole (BTM), a derivative of the well-established synthetic auxiliary benzotriazole, has emerged as a significant tool for medicinal chemists. Its unique reactivity profile allows it to serve as a stable and convenient synthetic equivalent for otherwise reactive or gaseous reagents, streamlining the synthesis of complex molecular architectures found in a wide array of therapeutic agents. This guide provides an in-depth exploration of the applications of BTM in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Concepts: Understanding the Utility of this compound

This compound is a white to light tan crystalline solid that is valued for its stability and ease of handling compared to its constituent reactive components.[1] The power of BTM in synthesis lies in the benzotriazole moiety, which is an excellent leaving group and can stabilize adjacent carbanions, and the methoxymethyl group, which can be considered a masked form of formaldehyde or a related electrophilic species. This dual functionality makes BTM a cornerstone of what is often referred to as "benzotriazole methodology" in organic synthesis.[2][3][4]

The general reactivity of BTM stems from its ability to act as a precursor to an N-acyliminium ion or a related electrophilic intermediate upon activation, typically with a Lewis acid or under thermal conditions. The benzotriazole anion, being a very stable species, readily departs, facilitating the reaction of the electrophilic carbon with a wide range of nucleophiles.

Key Applications in Pharmaceutical Synthesis

The versatility of this compound has been demonstrated in several key transformations crucial for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Aminomethylation of N-H, O-H, and S-H Nucleophiles

One of the most powerful applications of BTM is in the aminomethylation of a diverse range of nucleophiles, including amines, amides, imides, alcohols, and thiols. This reaction is fundamental in the introduction of a single carbon spacer, a common motif in drug molecules, linking different functional groups. BTM serves as a stable and easy-to-handle formaldehyde equivalent for these transformations.

Mechanism of Aminomethylation:

The reaction is believed to proceed through the formation of an electrophilic intermediate upon displacement of the benzotriazole group. In the presence of a nucleophile (e.g., a primary amine), BTM can react to form a transient species that readily delivers the aminomethyl group to another nucleophile or undergoes further transformations. The benzotriazole anion acts as an excellent leaving group, driving the reaction forward.

Experimental Protocol: N-Aminomethylation of a Primary Amine

This protocol describes a general procedure for the N-aminomethylation of a primary aliphatic or aromatic amine using this compound.

Materials:

  • This compound (BTM)

  • Primary amine (substrate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the primary amine (1.0 mmol) in anhydrous solvent (10 mL) under an inert atmosphere, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aminomethylated product.

Note: The stoichiometry of the reactants can influence the product distribution. Using a 1:1 molar ratio of amine to BTM generally favors the formation of the mono-aminomethylated product. An excess of BTM may lead to the formation of bis-adducts.

Data Presentation: Stoichiometric Control in Aminomethylation

Molar Ratio (Amine:BTM)Primary Product TypeGeneral Structure
1:1Mono-aminomethylated amineR-NH-CH₂-Bt
1:2Bis-aminomethylated amineR-N(CH₂-Bt)₂

Table based on principles from reactions of benzotriazole with formaldehyde and amines.

Synthesis of α-Substituted Amines via Reaction with Organometallic Reagents

BTM and its derivatives are invaluable in the synthesis of α-substituted amines through reaction with organometallic reagents such as Grignard reagents or organolithiums. This methodology allows for the formation of new carbon-carbon bonds and the construction of more complex amine scaffolds.

Mechanism of Reaction with Grignard Reagents:

The reaction is initiated by the nucleophilic attack of the Grignard reagent on the methylene carbon of BTM, leading to the displacement of the benzotriazole group. The resulting product is an α-substituted amine. This reaction provides a direct route to amines that would be challenging to synthesize using traditional methods.

Experimental Protocol: Synthesis of an α-Arylmethylamine

This protocol outlines a general procedure for the synthesis of an α-arylmethylamine from this compound and a Grignard reagent.

Materials:

  • This compound (BTM)

  • Arylmagnesium bromide (Grignard reagent, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the arylmagnesium bromide solution (1.2 mmol, 1.2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired α-arylmethylamine.

Construction of Heterocyclic Systems

The reactivity of BTM makes it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many classes of pharmaceuticals. BTM can act as a source of a one-carbon electrophilic unit that can participate in cyclization reactions.

Mechanism in Heterocycle Synthesis:

BTM can react with bifunctional nucleophiles to construct heterocyclic rings. For instance, reaction with a compound containing both an amine and another nucleophilic group can lead to an initial aminomethylation followed by an intramolecular cyclization, with the benzotriazole moiety serving as the leaving group in the final ring-closing step.

Experimental Protocol: Synthesis of a Substituted Pyridine (Conceptual)

While specific protocols for the direct use of BTM in pyridine synthesis are not widely reported, a conceptual approach based on its reactivity as a formaldehyde equivalent in a modified Chichibabin-type reaction can be envisioned. A more established application of benzotriazole methodology is in the synthesis of various other nitrogen heterocycles. For example, a reaction between an appropriate 1,3-dicarbonyl compound, an amine, and BTM could potentially lead to the formation of a dihydropyridine intermediate, which could then be oxidized to the corresponding pyridine.

Visualization of Key Mechanisms and Workflows

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the core mechanistic pathways and a general experimental workflow.

Aminomethylation Mechanism BTM This compound (BTM) Intermediate [R-NH2-CH2-Bt]+ BTM->Intermediate Nucleophilic Attack Nucleophile Primary Amine (R-NH2) Nucleophile->Intermediate Product N-Aminomethylated Product (R-NH-CH2-Bt) Intermediate->Product Deprotonation Bt_anion Benzotriazole Anion (Bt-) Intermediate->Bt_anion Loss of Leaving Group Reaction with Grignard Reagent BTM This compound (BTM) Intermediate [R'-CH2-N(Bt)-MgX] Complex BTM->Intermediate Nucleophilic Substitution Grignard Grignard Reagent (R'-MgX) Grignard->Intermediate Product alpha-Substituted Amine (R'-CH2-NH2) Intermediate->Product Hydrolysis Workup Aqueous Workup Workup->Product

Caption: Synthesis of α-substituted amines using BTM and a Grignard reagent.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent B Add this compound A->B C Stir at Appropriate Temperature B->C D Monitor by TLC C->D E Quench Reaction (if necessary) D->E Reaction Complete F Solvent Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow for reactions involving BTM.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. BTM is stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS). [5]

Conclusion

This compound is a powerful and versatile reagent in the modern synthetic chemist's toolkit, particularly within the pharmaceutical industry. Its ability to act as a stable, crystalline source for the aminomethyl cation equivalent simplifies many synthetic procedures, allowing for the efficient and controlled construction of complex molecular frameworks. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this valuable synthetic auxiliary in the pursuit of novel therapeutic agents. The continued exploration of BTM and other benzotriazole derivatives will undoubtedly lead to further innovations in drug discovery and development.

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564–1610. [Link]
  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary.
  • Briguglio, S., Piras, P., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2014). Benzotriazole: An overview on its versatile biological behavior. European journal of medicinal chemistry, 87, 566–596. [Link]
  • Monbaliu, J.-C. M. (Ed.). (2016).
  • Katritzky, A. R., Kirichenko, N., Rogovoy, B. V., & He, H.-Y. (2003). Facile N-derivatization of alpha-amino esters and amides via benzotriazolylmethyl derivatives. The Journal of organic chemistry, 68(23), 9088–9092. [Link]
  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Convenient Synthesis of 1H-Benzotriazolylalkylphenols. ChemInform, 18(33). [Link]
  • Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2020). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 65(1), 4735-4740. [Link]
  • Katritzky, A. R., & Akutagawa, K. (1986). Reactions of 1-(α-alkoxyalkyl)- and 1-(α-(aryloxy)alkyl)benzotriazoles with the Grignard reagents. A new and versatile method for the preparation of ethers. The Journal of Organic Chemistry, 51(14), 2787–2792. [Link]
  • Katritzky, A. R., et al. (2004). Benzotriazolyl-Mediated 1,2-Shifts of Electron-Rich Heterocycles. The Journal of Organic Chemistry, 69(12), 4269-4271. [Link]
  • Katritzky, A. R., et al. (1990). Nucleophilic Substitution of Benzotriazolylalkyl Chlorides with Grignard Reagents: A Direct Route to Benzotriazoloalkyl(hetero)aromatic Compounds. ChemInform, 21(32). [Link]
  • Bacho, M., et al. (2020). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 65(1), 4735-4740. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
  • Kopanska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & medicinal chemistry, 12(10), 2617–2624. [Link]
  • PubChem. (n.d.). 1H-Benzotriazole.
  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). Main and by-processes at 1-(2-nitroaryl)-1H-benzotriazole reduction. From Chemistry Towards Technology Step-By-Step, 5(1), 107-113. [Link]
  • Singh, M., et al. (2018). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. Asian Journal of Organic Chemistry, 7(10), 2096-2101. [Link]

Sources

Application Notes and Protocols: 1-(Methoxymethyl)-1H-benzotriazole in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1-(Methoxymethyl)-1H-benzotriazole in Agrochemical Synthesis

This compound (BOM-BT) has emerged as a important reagent in modern organic synthesis, offering a unique combination of stability, reactivity, and versatility. Its application in the synthesis of agrochemicals is of particular importance, providing efficient pathways to complex molecules with desired biological activities. Developed from the extensive research on benzotriazole chemistry by the Katritzky group, BOM-BT serves as a practical and effective N-methoxymethylating agent and a synthetic auxiliary that facilitates the construction of various heterocyclic systems integral to many modern fungicides, herbicides, and insecticides.[1]

The primary utility of BOM-BT lies in its ability to introduce the N-methoxymethyl (MOM) group, a common protecting group for amines, phenols, and other nucleophilic functional groups. In the context of agrochemical synthesis, this functionality is often a key structural element in the final active ingredient or a crucial intermediate in its synthetic route. The benzotriazole moiety in BOM-BT acts as an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions. This allows for the precise and efficient N-alkylation of a wide range of substrates, including heterocyclic amines that form the core of many agrochemicals.[2][3]

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key classes of agrochemicals, with a focus on fungicides and herbicides. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Core Applications in Agrochemical Synthesis

The versatility of BOM-BT allows for its application in the synthesis of a diverse range of agrochemical classes. Below are key examples with a focus on triazole fungicides and sulfonylurea herbicides, where the introduction of N-alkyl or N-heterocyclic moieties is a critical step.

Synthesis of Triazole Fungicides

Triazole fungicides are a major class of agricultural chemicals used to control a broad spectrum of fungal diseases in crops. The 1,2,4-triazole ring is the key pharmacophore responsible for their mode of action, which involves the inhibition of ergosterol biosynthesis in fungi. The N-alkylation of the triazole ring is a crucial step in the synthesis of many commercial triazole fungicides. BOM-BT and its analogues offer an efficient route for this transformation.

The reaction of this compound with 1,2,4-triazole provides a key intermediate, 1-(methoxymethyl)-1H-1,2,4-triazole. This intermediate can then be further elaborated to introduce the desired side chains characteristic of specific triazole fungicides. The use of BOM-BT offers a milder alternative to traditional alkylating agents, often leading to higher yields and cleaner reactions.

Protocol 1: Synthesis of a Key Precursor for Triazole Fungicides

This protocol outlines the N-methoxymethylation of 1,2,4-triazole using BOM-BT, a foundational step for the synthesis of various triazole fungicides.

Materials:

  • This compound (BOM-BT)

  • 1,2,4-Triazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq).

  • Deprotonation: Suspend the 1,2,4-triazole in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • N-Alkylation: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-methoxymethylated triazole intermediate.

Expected Outcome: This procedure should yield the N-methoxymethylated 1,2,4-triazole as a key intermediate for further elaboration into specific triazole fungicides.

Diagram 1: Synthesis of a Triazole Fungicide Precursor

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1,2,4-Triazole 1,2,4-Triazole Intermediate N-Methoxymethylated Triazole Intermediate 1,2,4-Triazole->Intermediate Nucleophilic Attack BOM-BT This compound BOM-BT->Intermediate NaH Sodium Hydride (Base) NaH->1,2,4-Triazole Deprotonation DMF DMF (Solvent) Benzotriazole_anion Benzotriazole Anion (Leaving Group)

Caption: Reaction scheme for the N-methoxymethylation of 1,2,4-triazole.

Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of highly effective, low-dose herbicides that inhibit the enzyme acetolactate synthase (ALS) in plants. The synthesis of sulfonylureas often involves the coupling of a sulfonyl isocyanate or a related precursor with a heterocyclic amine. Benzotriazole methodology can be employed to facilitate the formation of the key sulfonylurea bridge.

While direct use of BOM-BT for the core sulfonylurea linkage is less common, the principles of benzotriazole chemistry are highly relevant. N-Sulfonylbenzotriazoles, prepared from the corresponding sulfonyl chlorides and benzotriazole, can act as efficient sulfonating agents for heterocyclic amines. This approach avoids the use of hazardous sulfonyl isocyanates and often proceeds under milder conditions.

Protocol 2: Benzotriazole-Mediated Synthesis of a Sulfonylurea Herbicide Analogue

This protocol demonstrates the principle of using a benzotriazole-activated sulfonamide to synthesize a sulfonylurea linkage, a key step in the preparation of many herbicides.

Materials:

  • Aryl or Heterocyclic Sulfonamide

  • 1,1'-Carbonyldiimidazole (CDI) or a similar activating agent

  • Benzotriazole

  • Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine)

  • Anhydrous Acetonitrile (MeCN)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Sulfonamide: In a round-bottom flask, dissolve the sulfonamide (1.0 eq) and benzotriazole (1.1 eq) in anhydrous acetonitrile. Add 1,1'-carbonyldiimidazole (1.1 eq) and stir the mixture at room temperature for 2-4 hours to form the N-sulfonylbenzotriazole intermediate.

  • Coupling Reaction: To the solution containing the activated sulfonamide, add the heterocyclic amine (1.0 eq) followed by triethylamine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired sulfonylurea.

Expected Outcome: This protocol provides a general method for the synthesis of sulfonylurea compounds, which are analogues of commercial herbicides, demonstrating the utility of benzotriazole as a synthetic auxiliary.

Diagram 2: Benzotriazole-Mediated Sulfonylurea Synthesis Workflow

G cluster_workflow Synthetic Workflow A 1. Activation of Sulfonamide with Benzotriazole and CDI B 2. Formation of N-Sulfonylbenzotriazole A->B Reaction C 3. Coupling with Heterocyclic Amine B->C Addition D 4. Sulfonylurea Product C->D Displacement of Benzotriazole

Sources

Application Notes & Protocols: Enhancing Polymer Durability with 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and product development professionals in the polymer, coatings, and materials science industries.

Abstract: This document provides a comprehensive technical guide on the application of 1-(Methoxymethyl)-1H-benzotriazole as a multifunctional additive for polymers. It delves into the core mechanisms of action, provides detailed protocols for its incorporation into various polymer matrices, and outlines methods for performance evaluation. The aim is to equip researchers and professionals with the necessary knowledge to effectively utilize this additive to enhance the longevity and performance of polymer-based materials.

Introduction to this compound: A Multifunctional Polymer Additive

This compound (CAS No. 71878-80-3) is a versatile organic compound widely recognized for its efficacy as a polymer additive.[1] Structurally, it belongs to the benzotriazole family, a class of compounds renowned for their ability to protect materials from environmental degradation.[2] This particular derivative is functionalized with a methoxymethyl group, which can influence its solubility, compatibility with polymer matrices, and overall performance.

The primary roles of this compound in polymer formulations are:

  • UV Stabilization: It is a potent UV absorber, safeguarding polymers from the damaging effects of ultraviolet radiation, which can lead to discoloration, cracking, and loss of mechanical properties.[1][2][3]

  • Thermal Stabilization: It contributes to the thermal stability of polymers, which is crucial for materials processed at high temperatures or used in applications with significant heat exposure.[1]

  • Corrosion Inhibition: For applications involving polymer coatings on metallic substrates, it offers effective corrosion inhibition, protecting the underlying metal from environmental degradation.[1]

Due to its multifunctional nature, this compound is a valuable additive in a wide range of industries, including automotive, construction, packaging, and consumer goods.[1][3]

Property Value
CAS Number 71878-80-3[1]
Molecular Formula C8H9N3O[1]
Molecular Weight 163.18 g/mol [1]
Appearance Off-white or pale yellow powder[1]
Melting Point 40 - 43 °C[1][4][5]
Purity ≥ 98-99%[1][4][5]

Mechanism of Action: The Science of Protection

The efficacy of this compound stems from its unique molecular structure, which allows it to dissipate harmful energy through photophysical and chemical processes.

UV Absorption and Photostabilization

Benzotriazole-based UV absorbers operate through a highly efficient mechanism of excited-state intramolecular proton transfer (ESIPT).[6][7] Upon absorbing a UV photon, the molecule undergoes a rapid tautomerization, converting the electronic energy into vibrational energy, which is then harmlessly dissipated as heat.[6][8] This process is cyclical and can be repeated numerous times without significant degradation of the additive, providing long-lasting protection to the polymer matrix.[3][8]

The benzotriazole moiety strongly absorbs UV radiation in the 300-400 nm range, which is most damaging to many polymers, while having minimal absorption in the visible spectrum, thus not affecting the color or transparency of the final product.[8][9][10]

UV_Absorption_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State GS Benzotriazole (Ground State) ES Excited State (Keto Tautomer) GS->ES UV Photon Absorption ES->GS Energy Dissipation (Heat) Melt_Compounding_Workflow cluster_preparation Preparation cluster_processing Processing cluster_finalization Finalization PreDrying 1. Pre-Dry Polymer Resin Extrusion 3. Twin-Screw Extrusion PreDrying->Extrusion PreBlending 2. Create Masterbatch (Polymer + Additive) PreBlending->Extrusion Pelletizing 4. Pelletizing Extrusion->Pelletizing PostDrying 5. Post-Dry Pellets Pelletizing->PostDrying FinalProduct Final Polymer Compound PostDrying->FinalProduct

Caption: Workflow for incorporating additives via melt compounding.

Performance Evaluation

To validate the efficacy of this compound, a series of standardized tests should be conducted.

UV Stability Testing
  • Accelerated Weathering: Samples are exposed to intense UV radiation, temperature, and humidity cycles in a weathering chamber (e.g., QUV or Xenon Arc).

  • Evaluation:

    • Color Change (ΔE): Measured using a spectrophotometer at regular intervals. A lower ΔE value indicates better color stability.

    • Gloss Retention: Measured with a gloss meter.

    • Mechanical Properties: Tensile strength and elongation at break are tested before and after exposure to assess the retention of mechanical integrity.

Thermal Stability Testing
  • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature. An increase in the onset temperature of degradation indicates improved thermal stability.

  • Differential Scanning Calorimetry (DSC): Can be used to determine changes in the glass transition temperature (Tg) and melting temperature (Tm) after thermal aging.

Performance Data (Illustrative)

The following table provides an example of the expected performance improvements in a polycarbonate (PC) formulation.

Property Control PC (No Additive) PC + 0.5% this compound
Color Change (ΔE*) after 1000h QUV 12.52.1
Gloss Retention after 1000h QUV 65%92%
Tensile Strength Retention after 1000h QUV 70%95%
TGA Onset of Degradation (°C) 350 °C365 °C

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials. [1]Keep containers tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile additive for enhancing the durability and performance of a wide range of polymers. Its primary function as a UV absorber, coupled with its benefits as a thermal stabilizer and corrosion inhibitor, makes it a valuable tool for formulators seeking to develop long-lasting and robust materials. By following the outlined protocols for incorporation and performance evaluation, researchers and developers can effectively leverage the protective properties of this additive to meet the demanding requirements of various applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzotriazole UV Absorbers in Material Longevity.
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • Google Patents. (2022). US20220081537A1 - Additives for protection of polymers against ultraviolet light.
  • LookChem. (n.d.). 1-methoxy-1H-benzotriazole.
  • Tintoll. (n.d.). Benzotriazole UV Absorber.
  • MDPI. (2023). The Double-Cross of Benzotriazole-Based Polymers as Donors and Acceptors in Non-Fullerene Organic Solar Cells.
  • Scientific.Net. (2011). Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comparing UV Absorbers: Why Benzotriazoles Lead in Polymer Protection.
  • Raytop Chemical. (2022). How do UV absorbers work?.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications.
  • ResearchGate. (n.d.). Absorption mechanism of different types of UV absorbers.
  • DrugFuture. (n.d.). 1H-Benzotriazole.
  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • JOCPR. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
  • Wikipedia. (n.d.). Benzotriazole.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole.
  • Zhengzhou Alfa Chemical Co., Ltd. (2022). Do you know the mechanism of action of UV absorbers?.

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The Versatility of 1-(Methoxymethyl)-1H-benzotriazole in Synthesis: A Guide to Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Powerful Synthetic Auxiliary

In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount. Among the myriad of reagents developed for this purpose, those derived from benzotriazole have carved out a significant niche due to their remarkable versatility and predictable reactivity.[1][2][3] 1-(Methoxymethyl)-1H-benzotriazole (MMBt), a prominent member of this family, serves as a stable, crystalline solid that has proven to be an invaluable tool for synthetic chemists. This document provides an in-depth exploration of the reactions of MMBt with various nucleophiles, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.[4]

The utility of benzotriazole and its derivatives, a field extensively pioneered by the Katritzky group, stems from the exceptional ability of the benzotriazolide anion to function as a superior leaving group.[1][2] This property facilitates a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities onto a variety of molecular scaffolds. MMBt, in particular, acts as a versatile electrophilic methoxymethylating agent and, more importantly, as a precursor to a highly reactive N-acyliminium ion equivalent upon interaction with nucleophiles. This reactivity profile enables the construction of complex molecular architectures, making it a valuable asset in the synthesis of natural products, pharmaceuticals, and agrochemicals.[4][5][6]

This guide will delve into the core reactions of MMBt with prominent classes of nucleophiles, namely Grignard reagents and organolithium species. We will dissect the underlying reaction mechanisms, provide robust experimental protocols, and present the data in a clear, accessible format to empower researchers to confidently employ this powerful reagent in their synthetic endeavors.

Core Mechanism: The Benzotriazole-Mediated Transformation

The reactivity of this compound with strong nucleophiles is predicated on a two-step process. The initial step involves the nucleophilic attack at the methylene carbon, which is rendered electrophilic by the adjacent oxygen and the benzotriazole ring. This is followed by the expulsion of the remarkably stable benzotriazolide anion, which is the thermodynamic driving force for the reaction.

The general mechanism can be visualized as follows:

MMBt Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Benzotriazolide MMBt This compound (MMBt) Intermediate Tetrahedral Intermediate MMBt->Intermediate Nu Nucleophile (Nu⁻) Nu->Intermediate Attack at CH₂ Intermediate_2 Tetrahedral Intermediate Product Substituted Product (R-Nu) Intermediate_2->Product Collapse Bt_anion Benzotriazolide Anion (Bt⁻) Intermediate_2->Bt_anion Leaving Group Departure

Figure 1. Generalized mechanism of nucleophilic substitution on MMBt.

Reaction with Grignard Reagents: A Gateway to Diverse Ethers

The reaction of 1-(α-alkoxyalkyl)benzotriazoles, including MMBt, with Grignard reagents provides a powerful and versatile method for the synthesis of a wide range of ethers.[7] This transformation is particularly useful as it allows for the formation of C-O bonds under relatively mild conditions.

Mechanistic Pathway

The reaction proceeds via the nucleophilic displacement of the benzotriazolide anion by the carbanionic component of the Grignard reagent. The magnesium cation likely coordinates with the nitrogen atoms of the benzotriazole ring, further enhancing its leaving group ability.

Grignard Reaction with MMBt MMBt This compound C₈H₉N₃O Intermediate Transition State MMBt->Intermediate + R-MgX Grignard Grignard Reagent R-MgX Product Ether Product R-CH₂-OCH₃ Intermediate->Product C-C bond formation Byproduct Benzotriazole Magnesium Salt Bt-MgX Intermediate->Byproduct Bt⁻ elimination

Figure 2. Reaction of MMBt with a Grignard reagent to form an ether.

Experimental Protocol: Synthesis of Benzyl Methyl Ether

This protocol details the synthesis of benzyl methyl ether from benzylmagnesium chloride and this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound163.171.63 g10 mmol
Benzylmagnesium chloride (1M in THF)-12 mL12 mmol
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated aq. NH₄Cl solution-20 mL-
Diethyl ether74.12100 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • A 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.63 g, 10 mmol) and anhydrous THF (30 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Benzylmagnesium chloride solution (12 mL of a 1M solution in THF, 12 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford benzyl methyl ether.

Expected Yield: 75-85%

Reaction with Organolithium Reagents: Accessing Diverse Carbon Scaffolds

Organolithium reagents, being more potent nucleophiles than their Grignard counterparts, react readily with this compound.[8] This reaction provides a highly efficient method for the formation of new carbon-carbon bonds.

Mechanistic Considerations

The mechanism is analogous to that of Grignard reagents, involving a nucleophilic attack followed by the elimination of the benzotriazolide anion. The higher reactivity of organolithium reagents often leads to faster reaction times and higher yields.

Organolithium Reaction Workflow start Start reactants This compound + Organolithium Reagent (R-Li) start->reactants reaction Reaction in Anhydrous Ether or THF (-78 °C to RT) reactants->reaction workup Aqueous Workup (e.g., sat. aq. NH₄Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product (R-CH₂-OCH₃) purification->product

Figure 3. General workflow for the reaction of MMBt with organolithium reagents.

Experimental Protocol: Synthesis of 1-Methoxy-2-phenylethane

This protocol describes the synthesis of 1-methoxy-2-phenylethane using phenyllithium and this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound163.171.63 g10 mmol
Phenyllithium (1.8M in di-n-butyl ether)84.046.1 mL11 mmol
Anhydrous Diethyl Ether74.1240 mL-
Saturated aq. NH₄Cl solution-20 mL-
Anhydrous Na₂SO₄142.04--

Procedure:

  • To a solution of this compound (1.63 g, 10 mmol) in anhydrous diethyl ether (40 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cooled to -78 °C (dry ice/acetone bath), is added phenyllithium (6.1 mL of a 1.8M solution, 11 mmol) dropwise via syringe.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution (20 mL).

  • The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 25 mL).

  • The combined organic extracts are washed with water, brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated in vacuo, and the residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 98:2) to yield 1-methoxy-2-phenylethane.

Expected Yield: 80-90%

Applications in Drug Development and Advanced Synthesis

The methodologies described herein are not merely academic curiosities; they represent practical and efficient tools for the construction of molecules with potential biological activity. The benzotriazole-mediated synthesis of complex ethers and carbon skeletons is a testament to the power of this chemistry in modern drug discovery and development.[5][6][9] The ability to forge C-O and C-C bonds with high efficiency and predictability is a cornerstone of medicinal chemistry, enabling the rapid generation of compound libraries for biological screening. Furthermore, the mild reaction conditions and the ease of removal of the benzotriazole byproduct make these protocols amenable to scale-up operations.

Conclusion

This compound has firmly established itself as a versatile and reliable reagent in the synthetic chemist's toolbox. Its reactions with strong nucleophiles like Grignard and organolithium reagents provide straightforward and high-yielding routes to a variety of ethers and substituted alkanes. The key to its utility lies in the exceptional leaving group ability of the benzotriazolide anion. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers, facilitating the application of this powerful synthetic methodology to their own research challenges.

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564-1610. [Link]
  • Katritzky, A. R., & Rachwal, S. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews, 111(11), 7063-7143. [Link]
  • Semantic Scholar. (n.d.). Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles.
  • Organic Syntheses. (n.d.). 1,2,3-Benzotriazole.
  • ACS Publications. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol.
  • PubMed Central. (2018).
  • Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [Link]
  • Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
  • Semantic Scholar. (n.d.). Electrophilic amination.
  • IJCRT.org. (2025). Review Of Benzotriazole.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole.
  • PubMed Central. (2022).
  • ACS Publications. (1991). Reactions of 1-(.alpha.-alkoxyalkyl)- and 1-(.alpha.-(aryloxy)alkyl)benzotriazoles with the Grignard reagents. A new and versatile method for the preparation of ethers. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2011). First tandem nucleophilic addition–electrophilic amination reaction of Eschenmoser's salts: synthesis of cyclic and spiro-fused hydrazonium salts.
  • PubChem. (n.d.). 1H-Benzotriazole.
  • ResearchGate. (2007). Reaction of N-Nitro-benzotriazole with Nucleophiles.
  • Vivekanand College. (n.d.). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
  • The University of Osaka Institutional Knowledge Archive. (n.d.). Copper-Catalyzed Electrophilic Amination.
  • ResearchGate. (1999). The Barbier Reaction of 1-(Chloromethyl)benzotriazole with Aldehydes and Ketones mediated by Samarium Diiodide.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives.
  • YouTube. (2025). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions.

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Application Notes & Protocols: N-Alkylation of Benzotriazole Under Solvent-Free Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of benzotriazole is a fundamental transformation in organic synthesis, yielding derivatives with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview and detailed protocols for conducting the N-alkylation of benzotriazole under solvent-free conditions. By eliminating volatile organic solvents, these methods align with the principles of green chemistry, offering advantages such as reduced environmental impact, enhanced reaction rates, and simplified work-up procedures. We will explore various energetic inputs and catalytic systems, including microwave irradiation, ultrasound sonication, and the use of ionic liquids and solid-supported reagents, to achieve efficient and regioselective alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient synthetic methodologies.

Introduction: The Rationale for Solvent-Free N-Alkylation

Benzotriazole and its N-substituted derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and analgesic properties[1][2]. The nitrogen atoms in the triazole ring offer multiple sites for functionalization, with the N1 and N2 positions being the most common for alkylation. The regioselectivity of this reaction is a critical aspect, as the biological and material properties of the resulting isomers can vary significantly.

Traditional methods for N-alkylation of benzotriazole often rely on the use of hazardous and carcinogenic organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), benzene, or toluene[1]. These solvents pose environmental and health risks and complicate product purification. The development of solvent-free reaction conditions represents a significant advancement, offering a greener and more efficient alternative. These methods often lead to higher yields, shorter reaction times, and a reduction in waste generation[1][3][4].

This guide will delve into the mechanistic underpinnings of regioselectivity and provide detailed, field-proven protocols for various solvent-free N-alkylation techniques.

Mechanistic Insights and Regioselectivity

The N-alkylation of benzotriazole typically proceeds via a nucleophilic substitution reaction where the benzotriazole anion attacks an alkyl halide or another suitable electrophile. The reaction generally produces a mixture of N1- and N2-alkylated isomers. The N1-substituted product is often the major isomer due to the greater thermodynamic stability of the benzenoid tautomer compared to the quinoid-like structure of the N2-tautomer[5].

The choice of base, catalyst, and energy source can significantly influence the regioselectivity of the reaction. While most solvent-free methods favor the formation of the N1-isomer, specific catalytic systems have been developed to selectively yield the N2-isomer[6][7][8][9][10][11].

Below is a diagram illustrating the tautomeric forms of benzotriazole and the resulting N1 and N2 alkylated products.

G cluster_0 Benzotriazole Tautomers cluster_1 Alkylation Pathways Benzotriazole 1H-Benzotriazole Anion Benzotriazolide Anion Benzotriazole->Anion + Base - H+ N1_Product N1-Alkylbenzotriazole (Thermodynamically favored) Anion->N1_Product + R-X (Attack at N1) N2_Product N2-Alkylbenzotriazole (Kinetically favored in some cases) Anion->N2_Product + R-X (Attack at N2)

Caption: Tautomerism and N-alkylation pathways of benzotriazole.

Experimental Protocols for Solvent-Free N-Alkylation

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields[4][12][13][14].

Protocol:

  • Reagent Preparation: In a microwave-safe vessel, thoroughly mix benzotriazole (1.0 eq.), the desired alkyl halide (1.1 eq.), powdered potassium carbonate (K₂CO₃, 1.5 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.). The use of a solid support like silica gel (SiO₂) can also be beneficial[1][2].

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a constant power (e.g., 300 W) for a short duration (typically 2-10 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality:

  • K₂CO₃: Acts as a mild base to deprotonate benzotriazole, forming the nucleophilic benzotriazolide anion.

  • TBAB: A phase-transfer catalyst that facilitates the interaction between the solid base and the organic reactants.

  • Microwave Energy: Provides efficient and rapid heating, accelerating the rate of reaction.

Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates[15][16][17].

Protocol:

  • Reaction Setup: In a glass vial, combine benzotriazole (1.0 eq.), the alkyl halide (1.2 eq.), and a suitable base such as potassium hydroxide (KOH, 1.5 eq.).

  • Sonication: Place the vial in an ultrasonic cleaning bath. Sonicate the mixture at a constant frequency (e.g., 40 kHz) at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Isolation: Upon completion, add water to the reaction mixture and extract the product with an organic solvent. The subsequent work-up and purification steps are similar to the microwave-assisted protocol.

Causality:

  • Ultrasound: The mechanical effects of acoustic cavitation enhance the mixing and surface area of the solid reactants, leading to faster reaction rates even at lower bulk temperatures.

Ionic Liquid-Catalyzed Synthesis

Basic ionic liquids can act as both a catalyst and a reaction medium, promoting the reaction under mild, solvent-free conditions[3][18].

Protocol:

  • Reactant Mixture: In a round-bottom flask, mix benzotriazole (1.0 eq.), the alkyl halide (1.5 eq.), and a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours[3]. Monitor the reaction progress by TLC.

  • Extraction and Catalyst Recovery: Once the reaction is complete, extract the product with diethyl ether. The ionic liquid can often be recovered, dried, and reused[18]. The combined ether extracts are evaporated, and the crude product is purified by preparative TLC or column chromatography.

Causality:

  • [Bmim]OH: The hydroxide anion of the ionic liquid acts as a base to deprotonate benzotriazole, while the imidazolium cation helps to stabilize the resulting anion and facilitate the nucleophilic attack.

Data Presentation: Comparison of Solvent-Free Methods

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of benzotriazole with benzyl bromide as a representative alkyl halide.

MethodBase/CatalystEnergy SourceTimeTemp.Yield (N1-isomer)Reference
MicrowaveK₂CO₃/TBAB/SiO₂Microwave5 min120 °C~95%[1],[2]
UltrasoundKOHUltrasound1-2 hRTHigh[16],[17]
Ionic Liquid[Bmim]OHStirring2-4 hRT~95%[3],[18]

Experimental Workflow Diagram

The general workflow for solvent-free N-alkylation of benzotriazole is depicted below.

G start Start: Reagent Mixing (Benzotriazole, Alkyl Halide, Base/Catalyst) process Solvent-Free Reaction (Microwave, Ultrasound, or Ionic Liquid) start->process monitor Reaction Monitoring (TLC) process->monitor monitor->process Incomplete workup Aqueous Work-up & Product Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end_node End: Characterized N-Alkylbenzotriazole purify->end_node

Caption: General experimental workflow for solvent-free N-alkylation.

Safety and Handling

  • Microwave Safety: Use only microwave-safe reaction vessels. Do not exceed the recommended power levels and be aware of the potential for rapid pressure build-up.

  • Ultrasound Safety: Prolonged exposure to high-intensity ultrasound can cause heating. Ensure adequate cooling if necessary.

  • Reagent Handling: Alkyl halides are often lachrymatory and toxic; handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ionic liquids can be corrosive and should be handled with care.

Conclusion

The solvent-free N-alkylation of benzotriazole offers a powerful and sustainable approach for the synthesis of a wide array of valuable compounds. By leveraging techniques such as microwave and ultrasound irradiation, or employing catalytic systems like ionic liquids, researchers can achieve high yields and regioselectivity while minimizing environmental impact. The protocols and insights provided in this guide are intended to facilitate the adoption of these green chemistry principles in both academic and industrial research settings.

References

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. (n.d.). Journal of the Iranian Chemical Society.
  • Avhad, K., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2010).
  • Wang, K., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. [Link]
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025). Inorganic Chemistry. [Link]
  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]
  • Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-283. [Link]
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025). PubMed. [Link]
  • Ningegowda, R., et al. (2009). Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. Letters in Drug Design & Discovery, 6(7), 502-507. [Link]
  • Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. (2006). Bioorganic & Medicinal Chemistry Letters, 16(4), 980-984. [Link]
  • N-Alkylation of Benzotriazole a) | Download Table. (n.d.).
  • Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. (2009).
  • Research on chem-selective N-alkylation of benzotriazole in glycerol. (n.d.).
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (n.d.).
  • Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. (2009). Ingenta Connect. [Link]
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Royal Society of Chemistry.
  • Wet-Osot, S., et al. (2016). Ultrasound-Assisted Solvent-Free Parallel Synthesis of 3-Arylcoumarins Using N-Acylbenzotriazoles.
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Request PDF. (n.d.).
  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions (2007). SciSpace. [Link]
  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • The Chemistry of N-Substituted Benzotriazoles. Part 14.' Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted. (n.d.). ElectronicsAndBooks.
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PubMed Central. [Link]
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][19]naphthyrin-5(6H)-one. (n.d.). PubMed Central.
  • Begunov, R. S., et al. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. From Chemistry Towards Technology Step-By-Step, 5(1), 107-113.

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Troubleshooting & Optimization

Common side reactions with 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methoxymethyl)-1H-benzotriazole (BTA-CH2OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common side reactions encountered during its use. As a stable, crystalline, and versatile reagent, BTA-CH2OMe is an excellent electrophile for the introduction of a methoxymethyl group. However, like any synthetic tool, understanding its reactivity profile is key to achieving desired outcomes and avoiding common pitfalls.

Core Chemistry: The Intended Pathway

This compound serves as a synthetic equivalent of a methoxymethyl cation. The benzotriazolyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. The general mechanism involves the nucleophilic attack on the methylene carbon, leading to the displacement of the benzotriazole anion and the formation of a new C-Nu bond.

This reactivity makes it a valuable reagent for the protection of alcohols, amines, and thiols, as well as for the synthesis of various methoxymethylated compounds.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is sluggish, or I'm observing low yields of the desired product. What could be the cause?

Answer:

Low conversion rates can stem from several factors, ranging from reagent stability to suboptimal reaction conditions.

  • Potential Cause 1: Reagent Purity and Stability. While this compound is generally stable, it is sensitive to moisture and can degrade over time if not stored properly.[2] Decomposition can lead to the formation of benzotriazole and other byproducts, reducing the effective concentration of the active reagent.

  • Troubleshooting Protocol 1:

    • Verify Reagent Quality: If possible, check the purity of your BTA-CH2OMe by melting point or NMR spectroscopy.

    • Ensure Proper Storage: Store the reagent in a tightly sealed container in a cool, dark, and dry place.[2]

    • Use Fresh Reagent: If in doubt, use a freshly opened bottle of the reagent.

  • Potential Cause 2: Insufficient Nucleophilicity of the Substrate. The rate of the reaction is highly dependent on the nucleophilicity of your substrate. Weakly nucleophilic compounds may react slowly or not at all under standard conditions.

  • Troubleshooting Protocol 2:

    • Increase Basicity: For amine or alcohol substrates, consider adding a non-nucleophilic base (e.g., NaH, K2CO3, or DBU) to deprotonate the substrate and increase its nucleophilicity.

    • Elevate Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or acetonitrile are generally good choices.

Question 2: I am observing the formation of a significant amount of N,N'-bis(benzotriazol-1-yl)methane. How can I prevent this?

Answer:

The formation of N,N'-bis(benzotriazol-1-yl)methane is a common side reaction, especially when the nucleophile is weak or sterically hindered. This byproduct arises from the reaction of the benzotriazole anion (formed during the main reaction) with unreacted this compound.

  • Potential Cause: An excess of BTA-CH2OMe, or slow reaction with the intended nucleophile, can lead to the accumulation of the benzotriazole anion, which can then act as a nucleophile itself.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure that the BTA-CH2OMe is consumed rapidly.

    • Reverse Addition: Add the this compound solution slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of it reacting with the benzotriazole anion.

    • Temperature Management: Running the reaction at a lower temperature can help to control the reaction rate and favor the desired pathway.

Question 3: My product is contaminated with unreacted benzotriazole. How can I remove it?

Answer:

Benzotriazole is a common byproduct of the reaction and can sometimes be challenging to remove due to its polarity.

  • Troubleshooting Protocol:

    • Aqueous Wash: A simple acid-base workup can be effective. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the benzotriazole, making it more water-soluble. Follow this with a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any residual acid, and finally with brine.

    • Chromatography: If an aqueous workup is not sufficient, column chromatography is usually effective for separating the desired product from benzotriazole.

Question 4: I am trying to deprotect my compound, but the methoxymethyl group is proving difficult to remove. What are my options?

Answer:

The stability of the methoxymethyl group can vary depending on the nature of the atom it is attached to (N, O, or S) and the overall structure of the molecule.

  • Potential Cause: The deprotection conditions are not harsh enough to cleave the C-O, C-N, or C-S bond.

  • Troubleshooting Protocol:

    • Acidic Hydrolysis: The most common method for removing MOM-ethers is acidic hydrolysis.[3] If dilute acid is not effective, you can try stronger acids (e.g., TFA) or higher temperatures.

    • Lewis Acids: Lewis acids such as TMSI, BBr3, or MgBr2 can be effective for cleaving MOM ethers, especially when acidic conditions are not tolerated by other functional groups in the molecule.

    • Reductive Cleavage: For N-MOM groups, reductive cleavage using reagents like NaBH4 in the presence of an acid catalyst can be an option.

Summary of Common Side Reactions

Side Reaction/Issue Potential Cause(s) Recommended Troubleshooting Steps
Low Yield/Sluggish Reaction Reagent decomposition, poor nucleophilicity of the substrate.Check reagent purity, use a fresh batch, add a base, increase temperature, optimize solvent.
Formation of N,N'-bis(benzotriazol-1-yl)methane Excess BTA-CH2OMe, slow reaction with the intended nucleophile.Use a slight excess of the nucleophile, perform reverse addition, lower the reaction temperature.
Benzotriazole Contamination Incomplete removal of the benzotriazole leaving group.Perform an acid-base aqueous workup, use column chromatography.
Difficult Deprotection Insufficiently harsh deprotection conditions.Use stronger acids, higher temperatures, or consider Lewis acid-mediated or reductive cleavage methods.

Visualizing Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway BTA_CH2OMe This compound Product Methoxymethylated Product (Nu-CH2OMe) BTA_CH2OMe->Product Nucleophilic Attack BTA_H Benzotriazole ( byproduct) BTA_CH2OMe->BTA_H Displacement Bis_BTA N,N'-bis(benzotriazol-1-yl)methane BTA_CH2OMe->Bis_BTA Nucleophile Nucleophile (Nu-H) Nucleophile->Product BTA_anion Benzotriazole Anion BTA_H->BTA_anion Deprotonation BTA_anion->Bis_BTA Nucleophilic Attack on BTA-CH2OMe

Caption: Main and side reaction pathways for this compound.

Experimental Protocols

General Protocol for N-Methoxymethylation of an Amine
  • To a solution of the amine (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2 or Ar), add NaH (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Protocol for the Deprotection of a MOM-ether using HCl
  • Dissolve the MOM-protected compound (1.0 mmol) in a mixture of THF and water (e.g., 4:1 v/v, 5 mL).

  • Add concentrated HCl (e.g., 0.5 mL) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous NaHCO3 solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

  • Smolecule. N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine.
  • Chem-Impex. This compound.
  • Smolecule. 1H-Benzotriazole-1-methanol.
  • ResearchGate. Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol...
  • RSC Publishing. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts.
  • TCI AMERICA. Useful Benzotriazole Derivatives.
  • ResearchGate. Reaction of N-Nitro-benzotriazole with Nucleophiles | Request PDF.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Unknown Source. Protecting Groups.
  • Fisher Scientific. This compound 98.0+%, TCI America 1 g.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles.
  • National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives.
  • Lanxess. 4(or 5)-Methyl-1H-benzotriazole.
  • PubChem - NIH. 1H-Benzotriazole.
  • PubChem. 1H-Benzotriazole-1-methanol.
  • PubMed. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
  • Shearson Editorial Services. How to describe removal of protecting groups.
  • Journal of the Chilean Chemical Society. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs.
  • IJCRT.org. Review Of Benzotriazole.
  • PMC - NIH. Reactions of Benzylboronate Nucleophiles.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups.
  • Fisher Scientific. Amine Protection / Deprotection.

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Technical Support Center: Purification of Products from 1-(Methoxymethyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges in reactions involving 1-(Methoxymethyl)-1H-benzotriazole (MOM-Bt). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into obtaining high-purity products. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to streamline your workflow.

Introduction to MOM-Benzotriazole Chemistry and Purification Hurdles

This compound is a versatile reagent in organic synthesis, primarily utilized for the N-methoxymethylation of various nucleophiles, including amines, amides, and heterocycles. While the reactions are often efficient, the purification of the desired products can present significant challenges. Common hurdles include the removal of unreacted starting materials, benzotriazole byproducts, and the inherent polarity of the MOM-protected products, which can complicate chromatographic separations.

This guide provides a structured approach to troubleshooting these purification issues, ensuring you can isolate your target compounds with high purity and yield.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

FAQ 1: My TLC analysis shows multiple spots after the reaction. What are the likely byproducts?

Answer:

When working with MOM-Bt, a complex reaction mixture is not uncommon. Besides your desired product and unreacted starting materials, the primary byproduct you will likely encounter is 1H-benzotriazole . This is formed as the leaving group during the N-methoxymethylation reaction.

Other potential byproducts can arise from:

  • Side reactions of the starting materials: Depending on the stability of your substrate, you might observe decomposition or side reactions under the reaction conditions.

  • Over-alkylation: In some cases, particularly with primary amines, dialkylation can occur, leading to bis(methoxymethyl)ated products.

  • Hydrolysis: If moisture is present, MOM-Bt can hydrolyze to form benzotriazole and formaldehyde.

A typical thin-layer chromatography (TLC) plate might look like this:

  • High Rf spot: Less polar starting materials.

  • Mid-range Rf spot: Your desired MOM-protected product.

  • Low Rf spot (streaky): Polar byproducts, including 1H-benzotriazole.

FAQ 2: How can I effectively remove the 1H-benzotriazole byproduct from my reaction mixture?

Answer:

1H-benzotriazole is acidic (pKa of approximately 8.2) and can often be removed with an aqueous workup.[1] Here are a few strategies:

Method 1: Basic Aqueous Wash

This is the most common and often the most effective method.

Experimental Protocol:

  • After the reaction is complete, quench the reaction mixture with water.

  • Extract your product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). This will deprotonate the benzotriazole, forming the water-soluble sodium benzotriazolide salt.

    • Water to remove any remaining base.

    • Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]

Causality: The basic wash deprotonates the acidic N-H of the benzotriazole, rendering it ionic and highly soluble in the aqueous phase, while your typically less polar organic product remains in the organic phase.

Method 2: Acidic Aqueous Wash (for basic products)

If your desired product is basic (e.g., an amine), a basic wash might lead to product loss. In such cases, an acidic wash can be employed, though it is less effective for removing benzotriazole itself.

Troubleshooting Tip: If an emulsion forms during the workup, adding more brine and allowing the mixture to stand can help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

FAQ 3: My product is polar and co-elutes with benzotriazole during column chromatography. What should I do?

Answer:

This is a common challenge. If an aqueous workup is insufficient, chromatographic separation is necessary but can be tricky.

Strategy 1: Optimize Your Solvent System

  • Increase the polarity gradually: Start with a less polar eluent and gradually increase the polarity. This can help to achieve better separation between your product and the more polar benzotriazole. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[3][4]

  • Use a ternary solvent system: Adding a small amount of a third solvent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and resolution. For benzotriazole, which is acidic, adding a small amount of a basic modifier like triethylamine can sometimes help by interacting with the silica gel and altering the retention of the acidic byproduct.

Strategy 2: Recrystallization

If your product is a solid, recrystallization is an excellent and often preferred method for purification.[5][6][7][8]

Experimental Protocol: General Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or water if the product is sufficiently polar.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[8]

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[8] Slow cooling is crucial for forming pure crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the crystals under vacuum.

Data Presentation: Common Recrystallization Solvents

Compound TypeRecommended Solvents
Moderately Polar SolidsEthanol, Isopropanol, Acetone
Nonpolar SolidsHexanes, Heptane
Polar SolidsWater, Ethanol/Water mixtures

Diagram: Purification Workflow

G reaction Crude Reaction Mixture workup Aqueous Workup (Basic Wash) reaction->workup extraction Organic Layer workup->extraction Product aqueous Aqueous Layer (Benzotriazole Salt) workup->aqueous Byproduct chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization extraction->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products from MOM-Bt reactions.

FAQ 4: I need to remove the MOM protecting group. What are the best practices for purifying the deprotected product?

Answer:

The methoxymethyl (MOM) group is typically removed under acidic conditions.[9][10] The deprotection reaction itself introduces new purification challenges, as the product is often more polar than the MOM-protected precursor.

Common Deprotection Reagents:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

  • Hydrochloric acid (HCl) in an alcohol solvent (e.g., methanol or ethanol).

  • Lewis acids such as trimethylsilyl bromide (TMSBr).[9]

Purification of the Deprotected Product:

  • Quenching and Neutralization: After deprotection, the acidic catalyst must be neutralized. This is typically done by carefully adding a base, such as saturated aqueous sodium bicarbonate, until the pH is neutral or slightly basic.

  • Extraction: Extract the deprotected product into a suitable organic solvent. Be aware that the polarity of your product has now increased, so you may need a more polar extraction solvent than used previously (e.g., switching from hexanes/ethyl acetate to pure ethyl acetate or DCM).

  • Chromatography: Column chromatography is often required to purify the deprotected product.[2] Since the product is more polar, you will likely need a more polar eluent system (e.g., a higher percentage of methanol in DCM).

  • Recrystallization: If the deprotected product is a solid, recrystallization can be a highly effective final purification step.[11]

Diagram: Deprotection and Purification Workflow

G mom_product MOM-Protected Product deprotection Acidic Deprotection (e.g., TFA/DCM) mom_product->deprotection quench Neutralization (e.g., NaHCO3) deprotection->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product Final Deprotected Product purification->final_product

Caption: Workflow for the deprotection and purification of MOM-protected compounds.

Concluding Remarks

The successful purification of products from reactions involving this compound hinges on a systematic approach to removing byproducts and handling changes in product polarity. By understanding the nature of the likely impurities and employing the appropriate aqueous workup, chromatographic, and recrystallization techniques, researchers can consistently obtain high-purity materials. Always monitor your purification progress by TLC to make informed decisions about the next steps in your workflow.

References

  • Google Patents. EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • Pharmacy Infoline. Synthesis of benzotriazole from o-phenylenediamine.
  • Organic Syntheses. 1,2,3-benzotriazole.
  • National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
  • International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives.
  • Unknown Source. Recrystallization.
  • Wikipedia. Recrystallization (chemistry).
  • Unknown Source. Recrystallization I 10.
  • ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
  • Google Patents. US3334054A - Purification of benzotriazole.
  • Unknown Source. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC).
  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Moravek. How Is Chromatography Used for Purification?
  • YouTube. column chromatography & purification of organic compounds.
  • PubMed. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
  • MDPI. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
  • Journal of the Chilean Chemical Society. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs.
  • Chemistry LibreTexts. Recrystallization.
  • Organic Chemistry Portal. MOM Ethers.
  • PubMed. Facile removal of 4-methoxybenzyl protecting group from selenocysteine.
  • PubMed. Identification of ozonation by-products of 4- and 5-methyl-1H-benzotriazole during the treatment of surface water to drinking water.
  • RSC Publishing. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology.
  • PubMed. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis.
  • From Chemistry Towards Technology Step-By-Step. AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION.

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Navigating the Nuances of N-Protection: A Technical Support Center for 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methoxymethyl)-1H-benzotriazole (MMBT). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their use of this versatile N-protecting group. Here, we move beyond standard protocols to provide in-depth, field-proven insights into reaction optimization, troubleshooting, and frequently asked questions. Our goal is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and confidently employ MMBT in your synthetic strategies.

Introduction to this compound (MMBT)

This compound has emerged as a valuable reagent for the N-methoxymethylation of a wide range of substrates, including amines, amides, and heterocyclic compounds. The methoxymethyl (MOM) group is a popular choice for nitrogen protection due to its stability across a broad pH range (pH 4-12) and its resilience to various oxidizing and reducing agents.[1] MMBT offers a significant advantage over the traditionally used methoxymethyl chloride (MOM-Cl) as it is a stable, crystalline solid, making it easier and safer to handle than the volatile and carcinogenic MOM-Cl.

This guide will delve into the practical aspects of using MMBT, providing a structured approach to optimizing your reaction conditions and addressing common issues that may arise during your experiments.

Troubleshooting Guide: From Low Yields to Stubborn Deprotection

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your work with MMBT.

Low Yield or Incomplete Reaction

Q1: My N-methoxymethylation reaction with MMBT is showing low conversion, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

A1: Low conversion in MMBT-mediated N-methoxymethylation can stem from several factors, primarily related to the nucleophilicity of your substrate, the choice of base and solvent, and reaction temperature.

  • Substrate Reactivity: Less nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered secondary amines, will react more slowly. For these challenging substrates, more forcing conditions are often necessary.

  • Base Selection: The choice of base is critical. For many substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is sufficient.[2] However, for less reactive amines or to drive the reaction to completion, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can be more effective.[1] The base deprotonates the N-H bond, generating the more nucleophilic anion that readily reacts with MMBT.

  • Solvent Effects: The solvent plays a crucial role in solubilizing your reactants and influencing the reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. For sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) can sometimes accelerate the reaction, although this can complicate work-up.

  • Temperature: Many N-methoxymethylations with MMBT proceed efficiently at room temperature. However, for unreactive substrates, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential decomposition of starting material or product at elevated temperatures.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield with MMBT substrate_check Is the substrate sterically hindered or electron-deficient? start->substrate_check base_check Increase base strength (e.g., DIPEA to NaH) substrate_check->base_check Yes temp_check Increase reaction temperature (e.g., RT to 40-50 °C) substrate_check->temp_check No base_check->temp_check solvent_check Switch to a more polar aprotic solvent (e.g., DCM to DMF) temp_check->solvent_check monitor Monitor reaction by TLC solvent_check->monitor completion Reaction complete monitor->completion

Caption: Decision workflow for troubleshooting low-yield N-methoxymethylation reactions.

Side Product Formation

Q2: I'm observing an unexpected side product in my reaction. What are the common side reactions associated with MMBT?

A2: While MMBT is generally a clean reagent, side reactions can occur, particularly under forcing conditions or with certain substrates.

  • Bis-methoxymethylation: In the case of primary amines or amides, it is possible to get bis-methoxymethylation, especially if an excess of MMBT and base is used. To minimize this, use a stoichiometric amount of MMBT or slightly less than one equivalent.

  • Reaction with other nucleophilic sites: If your substrate contains other nucleophilic groups (e.g., hydroxyl or thiol groups), these may also be methoxymethylated. If chemoselectivity is an issue, you may need to protect these other functional groups prior to the N-methoxymethylation step.

  • Benzotriazole Adducts: In some cases, complex adducts involving benzotriazole, formaldehyde (from the decomposition of MMBT), and the amine can form.[3][4] These are more likely to occur if the reaction is heated for extended periods or if the reaction conditions are not well-controlled.

Purification Challenges

Q3: I'm having difficulty purifying my N-methoxymethylated product. The main contaminant appears to be benzotriazole. How can I effectively remove it?

A3: The benzotriazole byproduct is a common challenge in the work-up of MMBT reactions. Due to its polar nature, it can sometimes co-elute with the desired product during column chromatography.

  • Aqueous Wash: A simple and often effective method is to perform an acidic wash during the aqueous work-up. Benzotriazole is weakly basic and can be protonated with a dilute acid (e.g., 1M HCl). The resulting benzotriazolium salt is more water-soluble and can be extracted into the aqueous phase. Be cautious with this method if your product contains acid-labile functional groups.

  • Base Wash: Conversely, benzotriazole is also weakly acidic. A wash with a dilute base (e.g., 1M NaOH) can deprotonate the benzotriazole, forming the sodium salt which is highly soluble in water. This is a good option if your product is stable to basic conditions.

  • Chromatography Optimization: If aqueous washes are insufficient, optimizing your column chromatography conditions is key. A less polar eluent system may help to better separate the more polar benzotriazole from your product. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can alter the elution profile and improve separation.

Deprotection Issues

Q4: I am struggling to remove the N-MOM group. The standard acidic conditions are either too harsh for my substrate or the deprotection is incomplete. What are my options?

A4: The removal of the N-MOM group can indeed be challenging, especially for sensitive substrates.[5] While acidic hydrolysis is the most common method, several alternatives exist.

  • Milder Acidic Conditions: Instead of strong mineral acids like HCl, you can try milder protic acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids.[1] The choice of solvent is also important; protic solvents like methanol or ethanol are often used.

  • Triflic Acid Method: A reported method for the deprotection of N-MOM groups on heterocyclic compounds involves the use of trifluoromethanesulfonic acid (triflic acid) in nitromethane.[5] This method was found to be effective where other methods failed, though its applicability may be substrate-dependent.

  • Lewis Acid Catalysis: Lewis acids such as magnesium bromide (MgBr₂) or trimethylsilyl iodide (TMSI) can also facilitate the cleavage of MOM ethers under non-aqueous conditions. These methods can be advantageous when dealing with substrates that are sensitive to water.

Table 1: Comparison of Selected N-MOM Deprotection Methods

Reagent(s)Solvent(s)Typical ConditionsAdvantagesPotential Issues
HClMethanol, THF, WaterRefluxReadily available, inexpensiveCan be too harsh for acid-sensitive substrates
Triflic AcidNitromethane100 °CEffective for challenging substratesHarsh conditions, limited substrate scope
MgBr₂·OEt₂DichloromethaneRoom TemperatureMild, non-aqueousMay not be effective for all substrates
TMSIDichloromethane, Acetonitrile0 °C to Room TemperatureMild, effective for many substratesReagent is moisture-sensitive

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (MMBT) over methoxymethyl chloride (MOM-Cl)?

A1: MMBT offers several key advantages:

  • Safety: MMBT is a stable, non-volatile crystalline solid, making it significantly safer and easier to handle than MOM-Cl, which is a volatile liquid and a known carcinogen.

  • Ease of Handling: As a solid, MMBT is easier to weigh and dispense accurately.

  • Milder Reaction Conditions: In many cases, MMBT can be used under milder conditions (e.g., with weaker bases) compared to MOM-Cl.

Q2: How should I store this compound?

A2: MMBT should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Q3: How can I monitor the progress of my N-methoxymethylation reaction using TLC?

A3: TLC is an excellent tool for monitoring your reaction.

  • Spotting: Spot your starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate.

  • Eluent: Choose an eluent system that gives good separation between your starting material and the expected product. The N-methoxymethylated product is typically less polar than the starting amine and will have a higher Rf value.

  • Visualization: The benzotriazole ring is UV-active, so the MMBT reagent and the benzotriazole byproduct can be visualized under a UV lamp. Many organic substrates are also UV-active. If your compounds are not UV-active, you can use a stain such as potassium permanganate or iodine.

Q4: Is the N-MOM group stable to basic conditions?

A4: Yes, the N-MOM group is generally stable to a wide range of basic conditions, including strong bases like sodium hydroxide and lithium diisopropylamide (LDA).[1] This makes it a useful protecting group in reactions that require basic reagents.

Experimental Protocols

General Procedure for N-Methoxymethylation using MMBT

  • To a solution of the amine (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or THF) at room temperature, add the base (1.1 - 1.5 eq.).

  • Add this compound (1.1 - 1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water, and optionally with a dilute acid or base to remove the benzotriazole byproduct, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Acid-Catalyzed Deprotection of an N-MOM Group

  • Dissolve the N-methoxymethylated compound in a suitable solvent, typically methanol or a mixture of THF and water.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the deprotection by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the deprotected compound by column chromatography or recrystallization as needed.

Deprotection Workflow:

deprotection_workflow start N-MOM Protected Substrate acid_stability_check Is the substrate stable to strong acid? start->acid_stability_check standard_deprotection Standard Deprotection: HCl in Methanol (reflux) acid_stability_check->standard_deprotection Yes mild_deprotection Consider Milder Conditions: p-TsOH, Lewis Acids (e.g., MgBr2) acid_stability_check->mild_deprotection No completion_check Is deprotection complete? standard_deprotection->completion_check mild_deprotection->completion_check completion_check->mild_deprotection No, try alternative workup Aqueous Work-up and Purification completion_check->workup Yes final_product Final Deprotected Product workup->final_product

Caption: Decision tree for selecting an appropriate N-MOM deprotection strategy.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
  • ResearchGate. (2025, August 5). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds | Request PDF.
  • Kuwada, T., Fukui, M., Hirayama, M., Nobuhiro, J., Choshi, T., & Hibino, S. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 58, 325. [Link]
  • Wikipedia. (2023, December 27). Methoxymethyl ether.
  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole.
  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry.
  • Krajczyk, A., Kulik, K., Jeko, J., & Andrei, G. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 19(8), 12596-12620. [Link]
  • International Journal of Creative Research Thoughts. (2024, March 3). Review Of Benzotriazole.
  • ResearchGate. (n.d.). Electrochemical Oxidation of the Phenolic Benzotriazoles UV-234 and UV-327 in Organic Solvents | Request PDF.
  • ChemistryViews. (2025, April 8). Method Simplifies Deprotection and Modification of N-Heterocycles.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles.
  • ResearchGate. (n.d.). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles | Request PDF.
  • ResearchGate. (2025, August 6). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides.
  • ResearchGate. (2020, May 20). (PDF) Review on synthetic study of benzotriazole.
  • Beilstein Journals. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications.
  • YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). MOM Ethers.
  • PubMed. (2023, February 11). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment.
  • ResearchGate. (2025, August 5). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles.
  • Google Patents. (n.d.). WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers.
  • National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

Sources

Technical Support Center: 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Methoxymethyl)-1H-benzotriazole (MOMB), a versatile reagent in organic synthesis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its stability, storage, and handling. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the integrity of your experiments.

I. Core Concepts: Understanding the Molecule

This compound is a crystalline solid, appearing as a white to slightly pale yellow powder[1][2]. It is a derivative of benzotriazole, featuring a methoxymethyl protecting group on one of the triazole nitrogens. This modification is key to its utility in various chemical transformations. However, the same features that make it a useful reagent also dictate its stability and handling requirements.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of MOMB, providing a logical approach to identifying the cause and implementing a solution.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

  • Symptom: You observe lower than expected yields, or the reaction does not proceed to completion, even when following an established protocol.

  • Probable Cause 1: Reagent Degradation. MOMB is stable under proper conditions but can degrade over time, especially with improper storage[2]. Exposure to moisture, light, and incompatible materials like strong oxidizing agents can lead to decomposition[1][2].

  • Solution:

    • Verify Reagent Quality: Before starting a critical reaction, it is prudent to check the purity of your MOMB, especially if it is from an older stock. A melting point determination can be a quick check; pure MOMB melts around 40°C[2].

    • Ensure Proper Storage: Always store MOMB in a tightly sealed container in a cool, dark, and dry place[1][2].

  • Probable Cause 2: Presence of Impurities. Impurities in the MOMB or other reaction components can interfere with the desired chemical transformation.

  • Solution:

    • Purify the Reagent: If degradation is suspected, recrystallization may be an option. However, given its relatively low melting point, care must be taken.

    • Use Fresh Reagent: When in doubt, it is often most efficient to use a fresh, unopened container of the reagent.

Issue 2: Physical Changes in the Stored Reagent

  • Symptom: The white crystalline powder has become discolored (e.g., yellowed or browned), clumped, or has an unusual odor.

  • Probable Cause: Decomposition. These physical changes are strong indicators of chemical degradation. As the molecule breaks down, byproducts can form, leading to these observable changes.

  • Solution:

    • Do Not Use: It is strongly advised not to use MOMB that has undergone significant physical changes. The presence of decomposition products will likely lead to unpredictable and undesirable outcomes in your reactions.

    • Proper Disposal: Dispose of the degraded reagent in accordance with your institution's chemical waste disposal protocols.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: MOMB should be stored in a tightly closed container in a cool, dark, and dry place[1][2]. This minimizes exposure to moisture and light, which can contribute to degradation. Storing it away from incompatible materials, particularly strong oxidizing agents, is also crucial[1][2].

  • Q2: Is there a recommended shelf life for this reagent?

    • A2: While manufacturers do not always specify a strict expiration date, it is best practice to use the reagent within a few years of purchase, assuming proper storage. For critical applications, using a freshly opened container is recommended.

  • Q3: What are the signs of MOMB degradation?

    • A3: Visual indicators include a change in color from white/pale yellow to a more pronounced yellow or brown, clumping of the solid (indicating moisture absorption), or the development of an atypical odor[1][2]. From a chemical perspective, a broadened or depressed melting point is a key indicator of impurity and degradation.

Safety and Incompatibilities

  • Q4: What are the primary safety concerns when handling MOMB?

    • A4: MOMB is known to cause skin and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn[1]. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust particles[3][4].

  • Q5: What substances are incompatible with MOMB?

    • A5: The primary incompatibility is with strong oxidizing agents[1][2]. Contact with these can lead to vigorous and potentially hazardous reactions. It may also react with strong acids and alkalis[4][5].

Degradation Pathways

  • Q6: How does this compound degrade?

    • A6: While specific degradation pathways for MOMB are not extensively detailed in the provided search results, the degradation of the parent compound, 1H-benzotriazole, can offer insights. Degradation often involves the opening of the triazole ring and can be initiated by factors like UV light, strong oxidants (like hydroxyl radicals), or high temperatures[6][7][8][9]. For MOMB, hydrolysis of the methoxymethyl group is also a potential degradation route, especially in the presence of acid or base, which would yield benzotriazole and formaldehyde.

IV. Experimental Protocols and Data

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature CoolTo slow down potential degradation reactions.
Atmosphere Dry (in a tightly sealed container)To prevent hydrolysis and clumping.
Light Dark placeTo prevent light-induced degradation.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.To avoid hazardous reactions and decomposition.
Experimental Workflow: A Typical N-Alkylation Reaction

This protocol outlines a general procedure where MOMB can be used.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Weigh MOMB and substrate in an inert atmosphere. dissolve 2. Dissolve in an appropriate anhydrous solvent (e.g., THF, DMF). prep_reagents->dissolve add_base 3. Add a suitable base (e.g., NaH, K2CO3) at a controlled temperature. dissolve->add_base add_electrophile 4. Add the electrophile (e.g., alkyl halide) and stir. add_base->add_electrophile monitor 5. Monitor reaction progress by TLC or LC-MS. add_electrophile->monitor quench 6. Quench the reaction (e.g., with water or a saturated salt solution). monitor->quench extract 7. Extract the product with an organic solvent. quench->extract purify 8. Purify the crude product (e.g., by column chromatography). extract->purify

Caption: General workflow for a reaction utilizing MOMB.

V. In-Depth Scientific Discussion

The stability of this compound is intrinsically linked to its chemical structure. The N-methoxymethyl group is a hemiaminal ether, which can be susceptible to hydrolysis under acidic or basic conditions. This would lead to the formation of 1H-benzotriazole, formaldehyde, and methanol. While generally stable under neutral conditions, prolonged exposure to atmospheric moisture could potentially facilitate slow hydrolysis, especially if acidic or basic impurities are present on the surface of the solid.

The benzotriazole ring system itself is aromatic and relatively stable. However, it can undergo degradation, particularly through oxidation. Advanced oxidation processes involving hydroxyl radicals have been shown to degrade the parent 1H-benzotriazole, leading to hydroxylation of the benzene ring and eventual ring-opening of the triazole moiety[8][9]. While these conditions are more extreme than typical storage, they highlight the potential for oxidative degradation if MOMB is stored with or near strong oxidizing agents.

VI. References

  • Alfa Aesar. (2014, January 22). Safety Data Sheet: 5-Methyl-1H-benzotriazole. [Link]

  • CPAChem. (2023, January 23). Safety data sheet: 1H-Benzotriazole. [Link]

  • SysKem Chemie GmbH. (2019, June 24). SAFETY DATA SHEET: SysKem TT 1000. [Link]

  • Kurita. (2016, February 15). Safety Data Sheet: KR-134MBL. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Methoxy-1H-benzotriazole. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%. [Link]

  • Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-BENZOTRIAZOLE. Organic Syntheses, 20, 16.

  • Malinovic, B., Markelj, J., Žgajnar Gotvajn, A., & Prosen, H. (2022). Electrochemical treatment of wastewater to remove contaminants from the production and disposal of plastics: a review. Environmental Chemistry Letters, 20(5), 3049–3075.

  • Lee, J., Son, H., & Lee, J. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. Journal of Hazardous Materials, 384, 121301.

  • Chemex. (2024, November 24). Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research. [Link]

  • Wang, S., Wang, Y., Zhang, Y., Wang, Z., & Gao, N. (2021). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. Environmental Science: Water Research & Technology, 7(8), 1435-1446.

  • Zhang, Y., Zhang, Q., & Li, Y. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(15), 44673–44684.

Sources

1-(Methoxymethyl)-1H-benzotriazole handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Methoxymethyl)-1H-benzotriazole

Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (MM-BTA). As a versatile reagent in organic synthesis, its proper handling and application are critical for experimental success and laboratory safety. This document provides in-depth answers to frequently asked questions and troubleshooting solutions for common issues encountered during its use.

Section 1: General Information & Properties (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, often abbreviated as MM-BTA, is a derivative of benzotriazole. Structurally, it features a methoxymethyl group attached to one of the nitrogen atoms of the triazole ring. This modification makes it a useful reagent in various chemical transformations.

Its primary applications include:

  • Organic Synthesis: It serves as a stable, crystalline alternative to other N-acyliminium ion precursors, used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2]

  • Corrosion Inhibition: Like other benzotriazole derivatives, it is effective in preventing the corrosion of metals, particularly copper and its alloys, by forming a protective film on the metal surface.[2][3]

  • UV Stabilization: It can be used as a UV absorber in materials like plastics and coatings to prevent degradation from ultraviolet radiation, thereby enhancing product stability and longevity.[2][3]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of MM-BTA is essential for its proper handling, storage, and use in experimental setups. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 71878-80-3[4]
Molecular Formula C8H9N3O[4][5]
Molecular Weight 163.18 g/mol [5]
Appearance White to slightly pale yellow solid (crystal or powder)[4]
Melting Point 40°C[4]
Purity >98.0% (GC)[4]
Stability Stable under recommended storage conditions[4]

Section 2: Safety, Handling, and Storage (FAQs)

Q3: What are the primary hazards associated with this compound?

MM-BTA is classified as a hazardous substance. The primary risks are associated with direct contact. It is crucial to understand these hazards to implement appropriate safety measures. The Globally Harmonized System (GHS) classification is detailed below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation

Source: TCI Chemicals Safety Data Sheet[4]

The signal word for this chemical is "Warning".[4] Always consult the most current Safety Data Sheet (SDS) before use.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A multi-layered PPE approach is essential to minimize exposure risk. The causality here is direct: the compound is a known skin and eye irritant, so creating physical barriers is non-negotiable.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles.[4] If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of dust generation, consider a chemical-resistant apron or full protective suit.[4][6]

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to prevent the generation of dust or aerosols.[4][7] If ventilation is inadequate, a NIOSH-approved dust respirator is necessary.[4]

Q5: What are the correct procedures for storing this compound?

Proper storage is critical for maintaining the chemical's stability and ensuring safety. Improper storage can lead to degradation and potential reactivity.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Environment: Store in a cool, dark, and dry place.[4] The low melting point (40°C) means it should be kept away from heat sources.[4][7]

  • Incompatibilities: Store away from strong oxidizing agents, as these are incompatible materials.[4][8]

cluster_storage Storage Protocol Receive Receive Container Inspect Inspect for Damage Ensure Seal is Intact Receive->Inspect Store Store in Cool, Dark, Dry Place Away from Oxidizing Agents Container Tightly Sealed Inspect->Store Use in Hood Transfer to Fume Hood for Weighing/Use Store->Use in Hood

Caption: Recommended workflow for receiving and storing MM-BTA.

Q6: What is the correct first-aid response for an exposure incident?

Immediate and correct action following an exposure can significantly mitigate potential harm. The following workflow is based on standard laboratory first-aid protocols for this type of chemical.

cluster_paths cluster_actions First-Aid Actions Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Remove contaminated clothing. Wash with plenty of soap and water. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eyes->RinseEyes FreshAir Remove victim to fresh air. Keep at rest in a comfortable position. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Medical Advice/Attention if irritation persists or if feeling unwell WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: First-aid workflow for different exposure routes.[4]

Section 3: Troubleshooting Guide

Q7: The solid this compound has developed a pale yellow color in storage. Is it still suitable for use?
  • Plausible Cause: Discoloration from white to pale yellow is often an early indicator of minor degradation or the presence of impurities. Benzotriazole and its derivatives can be sensitive to light and prolonged exposure to air. While the material may still be largely active, its purity is compromised.

  • Recommended Action:

    • Assess the Experiment's Sensitivity: For highly sensitive reactions where stoichiometric precision is key (e.g., in late-stage pharmaceutical synthesis), using discolored reagent is not advised. The impurities could act as catalysts or inhibitors, or generate unexpected side products.

    • Run a Pilot Reaction: For less sensitive applications, run a small-scale pilot reaction against a known standard or a previous successful experiment. Compare the yield, purity (by TLC, LC-MS, or NMR), and reaction time.

    • Purification (Advanced): Recrystallization may be an option to purify the material, but a fresh, unopened batch is the most reliable solution.

  • Preventative Insight: This issue underscores the importance of the storage conditions outlined in Q5. Always store MM-BTA in a tightly sealed, opaque container in a cool, dark environment to minimize light and air exposure.

Q8: My reaction is sluggish or fails to go to completion. What are potential causes related to the reagent?
  • Plausible Cause 1: Reagent Quality: As discussed in Q7, degraded MM-BTA can lead to lower reactivity.

  • Plausible Cause 2: Hydrolysis: The methoxymethyl group is a protecting group that can be labile under certain conditions. If the reagent has been exposed to moisture (from solvents, atmosphere, or other reagents), it may have partially hydrolyzed back to 1H-benzotriazole and formaldehyde/methanol equivalents, rendering it inactive for its intended purpose.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Use a fresh container of MM-BTA or confirm the purity of your existing stock via analytical methods like NMR spectroscopy or melting point analysis (a broad or depressed melting point suggests impurities).

    • Ensure Anhydrous Conditions: If your reaction is moisture-sensitive, ensure all solvents and reagents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Review Reaction Parameters: Benzotriazole-mediated reactions can be sensitive to temperature, solvent, and the nature of the substrate. Re-evaluate the literature precedents for your specific transformation to ensure optimal conditions are being used.

Q9: I am observing unexpected side products. How can this compound contribute to this?
  • Plausible Cause: The benzotriazole group is an excellent leaving group, but it is also a nucleophile. Depending on the reaction conditions and substrates, side reactions can occur. For instance, the released benzotriazolide anion could potentially react with electrophilic centers in your starting materials or products.

  • Investigative Actions:

    • Characterize the Byproduct: Isolate and characterize the major side product. Identifying its structure will provide direct insight into the unintended reaction pathway.

    • Modify Reaction Conditions:

      • Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions.

      • Order of Addition: Altering the order in which reagents are added can sometimes minimize the concentration of reactive intermediates that lead to side products.

      • Solvent: The polarity of the solvent can influence the reactivity of ionic intermediates. Experiment with different solvents to find a more selective system.

Section 4: Disposal Guidelines

Q10: How should I properly dispose of waste this compound?
  • Regulatory Compliance: All chemical waste disposal must comply with local, state, and federal regulations.[4] Never dispose of chemical waste down the drain.

  • Waste Streams:

    • Solid Waste: Collect unreacted MM-BTA and any grossly contaminated materials (e.g., paper towels from a spill cleanup) in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Reaction mixtures and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.

  • Professional Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]

References

  • Safety Data Sheet - 5-Methoxy-1H-benzotriazole. Angene Chemical. [Link]
  • Material Safety Data Sheet - 1H-Benzotriazole, 98%. Cole-Parmer. [Link]
  • 1-(Methoxymethyl)
  • Convenient Synthesis of 1H-Benzotriazolylalkylphenols.

Sources

Technical Support Center: Removal of Benzotriazole Byproducts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and removing benzotriazole-related byproducts from your synthetic reactions. As researchers and drug development professionals, achieving high purity is paramount. Benzotriazole-based reagents are mainstays in modern amide and peptide synthesis for their efficiency in promoting coupling and suppressing racemization.[1] However, their use inevitably introduces byproducts that must be rigorously removed.

This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you navigate these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common benzotriazole-related byproducts I should be aware of?

When using benzotriazole derivatives, particularly 1-Hydroxybenzotriazole (HOBt), in conjunction with coupling reagents, you will encounter several key byproducts. The specific byproducts depend on the coupling partner used:

  • With Carbodiimides (EDC or DCC): The primary byproducts are unreacted HOBt and the corresponding urea derivative.[2]

    • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) , which is water-soluble.[2][3]

    • Using dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) , which is largely insoluble in most common organic solvents and water.[2]

  • With Uronium/Aminium Reagents (HBTU, HATU, HCTU): These reagents are essentially HOBt (or its derivatives) pre-activated into a salt form. Their use generates byproducts like tetramethylurea (TMU) and unreacted HOBt.[4][5]

  • With Phosphonium Reagents (PyBOP, BOP):

    • PyBOP generates byproducts that are considered less hazardous than those from BOP.[6]

    • BOP reagent use results in the formation of hexamethylphosphoramide (HMPA) , a known carcinogen, and must be handled with extreme caution.[5][6]

Q2: Why is the complete removal of these byproducts so critical?

Residual coupling reagents and their byproducts are not benign impurities. Their presence can significantly compromise your research and development efforts:

  • Interference with Purification: Byproducts can co-elute with the desired product during column chromatography, making isolation difficult and reducing final yields.[2]

  • Compromised Product Purity: For drug development, even trace amounts of impurities can have toxicological implications and are unacceptable under regulatory guidelines.[4]

  • Inaccurate Yield and Characterization: Impurities artificially inflate the mass of the crude product, leading to inaccurate yield calculations and potentially interfering with analytical characterization (NMR, MS, etc.).

  • Downstream Reaction Inhibition: Residual reagents can interfere with subsequent synthetic steps. For instance, excess uronium reagents can cap the N-terminus of a peptide, preventing further chain elongation.[6][7]

Q3: What are the primary strategies for removing benzotriazole byproducts?

The strategy is dictated by the physical properties of the byproducts, primarily their solubility. The main techniques are:

  • Aqueous Workup (Extraction): This is the most common and effective method for removing water-soluble byproducts like HOBt, EDU, and TMU.[2][6] It involves washing the organic reaction mixture with dilute acidic and basic solutions.

  • Filtration: This is the method of choice for removing highly insoluble byproducts, most notably DCU.[2]

  • Recrystallization: If your desired product is a crystalline solid, recrystallization is a highly effective method for removing trapped impurities that may persist after an initial workup.[8][9]

  • Chromatography: Flash column chromatography is the final line of defense for removing persistent impurities, especially when the product has similar polarity to a byproduct or when very high purity is required.[10][11]

Q4: How can I monitor the removal of these byproducts during my workup?

Effective monitoring is key to a successful purification. You can track the disappearance of byproducts using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to visually track the removal of impurities. By running a TLC of the organic layer after each aqueous wash, you can see the spots corresponding to the byproducts diminish.[2]

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: These techniques provide quantitative confirmation of byproduct removal and are the standard for assessing final product purity.[4][12][13]

Troubleshooting Guide: Common Purification Issues

Problem 1: I see persistent impurities on my TLC/HPLC after a standard aqueous workup.
  • Probable Cause A: Incomplete Washing. The partitioning of byproducts between the organic and aqueous layers is an equilibrium process. A single wash may be insufficient.

    • Solution: Increase the number of washes. For EDC/HOBt couplings, perform at least two washes with 1N HCl, followed by two washes with saturated NaHCO₃, and a final brine wash.[2][8]

  • Probable Cause B: High Solubility in Organic Solvent. If a highly nonpolar organic solvent was used (e.g., DCM), polar byproducts may still have some solubility. If a polar aprotic solvent like DMF was used, it must be removed first as it is water-miscible and will prevent proper partitioning.

    • Solution: If the reaction was in DMF, first dilute the mixture significantly with a water-immiscible solvent like ethyl acetate or DCM. Then, wash the organic layer multiple times with water or a 5% LiCl solution to extract the DMF before proceeding with acid/base washes.[14]

  • Probable Cause C: Byproduct is Not Water-Soluble. If you used DCC, the DCU byproduct is not removed by washing.

    • Solution: After the reaction, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM, ethyl acetate). The DCU will precipitate and can be removed by filtration before the aqueous workup.[2]

Problem 2: An emulsion formed during my extractive workup and the layers won't separate.
  • Probable Cause: High Concentration of Reagents or Product. High concentrations of amine or acid salts can act as surfactants, leading to emulsion formation. This is common in large-scale reactions.

    • Solution 1 (Dilution): Dilute the entire mixture with more organic solvent and more of the aqueous wash solution. This often helps break the emulsion.

    • Solution 2 (Brine): Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often forces the separation of layers.[8]

    • Solution 3 (Filtration): Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

Problem 3: My product seems to co-elute with a byproduct during column chromatography.
  • Probable Cause: Similar Polarity. The polarity of your product may be very close to that of a byproduct, such as residual HOBt or TMU.

    • Solution 1 (Optimize Solvent System): Experiment with different solvent systems for your chromatography. Adding a small amount of a third solvent (e.g., methanol in a hexane/ethyl acetate system) can sometimes alter the selectivity and improve separation.

    • Solution 2 (Recrystallization): If your product is a solid, attempt recrystallization. This purification method works on a different principle (crystal lattice packing) and can often separate compounds that are difficult to resolve by chromatography.[9]

    • Solution 3 (Chemical Modification): In complex cases, you might temporarily protect a polar functional group on your desired molecule to significantly alter its polarity, perform the chromatography, and then deprotect it.

Data & Visualization

A key aspect of designing an effective purification strategy is understanding the solubility of the byproducts you are trying to remove.

Table 1: Solubility of Common Coupling Byproducts
CompoundAbbreviationOriginating ReagentWater SolubilityCommon Organic SolventsRemoval Method
1-HydroxybenzotriazoleHOBtHOBt AdditiveSoluble[2][3]Soluble in DMF, DCM, MeOH[3][15]Aqueous Base Wash
1-ethyl-3-(3-dimethylaminopropyl)ureaEDUEDCWater-Soluble[2][6]SolubleAqueous Acid Wash
DicyclohexylureaDCUDCCInsoluble[2]Poorly SolubleFiltration
TetramethylureaTMUHBTU, HATUMiscibleSolubleAqueous Wash
Diagram 1: Purification Strategy Decision Workflow

This diagram provides a logical path to selecting the appropriate purification method based on the reagents used.

G start Crude Reaction Mixture reagent_check What carbodiimide was used? start->reagent_check dcc_path Insoluble DCU byproduct reagent_check->dcc_path DCC edc_path Water-soluble EDU byproduct reagent_check->edc_path EDC filter_step 1. Dilute with appropriate solvent 2. Filter to remove DCU dcc_path->filter_step wash_step Perform Aqueous Workup Protocol (Acid/Base/Brine Washes) edc_path->wash_step filter_step->wash_step Proceed with filtrate purity_check1 Product pure by TLC/HPLC? wash_step->purity_check1 advanced_purify Advanced Purification: - Flash Chromatography - Recrystallization purity_check1->advanced_purify No end Pure Product purity_check1->end Yes purity_check2 Product pure by TLC/HPLC? purity_check2->advanced_purify No (Re-evaluate) purity_check2->end Yes advanced_purify->purity_check2

Caption: Decision workflow for purification strategy.

Diagram 2: Origin of Byproducts in EDC/HOBt Coupling

Understanding the reaction mechanism reveals the origin of the key byproducts and the crucial role of HOBt.

Caption: HOBt intercepts the O-acylisourea to prevent byproduct formation.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for EDC/HOBt Byproducts

This protocol is designed for reactions where water-soluble byproducts (EDU, HOBt, TMU) and excess base (e.g., DIPEA) need to be removed.

  • Dilution: Once the reaction is complete (monitored by TLC/LCMS), dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, DCM). Use a volume that is 5-10 times the initial reaction volume. If the reaction was run in DMF or DMSO, use at least 20-30 times the volume of ethyl acetate and proceed to step 2 with multiple water washes before the acid/base washes.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of cold 1N HCl to the separatory funnel. Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. Drain and discard the aqueous (bottom) layer. Repeat this step one more time.

    • Causality: This step protonates and removes basic impurities like excess amine, DIPEA, and the EDC-urea byproduct (EDU).[2][8]

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake carefully, venting frequently, as CO₂ gas may evolve. Allow layers to separate, then drain and discard the aqueous layer. Repeat this step one more time.

    • Causality: This step deprotonates and removes acidic species, primarily unreacted carboxylic acid and HOBt.[2][8]

  • Neutral Wash: Add an equal volume of saturated NaCl solution (brine). Shake and separate as before.

    • Causality: The brine wash removes the bulk of the dissolved water from the organic layer and helps to break any minor emulsions.[8]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now ready for further purification if needed.

Protocol 2: Purification by Recrystallization

This technique is ideal for purifying solid products that are contaminated with small amounts of soluble impurities.[9][16]

  • Solvent Selection: Choose a solvent (or solvent system) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. The impurities, ideally, should remain soluble at all temperatures. Test this on a small scale.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure efficient crystal recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Goral, A., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate.
  • Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-20.
  • EDC-HOBt Amide coupling workup help. (2022). Reddit.
  • Asensi-Bernardi, L., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1336, 1-9.
  • Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. (n.d.). Slideshare.
  • Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. (n.d.). ResearchGate.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Jasińska, A., et al. (2018). Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. Molecules, 23(10), 2496.
  • Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (2024). Wiley Online Library.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
  • Liu, Y., et al. (2024). PAT Aided Feasibility Study on Continuous Crystallization of Benzotriazole. Organic Process Research & Development.
  • 1-Hydroxybenzotriazole. (n.d.). PubChem.
  • Method for peptide synthesis. (2009). Google Patents.
  • Uronium/Guanidinium Salts. (n.d.). Thieme.
  • HYDROXYBENZOTRIAZOLE. (n.d.). Ataman Kimya.
  • Zhang, C., et al. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Journal of Chromatography B, 1179, 122652.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (n.d.). ResearchGate.
  • Hydroxybenzotriazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Purification of benzotriazole. (1967). Google Patents.
  • Vasilev, E., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • A novel compound cleaning solution for benzotriazole removal after copper CMP. (n.d.). IOPscience.
  • A novel compound cleaning solution for benzotriazole removal after copper CMP. (n.d.). ResearchGate.
  • A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. (n.d.). ResearchGate.
  • Recrystallization and Crystallization. (n.d.). University of California, Davis.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. (2014). Journal of Chromatography A, 1355, 105-13.
  • Benzotriazole - Recrystallizing. (2021). Photrio.com Photography Forums.
  • Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. (n.d.). ResearchGate.
  • Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. (n.d.). ResearchGate.

Sources

Navigating Amine Protection: A Technical Troubleshooting Guide for 1-(Methoxymethyl)-1H-benzotriazole (MOM-BT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-(Methoxymethyl)-1H-benzotriazole (MOM-BT) for the protection of amine functionalities. As a stable, crystalline solid, MOM-BT offers a valuable alternative to the often hazardous chloromethyl methyl ether (MOM-Cl). However, like any synthetic methodology, its application can present unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Troubleshooting the Protection Reaction

FAQ 1: My amine protection with MOM-BT is resulting in a low yield. What are the potential causes and how can I improve it?

A low yield in the protection of your amine with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits and their solutions.

Causality Behind Experimental Choices: The protection of an amine with MOM-BT is a nucleophilic substitution reaction. The amine attacks the electrophilic methylene carbon of the MOM-BT, displacing the benzotriazole anion, which is a good leaving group. The efficiency of this process is highly dependent on the nucleophilicity of the amine and the reaction environment.

Troubleshooting Steps:

  • Assess Amine Nucleophilicity: Electron-deficient aromatic amines or sterically hindered amines will react more slowly. For these substrates, more forcing conditions may be necessary.

  • Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is often required to deprotonate the amine, increasing its nucleophilicity without competing in the reaction. The solvent must be able to dissolve the amine, MOM-BT, and the base.

  • Reaction Temperature and Time: Insufficient reaction time or temperature can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Purity of Reagents: Ensure that your MOM-BT, amine, and solvent are pure and dry. Water can hydrolyze the MOM-BT and reduce the effectiveness of the reaction.

Summary of Recommended Starting Conditions for Amine Protection:

ParameterRecommendationRationale
Solvent Anhydrous THF, DCM, or DMFGood solubility for reactants and inert under reaction conditions.
Base NaH, KHMDS, or DBUStrong, non-nucleophilic bases to deprotonate the amine.
Stoichiometry 1.0 eq. Amine, 1.1-1.2 eq. MOM-BT, 1.1-1.2 eq. BaseA slight excess of MOM-BT and base ensures complete consumption of the starting amine.
Temperature 0 °C to room temperatureStarting at a lower temperature can help control exothermic reactions.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.
Experimental Protocol: General Procedure for the MOM Protection of a Primary Amine
  • To a stirred solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (MOM-BT, 1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Protection Mechanism:

protection_mechanism Amine R-NH₂ Deprotonated_Amine R-NH⁻ Amine->Deprotonated_Amine Deprotonation MOM_BT MOM-BT Protected_Amine R-NH-MOM MOM_BT->Protected_Amine Benzotriazole_Anion Bt⁻ MOM_BT->Benzotriazole_Anion Leaving Group Departure Base Base Base->Deprotonated_Amine Deprotonated_Amine->Protected_Amine Nucleophilic Attack

Caption: Amine protection with MOM-BT.

FAQ 2: I am observing side products in my protection reaction. What are they and how can I avoid them?

The formation of side products is a common issue. Understanding their origin is key to mitigating their formation.

Common Side Products and Their Prevention:

  • Bis-MOM Protected Amine: Primary amines can undergo double protection, especially if an excess of MOM-BT and base is used.

    • Solution: Use a stoichiometric amount of MOM-BT and base, or slightly less than one equivalent of the protecting agent.

  • Hydrolysis of MOM-BT: The presence of water can lead to the hydrolysis of MOM-BT to methanol and benzotriazole.

    • Solution: Ensure all reagents and solvents are anhydrous.

  • Reaction with other nucleophilic groups: If your substrate contains other nucleophilic functional groups (e.g., alcohols, thiols), they may also be protected.

    • Solution: Consider protecting these groups with an orthogonal protecting group prior to the amine protection step.

Section 2: Troubleshooting the Deprotection Reaction

FAQ 3: My N-MOM deprotection is sluggish or incomplete. What conditions can I use to improve the cleavage?

The deprotection of the N-MOM group is typically achieved under acidic conditions. The stability of the N-MOM group can vary depending on the electronic nature of the protected amine.

Causality Behind Experimental Choices: The deprotection mechanism involves the protonation of the ether oxygen of the MOM group, followed by the elimination of formaldehyde and methanol to regenerate the free amine. The ease of this process is dependent on the acidity of the medium and the stability of the protonated intermediate.

Troubleshooting Steps:

  • Choice of Acid: A variety of acids can be used for the deprotection. For sensitive substrates, milder acids are preferred.

  • Solvent and Temperature: The choice of solvent can influence the rate of deprotection. Protic solvents can participate in the reaction. Heating the reaction mixture can often drive the deprotection to completion.

  • Monitoring the Reaction: As with the protection step, it is crucial to monitor the deprotection by TLC or LC-MS to avoid over-exposure to acidic conditions which could lead to degradation of the desired product.

Summary of Common Deprotection Conditions:

ReagentSolventTemperatureComments
HCl (conc.)Methanol or DioxaneRoom Temperature to 50 °CA common and effective method.
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room TemperatureOften used for acid-sensitive substrates.
p-Toluenesulfonic acid (p-TsOH)Methanol or AcetoneRoom Temperature to RefluxA milder acidic catalyst.
Experimental Protocol: General Procedure for the Deprotection of an N-MOM Protected Amine
  • To a stirred solution of the N-MOM protected amine (1.0 mmol) in methanol (10 mL), add concentrated hydrochloric acid (1 mL) at room temperature.

  • Stir the reaction mixture for 1-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualization of the Deprotection Mechanism:

deprotection_mechanism Protected_Amine R-NH-MOM Protonated_Intermediate Protonated Intermediate Protected_Amine->Protonated_Intermediate Protonation Acid H⁺ Acid->Protonated_Intermediate Free_Amine R-NH₂ Protonated_Intermediate->Free_Amine Elimination Byproducts CH₂O + CH₃OH Protonated_Intermediate->Byproducts

Technical Support Center: Thermal Decomposition of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal analysis of 1-(Methoxymethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal properties of this compound. While specific literature on the thermal decomposition of this compound is not extensively available, this guide synthesizes field-proven insights from the broader class of benzotriazole derivatives to provide a robust framework for your experiments. We will address common troubleshooting scenarios and frequently asked questions to ensure the safety, accuracy, and reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the thermal analysis of this compound using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Issue 1: Inconsistent Onset of Decomposition Temperature in DSC/TGA.

Question: My DSC/TGA results show significant variability in the onset temperature of decomposition across different runs. What could be the cause?

Answer: Inconsistent onset temperatures for the thermal decomposition of benzotriazole derivatives are a common issue and can often be attributed to several experimental variables.[1] It is crucial to control these factors to obtain reproducible data.

Troubleshooting Steps:

  • Heating Rate: The heating rate has a significant impact on the observed decomposition temperature. Faster heating rates can lead to a shift to higher decomposition temperatures.[2]

    • Recommendation: Use a consistent and well-justified heating rate for all your experiments. A rate of 10 °C/min is a common starting point for thermal analysis. If you are investigating the kinetics of decomposition, systematically vary the heating rate (e.g., 5, 10, 15, 20 °C/min).

  • Sample Preparation: The physical form and preparation of your sample can influence its thermal behavior.

    • Recommendation: Ensure your sample is homogenous. If it is a crystalline solid, use a consistent particle size by gently grinding the sample if necessary. Inconsistent sample packing in the crucible can also lead to variations.

  • Crucible Type and Atmosphere: The type of crucible and the purge gas used can affect the decomposition pathway.

    • Recommendation: For energetic materials or compounds that release gas upon decomposition, such as benzotriazoles, using hermetically sealed crucibles can contain the decomposition products and provide data more representative of a closed system.[1] However, be aware that this can lead to pressure buildup. Vented or pinhole crucibles offer a compromise by allowing for a controlled release of pressure.[1] The choice of crucible material (e.g., aluminum, gold-plated stainless steel) is also important to prevent any potential catalytic reactions with the sample.[1] Ensure a consistent purge gas (e.g., nitrogen, argon) and flow rate in all experiments.

Issue 2: Unexpected Exothermic or Endothermic Events in the DSC Curve.

Question: I am observing multiple or unexpected thermal events in my DSC curve before the main decomposition peak. What do these signify?

Answer: The thermal profile of this compound may exhibit events other than the primary decomposition. Understanding these is key to a complete thermal characterization.

Troubleshooting Steps:

  • Melting Point: this compound has a reported melting point of 40°C.[3] You should observe an endothermic peak corresponding to this melting transition before decomposition.

    • Verification: Confirm that the observed endotherm aligns with the expected melting point.

  • Polymorphism: The presence of different crystalline forms (polymorphs) can result in multiple thermal events. These may include solid-solid transitions (endothermic or exothermic) or multiple melting peaks.

    • Investigation: Consider techniques like X-ray diffraction (XRD) to investigate the crystalline structure of your sample before and after thermal treatment.

  • Impurities: The presence of impurities, such as residual solvents or starting materials, can lead to additional thermal events.

    • Analysis: Verify the purity of your sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The provided safety data sheet indicates a purity of >98.0% (GC).[3][4]

Issue 3: Discrepancy Between Theoretical and Observed Weight Loss in TGA.

Question: My TGA results show a weight loss that does not correspond to the expected loss of a specific fragment, such as the methoxymethyl group. Why is this happening?

Answer: The thermal decomposition of benzotriazole derivatives can be complex, often involving multiple simultaneous or sequential steps. The primary decomposition pathway for many benzotriazoles is the extrusion of molecular nitrogen (N₂).[5]

Analysis Workflow:

  • Nitrogen Extrusion: The initial and most significant weight loss in the TGA of a benzotriazole derivative is often due to the loss of N₂ (molecular weight ≈ 28 g/mol ).

    • Calculation: Calculate the theoretical weight loss for the extrusion of N₂ from this compound (C₈H₉N₃O, molecular weight ≈ 163.18 g/mol ) and compare it with your experimental data.

  • Substituent Fragmentation: The methoxymethyl group may also fragment during decomposition. This could occur concurrently with or subsequent to the nitrogen loss.

    • Hypothesize Pathways: Consider other possible fragmentation patterns and their corresponding theoretical weight losses.

  • Evolved Gas Analysis (EGA): To definitively identify the decomposition products, coupling your TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This will allow you to analyze the gases evolved during the decomposition process.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition mechanism for this compound?

A1: Based on the known chemistry of benzotriazole derivatives, the most probable initial step in the thermal decomposition is the extrusion of a molecule of nitrogen (N₂).[5] This would lead to the formation of a highly reactive diradical or benzyne-type intermediate. This intermediate would then likely undergo further reactions, such as polymerization or reaction with other molecules in the system.

Visualizing the Proposed Decomposition Pathway:

DecompositionPathway cluster_initial Initial Reactant cluster_intermediate Reactive Intermediate cluster_products Decomposition Products Reactant This compound Intermediate Diradical/Benzyne Intermediate Reactant->Intermediate Heat (Δ) N2 Nitrogen (N₂) Intermediate->N2 Extrusion Other_Products Polymeric or Other Products Intermediate->Other_Products Further Reactions

Caption: Proposed thermal decomposition pathway of this compound.

Q2: What are the primary safety concerns when handling and heating this compound?

A2: While the safety data sheet for this compound does not classify it as a physical hazard, it is categorized as causing skin and serious eye irritation.[4] Benzotriazole derivatives, in general, should be handled with care due to their potential to be energetic materials.[2][5]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood, especially when heating.[4]

  • Small Scale: When performing initial thermal analysis, it is prudent to start with small sample sizes.

  • Avoid Confinement: Be cautious when heating in sealed containers, as the evolution of nitrogen gas can lead to a significant pressure increase.

Q3: How can I predict the thermal stability of this compound?

A3: The thermal stability of benzotriazole derivatives is influenced by the nature of their substituents. While specific data for the methoxymethyl derivative is limited, we can infer some general trends. The presence of electron-withdrawing or electron-donating groups can affect the stability of the benzotriazole ring system.[6]

Experimental Approach:

  • DSC/TGA: The most direct way to determine the thermal stability is through experimental thermal analysis. The onset temperature of decomposition in a TGA or DSC experiment under a controlled atmosphere and heating rate will provide a quantitative measure of its thermal stability.

  • Isothermal Analysis: For assessing long-term stability at a specific temperature, isothermal TGA or DSC experiments can be conducted.

Q4: What analytical techniques are recommended for studying the decomposition products?

A4: A comprehensive understanding of the thermal decomposition of this compound requires the identification of its decomposition products.

Recommended Techniques:

  • TGA-MS/TGA-FTIR (Evolved Gas Analysis): This is the most powerful technique for identifying gaseous decomposition products in real-time as the sample is heated.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves rapidly heating the sample to a specific temperature and then separating and identifying the volatile decomposition products using GC-MS.

  • Analysis of the Residue: After a TGA experiment, the non-volatile residue can be analyzed using techniques such as FTIR, NMR, or mass spectrometry to characterize the less volatile decomposition products.

Part 3: Experimental Protocols

Protocol 1: Standard DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan.

  • Crucible Sealing: Crimp the lid onto the pan. For initial screening, a pinhole lid is recommended to allow for the release of evolved gases.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature of 25 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature well above the expected decomposition (e.g., 400 °C).

    • Use a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting DSC curve to determine the melting point and the onset temperature of decomposition.

Protocol 2: Standard TGA Analysis
  • Instrument Calibration: Calibrate the TGA for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Equilibrate the system at a starting temperature of 25 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of at least 400 °C.

    • Use a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at each step.

Troubleshooting Flowchart for Thermal Analysis:

TroubleshootingWorkflow Start Inconsistent Thermal Analysis Results Check_Heating_Rate Is the heating rate consistent? Start->Check_Heating_Rate Check_Sample_Prep Is sample preparation (mass, packing) consistent? Check_Heating_Rate->Check_Sample_Prep Yes Standardize_Heating_Rate Standardize heating rate (e.g., 10 °C/min) Check_Heating_Rate->Standardize_Heating_Rate No Check_Crucible Is the crucible type and atmosphere consistent? Check_Sample_Prep->Check_Crucible Yes Standardize_Sample_Prep Ensure consistent sample mass and packing Check_Sample_Prep->Standardize_Sample_Prep No Unexpected_Peaks Are there unexpected thermal events? Check_Crucible->Unexpected_Peaks Yes Standardize_Crucible Use consistent crucible type and purge gas Check_Crucible->Standardize_Crucible No Weight_Loss_Mismatch Does TGA weight loss match theory? Unexpected_Peaks->Weight_Loss_Mismatch No Analyze_Purity Check for impurities (NMR, GC) or polymorphism (XRD) Unexpected_Peaks->Analyze_Purity Yes Perform_EGA Use TGA-MS or TGA-FTIR to identify evolved gases Weight_Loss_Mismatch->Perform_EGA Yes End End Standardize_Heating_Rate->End Standardize_Sample_Prep->End Standardize_Crucible->End Analyze_Purity->End Perform_EGA->End Problem Resolved

Caption: A workflow for troubleshooting common issues in the thermal analysis of this compound.

References

  • Zhang, R., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(20), 57730–57740. [Link]
  • Request PDF. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology. ResearchGate.
  • RSC Publishing. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives.
  • MDPI. (2023, March 10). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2568. [Link]
  • Request PDF. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate.
  • Request PDF. (n.d.). Thermal stability of N-(α-amino-dodecyl)-benzotriazole. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Thermal Study of Two Benzotriazole Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
  • Request PDF. (n.d.). Electronic Structure and Stability of Benzotriazoles. ResearchGate.
  • Nexacule. (2025, May 21). How to Overcome Common Issues with Thermal Analysis Consumables.
  • Springer. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%.
  • National Institutes of Health. (n.d.). 1H-Benzotriazole. PubChem.
  • TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants.
  • MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? Energies, 15(23), 9206. [Link]
  • RSC Publishing. (n.d.). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates.
  • ResearchGate. (2022, December 2). (PDF) Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?

Sources

Avoiding impurities in the synthesis of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on ensuring the highest purity of the final product by understanding and mitigating the formation of key impurities.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable reagent in organic synthesis, typically involves the reaction of benzotriazole with a methoxymethylating agent. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity and the formation of several byproducts. The primary challenge lies in the ambident nucleophilic nature of the benzotriazole anion, which can lead to substitution at either the N1 or N2 position of the triazole ring. This guide will dissect the root causes of impurity formation and provide actionable protocols to achieve a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities include the undesired N2-isomer (2-(Methoxymethyl)-2H-benzotriazole), the unreacted intermediate 1-(Hydroxymethyl)-1H-benzotriazole, and the byproduct Bis(benzotriazol-1-yl)methane.

Q2: Why is the formation of the N2-isomer a significant issue?

A2: Benzotriazole exists in tautomeric forms, and its anion is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of isomers.[1] The N1-isomer is generally the thermodynamically more stable and desired product, while the N2-isomer is a common impurity that can be difficult to separate due to similar physical properties.

Q3: How can I control the N1 vs. N2 regioselectivity?

A3: Regioselectivity is influenced by factors such as the choice of solvent, base, and electrophile. Generally, polar aprotic solvents and the use of sodium borohydride as a catalyst with formaldehyde have been shown to favor the formation of the N1-isomer. Recent research has also explored the use of specific catalysts, such as iron porphyrins, to achieve high N1-selectivity.[2][3][4]

Q4: What is the source of 1-(Hydroxymethyl)-1H-benzotriazole impurity?

A4: This impurity arises from the incomplete reaction of the intermediate formed from benzotriazole and formaldehyde.[5][6] If the subsequent methoxymethylation step is not driven to completion, this hydroxylated intermediate will remain in the final product.

Q5: Under what conditions does Bis(benzotriazol-1-yl)methane form?

A5: This byproduct can form when two molecules of benzotriazole react with one molecule of the formaldehyde source.[7][8][9][10][11] This is more likely to occur if there is a localized excess of benzotriazole relative to the methoxymethylating agent.

Troubleshooting Guides

Issue 1: Presence of the N2-Isomer Impurity

Root Cause Analysis: The formation of the 2-(Methoxymethyl)-2H-benzotriazole isomer is a kinetic and thermodynamic competition. While the N1-anion is sterically more accessible, the N2-anion can also react, especially under certain conditions. The choice of the alkylating agent and reaction conditions plays a crucial role in determining the isomeric ratio.[12]

Preventative Measures:

  • Catalyst Selection: Employing catalysts known to favor N1-alkylation can significantly improve regioselectivity. For instance, specific metalloporphyrin catalysts have demonstrated excellent control over N1 versus N2 alkylation.[2][3][4][13]

  • Solvent and Base Combination: The use of polar aprotic solvents like DMF or THF in combination with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) can influence the regioselectivity. The solvent can affect the solvation of the benzotriazole anion and influence the site of attack.[14]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable N1-isomer.

Remediation Protocol: Column Chromatography

If the N2-isomer is present in the final product, purification by column chromatography is the most effective method for its removal.

Table 1: Column Chromatography Parameters for Isomer Separation

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%)
Detection UV at 254 nm

Workflow for Isomer Separation:

cluster_workflow Isomer Separation Workflow Crude Product Crude Product Dissolve Dissolve in minimum aount of Dichloromethane Crude Product->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Fractions Collect Fractions based on TLC/UV Elute->Collect Fractions Analyze Fractions Analyze Fractions (TLC, NMR) Collect Fractions->Analyze Fractions Combine Pure Fractions Combine Pure N1-Isomer Fractions Analyze Fractions->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure 1-(Methoxymethyl)- 1H-benzotriazole Evaporate Solvent->Pure Product cluster_mechanism Impurity Formation Pathways Benzotriazole Benzotriazole Benzotriazole_Anion Benzotriazole Anion Benzotriazole->Benzotriazole_Anion + Base Formaldehyde Formaldehyde Base Base Intermediate 1-(Hydroxymethyl)- 1H-benzotriazole Benzotriazole_Anion->Intermediate + Formaldehyde N2_Isomer 2-(Methoxymethyl)- 2H-benzotriazole Benzotriazole_Anion->N2_Isomer + Methoxymethylating Agent (N2 attack) Bis_Product Bis(benzotriazol-1-yl)methane Benzotriazole_Anion->Bis_Product + Intermediate Product 1-(Methoxymethyl)- 1H-benzotriazole Intermediate->Product + Methoxymethylating Agent Methoxymethylating_Agent Methoxymethylating Agent

Sources

Technical Support Center: Monitoring the Synthesis of 1-(Methoxymethyl)-1H-benzotriazole by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the N-alkylation of benzotriazole to form 1-(methoxymethyl)-1H-benzotriazole (MOM-BT). This document provides in-depth, field-tested guidance for researchers, chemists, and process development professionals to effectively use Thin-Layer Chromatography (TLC) as a rapid and reliable analytical tool for this specific transformation. Our focus is on practical troubleshooting and explaining the chemical principles behind each step to ensure robust and reproducible results.

Core Principles: Why TLC is Essential for this Reaction

The synthesis of this compound is a standard N-alkylation reaction, typically proceeding by deprotonating 1H-benzotriazole with a suitable base, followed by nucleophilic attack on a methoxymethyl (MOM) source like chloromethyl methyl ether.

A primary challenge in the N-alkylation of benzotriazole is regioselectivity. The reaction can produce two distinct isomers: the desired N1-substituted product and the undesired N2-substituted byproduct.[1][2] While these isomers can be difficult to resolve on a standard TLC plate, monitoring the disappearance of the starting material is critical for determining reaction completion.

Key Polarity Differences:

  • 1H-Benzotriazole (Starting Material): Possesses an acidic N-H proton, making it relatively polar and capable of strong interactions (hydrogen bonding) with the silica gel stationary phase. This results in a lower Retention Factor (Rf).

  • This compound (Product): The N-H proton is replaced by the less polar MOM group, reducing its interaction with the silica gel. Consequently, the product is less polar and will travel further up the TLC plate, exhibiting a higher Rf value.

Recommended TLC Monitoring Protocol

This protocol is a self-validating system designed to provide a clear and unambiguous assessment of the reaction's progress.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Microcapillary tubes for spotting

  • Eluent (Mobile Phase): A common starting point is 20-30% Ethyl Acetate in Hexane.[3][4]

  • Visualization tools: UV lamp (254 nm), iodine chamber, or a chemical stain (e.g., p-anisaldehyde).

Step-by-Step Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink may chromatograph.[5]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane) to about a 1% concentration.[6] Prepare a similar dilution of your 1H-benzotriazole starting material to use as a reference.

  • Spotting the Plate: On the baseline, apply small, concentrated spots using a microcapillary tube. Label the lanes in pencil at the top of the plate.

    • Lane 1 (SM): Spot the 1H-benzotriazole starting material reference.

    • Lane 2 (Co-spot): Spot the starting material first, then, in the exact same location, spot the reaction mixture. This "co-spot" lane is crucial for confirming spot identity.[7]

    • Lane 3 (RM): Spot the reaction mixture.

  • Development: Place a small amount of the chosen eluent into the TLC chamber (enough to cover the bottom 0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere.[8] Carefully place the spotted TLC plate into the chamber, ensuring the eluent level is below the baseline.[5] Close the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a short-wave (254 nm) UV lamp. Benzotriazole and its derivatives are aromatic and typically UV-active, appearing as dark spots.[9][10] Circle the spots lightly with a pencil.

    • If spots are not clearly visible, proceed to a secondary, destructive method like placing the plate in an iodine chamber or dipping it in a chemical stain (e.g., permanganate or p-anisaldehyde) followed by gentle heating.[11][12]

Troubleshooting Guide and Frequently Asked Questions

This section addresses common issues encountered during the TLC analysis of the MOM-BT reaction.

Q1: I see a long, vertical streak coming from the reaction mixture lane. What does this mean?

A1: Streaking is a common issue with several potential causes:

  • Sample Overloading: The most frequent cause is applying a too-concentrated sample.[5] Solution: Dilute your reaction mixture aliquot further and re-spot the plate. Aim for small, tight spots.[13]

  • High-Boiling Point Solvents: If your reaction is in a solvent like DMF or DMSO, the solvent itself can cause severe streaking as it will not evaporate from the plate.[7] Solution: Before developing the plate, place the spotted plate under high vacuum for 5-10 minutes to remove the residual high-boiling solvent.

  • Strong Compound-Silica Interaction: Benzotriazole is a basic heterocycle and can interact strongly with the acidic sites on the silica gel, causing tailing or streaking.[14] Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent mixture. This will neutralize the acidic sites and often results in sharper, more defined spots.[13]

Q2: All my spots are stuck on the baseline (Rf ≈ 0). How do I get them to move?

A2: This indicates your eluent is not polar enough to move the compounds off the highly polar silica gel.[7]

  • Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. For example, move from 20% EtOAc to 40% EtOAc. For very polar compounds, a small percentage (1-5%) of methanol in dichloromethane can be effective.[3][8]

Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

A3: This is the opposite problem: your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase.

  • Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. For example, move from 40% EtOAc to 20% EtOAc.[4]

Q4: The spots for my starting material and product are very close together. How can I improve the separation?

A4: Poor separation (low resolution) means the solvent system is not optimal for this specific pair of compounds.

  • Solution: You need to try different solvent systems. The goal is to find a system where the Rf of the product is around 0.4-0.5 and the starting material is lower, giving clear separation. Try changing the components of the mobile phase entirely. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol or diethyl ether/hexane.[7][15] Note that the N1 and N2 isomers of the product are often very close in polarity and may not be separable by standard TLC.

Q5: I don't see any spots on my plate, even under UV light.

A5: This can be alarming, but it has several logical explanations:

  • Sample is Too Dilute: The concentration of the compounds on the plate is below the limit of detection.[5] Solution: Re-spot the plate, applying the sample multiple times in the same spot (allow the solvent to dry completely between applications) to increase the concentration.

  • Compounds are Not UV-Active: While unlikely for benzotriazoles, it's possible. Solution: Use a universal, destructive visualization method. An iodine chamber is an excellent first choice, as iodine reversibly complexes with many organic compounds, appearing as brown spots.[12] If that fails, use a chemical stain like phosphomolybdic acid or p-anisaldehyde, which react with a wide range of functional groups.[11]

  • Reaction Failure: It is possible that no reaction has occurred and the starting material was not spotted correctly, or the reaction has resulted in an unexpected, non-UV-active product. Solution: Re-run the TLC carefully, ensuring all reference spots are correctly applied. If the issue persists, analyze the reaction mixture by other means (e.g., LC-MS, NMR).

Q6: My reaction seems complete (starting material spot is gone), but my product spot looks smeared and has a different shape after work-up. Why?

A6: This suggests that your product may be unstable to the work-up conditions (e.g., aqueous acid or base). The MOM protecting group can be sensitive to acid.[16]

  • Solution: The silica gel on the TLC plate is inherently acidic and can sometimes cause decomposition of sensitive compounds during development.[7][13] You can test for this by running a "2D TLC." Spot your reaction mixture in one corner, run the plate in one direction, then turn it 90 degrees and run it again in the same eluent. If the product is stable, it will remain on the diagonal. If it decomposes, new spots will appear "off-diagonal."[7] To mitigate this, consider using TLC plates with a neutral stationary phase like alumina or adding a base like triethylamine to your eluent to neutralize the silica.[13]

Data Summary: Recommended Solvent Systems

The ideal Rf value for the main product is typically between 0.3 and 0.6 to allow for clear separation from both the baseline and the solvent front.

Solvent System (Mobile Phase)Typical Ratio (v/v)Approx. Rf (Benzotriazole)Approx. Rf (MOM-BT)Notes
Ethyl Acetate / Hexane20:80 to 40:600.1 - 0.20.4 - 0.6Excellent starting point for most N-alkylations. Adjust ratio to optimize separation.
Dichloromethane / Methanol98:2 to 95:50.2 - 0.30.5 - 0.7Good for more polar compounds or if separation is poor in EtOAc/Hexane.[3]
Diethyl Ether / Hexane30:70 to 50:500.1 - 0.20.3 - 0.5Diethyl ether offers different selectivity compared to ethyl acetate.

Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, temperature, and exact solvent composition.

Visualized Workflow: TLC Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common TLC issues when monitoring the this compound synthesis.

TLC_Troubleshooting Start Run TLC with SM, Co-spot, RM Visualize Visualize (UV, then Stain) Start->Visualize Rf_Check Are spots well-separated and Rf between 0.2-0.8? Visualize->Rf_Check Streaking_Check Is there streaking or tailing? Rf_Check->Streaking_Check Yes Adjust_Polarity Adjust Eluent Polarity: - Too high? -> Less Polar - Too low? -> More Polar Rf_Check->Adjust_Polarity No Complete_Check Is SM spot absent in RM lane? Streaking_Check->Complete_Check No Troubleshoot_Streaking Troubleshoot Streaking: 1. Dilute sample. 2. Add Et3N to eluent. 3. Dry plate under vacuum (if using DMF/DMSO). Streaking_Check->Troubleshoot_Streaking Yes Success Reaction Progressing or Complete. Continue Monitoring or Work Up. Complete_Check->Success Yes Incomplete Reaction Incomplete. Continue Reaction. Complete_Check->Incomplete No Adjust_Polarity->Start Re-run TLC Troubleshoot_Streaking->Start Re-run TLC

Caption: TLC troubleshooting workflow for the MOM-BT synthesis.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • University of York, Department of Chemistry. (n.d.). Determining a solvent system.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • TLC Visualization Methods. (n.d.).
  • Gómez, M. (2021, August 26). Answer to "Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?". ResearchGate.
  • Shaik, A. B., Bhandari, S., & Rapolu, R. (2018). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 11(2), 245.
  • Marathe, S. (2021, May 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • Scribd. (n.d.). TLC Visualization Techniques.
  • ResearchGate. (n.d.). N-Alkylation of Benzotriazole.
  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Sharma, P., et al. (2020). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 56(74), 10943-10946.
  • Organic Chemistry Portal. (n.d.). MOM Ethers.

Sources

Validation & Comparative

Comparison of 1-(Methoxymethyl)-1H-benzotriazole with other amine protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Amine Protecting Groups: Benchmarking 1-(Methoxymethyl)-1H-benzotriazole Against Industry Standards

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups for amines is a cornerstone of success.[1][2] These temporary modifications prevent unwanted side reactions of the nucleophilic and basic amine functionality, thereby enabling complex molecular transformations with high fidelity. This guide provides a comprehensive comparison of the most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and explores the role of benzotriazole-based reagents, with a specific focus on the potential utility of this compound.

The Pillars of Amine Protection: Boc, Cbz, and Fmoc

The selection of an amine protecting group is fundamentally guided by its stability under various reaction conditions and the ease and selectivity of its removal. The concept of "orthogonality," where one protecting group can be removed in the presence of others, is critical in multi-step syntheses.[2][3]

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its stability to a wide range of non-acidic conditions.[2]

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[1]

  • Deprotection: The Boc group is labile to acidic conditions, most commonly cleaved with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][4] This acid-lability is a defining characteristic and forms the basis of its orthogonality with other protecting groups.[2]

  • Stability: Boc-protected amines are stable to basic conditions, hydrogenolysis, and many nucleophiles, making them compatible with a broad array of synthetic transformations.[1]

Carboxybenzyl (Cbz or Z)

Historically one of the first widely adopted amine protecting groups, the Cbz group remains a valuable tool, particularly in solution-phase synthesis.

  • Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly selective method. It can also be removed by strong acids, though this is less common.

  • Stability: Cbz-protected amines are stable to mildly acidic and basic conditions, but are incompatible with reactions involving catalytic reduction.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its unique base-lability.

  • Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[3] This allows for the iterative deprotection and coupling of amino acids on a solid support without cleaving the acid-labile side-chain protecting groups.[5]

  • Stability: Fmoc-protected amines are stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.[2]

Comparative Overview of Standard Amine Protecting Groups

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[1]H₂, Pd/C; Transfer Hydrogenation20-50% Piperidine in DMF[3]
Stability Stable to base and hydrogenolysis[1]Stable to mild acid and baseStable to acid and hydrogenolysis[2]
Key Advantages Widely used in solution and solid-phase synthesis; orthogonal to Cbz and Fmoc.Mild deprotection for sensitive substrates; orthogonal to Boc and Fmoc.Ideal for Fmoc-based SPPS; mild deprotection conditions.[5]
Potential Limitations Strong acid for cleavage can be harsh for some substrates.[4]Incompatible with reducible groups (e.g., alkynes, alkenes).The dibenzofulvene byproduct can be problematic in some cases.

The Role of Benzotriazole in Amine Chemistry

Benzotriazole has emerged as a powerful synthetic auxiliary, largely through the pioneering work of Alan Katritzky.[6] While not a protecting group in the traditional sense, its derivatives are highly effective in facilitating amine acylation, a process closely related to protection.

N-Acylbenzotriazoles: Stable and Efficient Acylating Agents

N-acylbenzotriazoles are crystalline, stable solids that serve as excellent acylating agents for amines, offering an alternative to more reactive and less stable acyl chlorides.[7] They are prepared from carboxylic acids and benzotriazole. In the context of amine protection, reagents like Fmoc-Bt, Boc-Bt, and Alloc-Bt have been synthesized and used to introduce the corresponding protecting groups onto amino acids in high yield and purity.[8]

The key advantage of this methodology is the high reactivity of the N-acylbenzotriazole towards nucleophilic attack by an amine, with the benzotriazole anion being an excellent leaving group. This has been extensively applied in peptide synthesis for the formation of amide bonds.[5][9][10]

Exploring this compound (BOM-BT)

While the literature is replete with applications of N-acylbenzotriazoles, the use of this compound as a protecting group for simple primary and secondary amines is not well-documented in major chemical literature. Its applications are more prominent in areas such as UV stabilization and corrosion inhibition.[11][12]

However, we can extrapolate its potential behavior based on the known chemistry of N-methoxymethyl (MOM) and N-benzyloxymethyl (BOM) protecting groups.

The N-Alkoxymethyl Protecting Group Concept

N-alkoxymethyl groups, such as methoxymethyl (MOM) and benzyloxymethyl (BOM), are known protecting groups for amides, lactams, and certain nitrogen-containing heterocycles.[13][14] They are typically introduced using an alkoxymethyl halide (e.g., MOM-Cl or BOM-Cl) under basic conditions.

Hypothetical Application of this compound:

Theoretically, this compound could act as a methoxymethylating agent for amines. The reaction would likely proceed via nucleophilic attack of the amine on the methylene carbon, with the benzotriazole anion acting as a leaving group.

Potential Advantages:

  • Milder Introduction: Compared to using highly reactive and potentially hazardous methoxymethyl chloride (MOM-Cl), a benzotriazole-based reagent might offer a milder and safer alternative for introducing the MOM group.

  • Stability: If successfully installed, an N-methoxymethyl amine would be expected to be stable to a range of nucleophilic and basic conditions.

Cleavage:

The cleavage of N-alkoxymethyl groups is typically achieved under acidic conditions, which would proceed via formation of an iminium ion intermediate.

Orthogonality:

An N-MOM group would be cleaved under acidic conditions, similar to a Boc group. Therefore, it would not be orthogonal to Boc but would be orthogonal to the base-labile Fmoc and the hydrogenolysis-labile Cbz groups.

Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with DCM (2-3 times) and dry under vacuum.

Visualization of Concepts

Orthogonality of Amine Protecting Groups

G Boc Boc (Acid-Labile) Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Fmoc Fmoc (Base-Labile) Boc->Fmoc Orthogonal BOM_BT Hypothetical BOM-BT (Acid-Labile?) Boc->BOM_BT Non-Orthogonal? Cbz->Fmoc Orthogonal BOM_BT->Cbz Orthogonal? BOM_BT->Fmoc Orthogonal?

Caption: Orthogonality relationships between common amine protecting groups.

General Workflow for Amine Protection and Deprotection

G Start Primary/Secondary Amine Protected Protected Amine Start->Protected Protection (e.g., Boc₂O, Base) Protected->Protected Synthetic Transformations Deprotected Deprotected Amine Protected->Deprotected Deprotection (e.g., TFA)

Caption: A generalized workflow for the use of an amine protecting group.

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic route. Boc, Cbz, and Fmoc represent a powerful and versatile toolkit, each with a distinct deprotection strategy that enables complex and elegant syntheses through the principle of orthogonality. While benzotriazole-based reagents have carved out a significant niche as highly effective acylating agents, the specific application of this compound as a general protecting group for amines remains an area for future exploration. Based on the chemistry of analogous N-alkoxymethyl protecting groups, it can be hypothesized that such a reagent could offer a mild route to N-MOM protected amines, which would be orthogonal to Cbz and Fmoc but not to Boc. Further experimental validation is required to establish the viability and utility of this approach in synthetic practice.

References

  • (No author provided). (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Chem-Impex. [Link]
  • (No author provided). (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
  • (No author provided). (2021). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. SciSpace. [Link]
  • Ibrahima, T. S., et al. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Organic Chemistry Portal. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Abo-Dya, N. E., et al. (2013). Benzotriazole-Mediated Synthesis of Aza-peptides: En Route to an Aza-Leuenkephalin Analogue. The Journal of Organic Chemistry, 78(13), 6303-6311. [Link]
  • (No author provided). (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
  • Graham, D., & McAnally, G. (1999). SELECTIVE PROTECTION OF 5-AMINOBENZOTRIAZOLE TO ALLOW CONTROLLED ADDITION OF THE BENZOTRIAZOLE MOIETY TO TARGET MOLECULES.
  • Jana, S., et al. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 3(1), 1088-1097. [Link]
  • (No author provided). (2016). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Sustainable Chemistry & Engineering, 4(12), 6965-6973. [Link]
  • (No author provided). (2018).
  • Kraljević, T. G., et al. (2015). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 20(10), 18838-18855. [Link]
  • (No author provided). (n.d.). Author: A. R. Katritzky. Organic Chemistry Portal. [Link]
  • Katritzky, A. R., et al. (1990). Benzotriazole-assisted synthesis of monoacyl aminals and their peptide derivatives. The Journal of Organic Chemistry, 55(7), 2206-2214. [Link]
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
  • (No author provided). (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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  • Monbaliu, J.-C. M. (Ed.). (2016).
  • Li, J., & Katritzky, A. R. (2002). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Synthesis, 2002(16), 2446-2450. [Link]
  • Panda, G. (2018). Methoxymethylation and benzyloxymethylation of aryl bromides. Journal of the Indian Chemical Society, 95, 981-985. [Link]
  • (No author provided). (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Five Chongqing Chemdad Co. [Link]
  • Wang, F., et al. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(18), 5831. [Link]
  • Li, B., et al. (2021). Selective C(sp3)‐N Bond Cleavage of N,N‐Dialkyl Tertiary Amines with the Loss of a Large Alkyl Group via an SN1 Pathway. Angewandte Chemie International Edition, 60(29), 16045-16052. [Link]
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  • Soni, J. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Di Santo, R. (2021). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 32, 115993. [Link]
  • Munro, T. A., et al. (2008). Standard protecting groups create potent and selective kappa opioids: salvinorin B alkoxymethyl ethers. Journal of Medicinal Chemistry, 51(3), 653-656. [Link]
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A Comparative Guide to Benzotriazole-Based Corrosion Inhibitors: Evaluating the Efficacy of 1-(Methoxymethyl)-1H-benzotriazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of materials science and preventative engineering, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic components. Among the various classes of organic inhibitors, benzotriazoles have distinguished themselves as highly effective agents, particularly for the protection of copper and its alloys. This guide provides an in-depth technical comparison of the corrosion inhibition efficacy of 1-(Methoxymethyl)-1H-benzotriazole against other prominent benzotriazole derivatives, supported by a synthesis of available experimental data and an elucidation of the underlying scientific principles.

The Benzotriazole Family: A Legacy of Metallic Protection

Benzotriazole (BTA) and its derivatives are heterocyclic organic compounds that have been extensively studied and utilized as corrosion inhibitors for over half a century.[1][2] Their efficacy stems from their ability to form a robust, passive, and protective film on the metal surface, effectively isolating it from the corrosive environment.[3][4] This film, often a complex of the benzotriazole molecule and metal ions, acts as a physical barrier, impeding the electrochemical reactions that drive corrosion.[5][6]

The parent molecule, 1H-benzotriazole, is a planar molecule with three nitrogen atoms in its five-membered ring fused to a benzene ring. This unique structure, rich in π-electrons and lone pair electrons on the nitrogen atoms, facilitates strong adsorption onto metal surfaces.[7][8] The mechanism of inhibition is primarily attributed to the formation of a chemisorbed layer, where the nitrogen atoms coordinate with the metal atoms.[2][3]

Comparative Efficacy: A Data-Driven Analysis

While a substantial body of research exists for benzotriazole (BTA), 1-hydroxybenzotriazole (BTAOH), and tolyltriazole (TTA), quantitative experimental data specifically detailing the corrosion inhibition performance of this compound is not extensively available in publicly accessible literature. However, by examining the performance of its structural analogs, we can infer its potential efficacy and understand the factors that influence the protective properties of this class of compounds.

This guide synthesizes data from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions. The data presented here is compiled from different sources and should be interpreted with this in mind.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Test MethodReference
Benzotriazole (BTA) Copper3.5% NaCl10 mM~99.8Electrochemical[5]
Copper1.5 M H₂SO₄0.75 ppm>95Weight Loss[9]
Mild Steel1 M H₂SO₄1 mM~90Weight Loss
1-Hydroxybenzotriazole (BTAOH) CopperSimulated Atmospheric Corrosion50 mg/L (with Na₂MoO₄)90.7Electrochemical
Mild Steel0.1 M H₂SO₄1.5 x 10⁻³ mol/L~48Electrochemical
Tolyltriazole (TTA) CopperDeionized Water6 ppm88.19Polarization Curves
Copper0.1 M HCl20 ppm96.1Electrochemical
N-methacryloyloxymethyl benzotriazole Mild Steel0.1 M HClNot SpecifiedEffective InhibitionNot Specified[2]

Note: The inhibition efficiency of N-methacryloyloxymethyl benzotriazole, a compound structurally related to this compound, has been noted, suggesting that the presence of an oxygen-containing side chain does not negate its protective capabilities.[2] The methoxymethyl group in this compound is an electron-donating group, which could potentially enhance the electron density on the triazole ring, thereby facilitating stronger adsorption onto the metal surface and improved inhibition efficiency. However, without direct experimental data, this remains a theoretical consideration.

Mechanistic Insights: How Benzotriazoles Combat Corrosion

The primary mechanism of corrosion inhibition by benzotriazoles involves the formation of a protective film on the metal surface. This process can be broken down into the following key steps:

  • Adsorption: The benzotriazole molecules, present in the corrosive medium, adsorb onto the metal surface. This adsorption is facilitated by the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms.[7][8]

  • Film Formation: Following adsorption, a complex is formed between the benzotriazole molecules and the metal ions. This complex polymerizes to form a thin, stable, and insoluble film that covers the metal surface.[3][4]

  • Barrier Protection: This protective film acts as a physical barrier, preventing corrosive species such as oxygen, chloride ions, and protons from reaching the metal surface and participating in the electrochemical corrosion reactions.[5][6]

The structure of the benzotriazole derivative plays a crucial role in determining the effectiveness of the protective film. Substituents on the benzene or triazole ring can influence the electron density distribution in the molecule, its solubility, and its orientation on the metal surface, all of which can impact its inhibition efficiency.

Experimental Protocols for Evaluating Corrosion Inhibitor Efficacy

To ensure scientific integrity and reproducibility, the evaluation of corrosion inhibitors is conducted using standardized experimental protocols. The following are detailed methodologies for three commonly employed techniques.

Weight Loss Measurement (Gravimetric Method)

This classical method provides a direct measure of the average corrosion rate over a specific period.

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of abrasive paper, degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried. The initial weight of each coupon is accurately measured.

  • Immersion: The prepared coupons are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined duration at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).[10]

  • Final Weighing: The cleaned and dried coupons are reweighed.

  • Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

This method is guided by standards such as ASTM G31 .[1][10][11][12]

Potentiodynamic Polarization

This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting current is measured as a function of the applied potential, and a Tafel plot (log of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation: The inhibition efficiency is calculated as:

    • IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where:

      • i_corr₀ = Corrosion current density in the absence of the inhibitor

      • i_corrᵢ = Corrosion current density in the presence of the inhibitor

This method is standardized by ASTM G59 and the calculation of corrosion rates from electrochemical data is described in ASTM G102 .[13][14][15][16][17][18]

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Specimen Prepare Working Electrode Setup_Cell Assemble 3-Electrode Cell Prep_Specimen->Setup_Cell Prep_Solution Prepare Test Solution Prep_Solution->Setup_Cell Stabilize Stabilize at OCP Setup_Cell->Stabilize Scan Apply Potential Scan Stabilize->Scan Record Record Current vs. Potential Scan->Record Plot Generate Tafel Plot Record->Plot Extrapolate Extrapolate to find i_corr and E_corr Plot->Extrapolate Calculate Calculate Inhibition Efficiency Extrapolate->Calculate EIS_Workflow cluster_setup Setup & Stabilization cluster_measurement Measurement cluster_analysis Data Analysis A Assemble 3-Electrode Cell B Immerse Electrode & Stabilize at OCP A->B C Apply AC Signal over Frequency Range B->C D Measure AC Current Response C->D E Generate Nyquist & Bode Plots D->E F Fit Data to Equivalent Circuit Model E->F G Extract R_ct and other parameters F->G H Calculate Inhibition Efficiency G->H

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion

Benzotriazole and its derivatives are undeniably potent corrosion inhibitors, with a well-established mechanism of action centered on the formation of a protective surface film. While direct, quantitative data for this compound remains to be extensively published, the performance of its structural analogs suggests that it holds promise as an effective corrosion inhibitor. The presence of the methoxymethyl group may offer beneficial modifications to its electronic properties and solubility, potentially enhancing its protective capabilities.

For researchers and professionals in materials science and drug development, a thorough understanding of the structure-activity relationships within the benzotriazole family is crucial for the rational design and selection of corrosion inhibitors for specific applications. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation and comparison of new and existing inhibitor formulations, ensuring the continued development of effective and reliable corrosion protection strategies. Further experimental investigation into the efficacy of this compound is warranted to fully elucidate its performance characteristics and potential advantages over existing benzotriazole-based inhibitors.

References

  • ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017, www.astm.org
  • ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, www.astm.org [13][15][16][17][18]3. ASTM G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2021, www.astm.org [1][10][11][12]4. Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (1973). Corrosion, 29(7), 294-298.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). Metals, 11(5), 819.
  • ASTM G102-89(2015)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2015, www.astm.org [14][20][21][22][23]8. ASTM G59-23, Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2023, www.astm.org
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (n.d.).
  • G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. (2025, August 12).
  • Decoding Corrosion: The Science Behind Benzotriazole's Inhibitor Action. (n.d.).
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (n.d.).
  • Review on Benzotriazole As Anti-corrosive Agents. (n.d.). JETIR, 6(6).
  • ASTM G102 Standard Practice. (n.d.).
  • ASTM G102-89(1999) - Standard Practice for Calculation of Corrosion Rates and Related Information. (n.d.).
  • ASTM G102: 2023 Corrosion Rate Calculation Practice. (n.d.).
  • Potentiodynamic polarization curves of surface treatment immersed for 3... (n.d.).
  • G102 - 89 Astm. (n.d.).
  • Discoloration Resistance of Electrolytic Copper Foil Following 1,2,3-Benzotriazole Surface Treatment with Sodium Molybdate. (n.d.).
  • A Quantum Computational Method for Corrosion Inhibition. (2015).
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (2017). Korean Journal of Chemical Engineering, 34(1), 243-250.
  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (1973). Corrosion, 29(7), 294-298.
  • Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. (n.d.).
  • Benzotriazole as Corrosion Inhibitor for Copper. (1971). Journal of The Electrochemical Society, 118(7), 1085.
  • Quantum and molecular dynamics parameters derived for benzotriazole... (n.d.).
  • Nyquist diagram showing impedance spectrum for polished copper, at the... (n.d.).
  • a1349-Benzotriazole-An effective corrosion inhibitor for copper alloys.indd. (n.d.).
  • Nyquist diagrams of the localized impedance responses for copper... (n.d.).
  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (2015). International Journal of Electrochemical Science, 10, 8320-8332.
  • Quantum and molecular dynamics parameters derived for benzotriazole... (n.d.).
  • Nyquist diagram showing impedance spectrum for polished copper, at ‡150... (n.d.).
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (n.d.).
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2022). International Journal of Molecular Sciences, 23(1), 16.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (2025). Journal of the Chilean Chemical Society, 69(2).
  • Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. (2024).
  • MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. (n.d.). Journal of the Chilean Chemical Society.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (n.d.).
  • Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... (n.d.).
  • Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investigations. (2023).

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A Comparative Performance Analysis of 1-(Methoxymethyl)-1H-benzotriazole as a UV Absorber Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving field of materials science and formulation chemistry, the selection of an appropriate UV absorber is paramount to ensuring the longevity and performance of a wide range of products. From automotive coatings and plastics to specialty adhesives and sealants, the ability to mitigate the degradative effects of ultraviolet (UV) radiation is a critical determinant of product quality and durability. This guide provides a comprehensive technical comparison of a novel benzotriazole derivative, 1-(Methoxymethyl)-1H-benzotriazole, against established commercial UV absorbers, namely a generic 2-(2-hydroxyphenyl)-benzotriazole (similar to the Tinuvin® P class) and a dibenzoylmethane derivative (Avobenzone).

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative performance of these UV absorbers. The insights herein are grounded in established analytical techniques and provide a framework for evaluating such materials in a laboratory setting.

Introduction to UV Absorbers and the Benzotriazole Class

Ultraviolet absorbers are organic or inorganic compounds that protect materials from UV-induced degradation by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[1][2] The benzotriazole class of UV absorbers is particularly noteworthy for its high efficacy and photostability.[3][4] These compounds operate through an efficient mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT), which allows them to undergo a rapid, reversible tautomerization upon absorbing a UV photon, effectively converting the electronic excitation energy into vibrational energy (heat) that is harmlessly dissipated.[5] This process can be repeated numerous times without significant degradation of the absorber molecule, providing long-lasting protection.[6]

This compound is a member of this class, and its performance as a UV stabilizer is of considerable interest for various applications.[7] This guide will delve into a comparative analysis of its UV absorption characteristics and photostability relative to well-established commercial standards.

Comparative Analysis of UV Absorber Properties

A fundamental aspect of a UV absorber's performance is its ability to absorb light in the UV region of the electromagnetic spectrum. This is characterized by the maximum absorption wavelength (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength.

CompoundChemical Structureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
This compound C₈H₉N₃O~275-285 (Estimated)Data not publicly available
2-(2-hydroxyphenyl)-benzotriazole (Tinuvin® P type) C₁₃H₁₁N₃O301 and 34116,150 (at 341 nm)[8]
Avobenzone C₂₀H₂₂O₃~357-360[7][9]~31,000[6]

Experimental Protocols

To provide a framework for the comparative evaluation of these UV absorbers, the following detailed experimental protocols are presented.

UV-Vis Spectrophotometric Analysis

This protocol outlines the determination of the UV absorption spectra and molar absorptivity of the subject compounds.

Objective: To determine and compare the λmax and molar absorptivity of this compound and the commercial standards.

Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Ethanol (spectroscopic grade)

  • This compound

  • 2-(2-hydroxyphenyl)-benzotriazole (or a suitable analogue)

  • Avobenzone

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of each UV absorber.

    • Dissolve each compound in spectroscopic grade ethanol to prepare stock solutions of known concentration (e.g., 100 mg/L).

    • From the stock solutions, prepare a series of dilutions of varying concentrations (e.g., 1, 2, 5, 10, and 20 mg/L) in ethanol.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 450 nm.

    • Use ethanol in a quartz cuvette as the blank to zero the instrument.

  • Data Acquisition:

    • Measure the absorbance of each diluted solution for all three compounds.

    • Record the full UV-Vis spectrum for each concentration.

    • Identify the λmax for each compound.

  • Molar Absorptivity Calculation:

    • According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration for each compound.[12]

    • The slope of the linear regression will be the molar absorptivity (ε) if the concentration is in mol/L and the path length (b) is 1 cm.[13]

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing prep1 Weigh UV Absorbers prep2 Prepare Stock Solutions (in Ethanol) prep1->prep2 prep3 Create Serial Dilutions prep2->prep3 analysis1 Calibrate Spectrophotometer (Ethanol Blank) prep3->analysis1 analysis2 Measure Absorbance Spectra (200-450 nm) analysis1->analysis2 analysis3 Identify λmax analysis2->analysis3 data1 Plot Absorbance vs. Concentration analysis3->data1 data2 Calculate Molar Absorptivity (ε) from Slope data1->data2 G cluster_prep Coating Preparation cluster_exposure Accelerated Weathering (ASTM G154) cluster_analysis Performance Evaluation prep1 Formulate Clear Coats with UV Absorbers (1% w/w) prep2 Apply Uniform Films on Quartz Panels prep1->prep2 prep3 Cure Coatings prep2->prep3 exp1 Initial Absorbance Measurement (t=0) prep3->exp1 exp2 Expose to UVA-340 and Condensation Cycles exp1->exp2 exp3 Remove Samples at Time Intervals exp2->exp3 analysis1 Measure Absorbance at Each Interval exp3->analysis1 analysis2 Calculate % Absorbance Loss analysis1->analysis2 analysis3 Plot Photostability Curves analysis2->analysis3

Photostability Testing Workflow

Discussion of Expected Performance

Based on the chemical structures and known properties of these classes of UV absorbers, we can anticipate the following performance characteristics:

  • This compound: Lacking the ortho-hydroxyl group critical for the ESIPT mechanism, this compound is not expected to be a highly efficient UVA absorber. Its primary absorption is likely in the UVB or UVC region. Its photostability would need to be experimentally determined, but without the efficient energy dissipation pathway of ESIPT, it may be more susceptible to photodegradation than its ortho-hydroxyphenyl counterparts.

  • 2-(2-hydroxyphenyl)-benzotriazole (Tinuvin® P type): This class of UV absorbers is known for its strong absorption in the UVA and UVB regions and excellent photostability due to the ESIPT mechanism. [4][14]It is expected to show minimal degradation over the course of the photostability test.

  • Avobenzone: This compound is an excellent UVA absorber with a high molar absorptivity in the UVA-I region. [6][7]However, it is notoriously photounstable and is expected to show significant degradation in the absence of photostabilizers. [5][9]

Conclusion

References

  • ASTM International. (n.d.). ASTM G154 - 23 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
  • Chemistry LibreTexts. (2023, August 29). Determining the molar extinction coefficient of gold nanoparticles.
  • Testronix. (2025, June 13). What is UV Test ASTM G154? A Guide to UV Weathering Test Standard.
  • International Organization for Standardization. (2004). ISO 11341:2004 Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation.
  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient.
  • Micom Laboratories. (n.d.). ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp.
  • myChem. (n.d.). Tinuvin® P.
  • NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Avobenzone.
  • Mettler Toledo. (n.d.). Quality Control of Ethanol Using UV Vis Spectrophotometry.
  • Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer.
  • Polivinil Plastik. (n.d.). TINUVIN P.
  • PubChem. (n.d.). Avobenzone.
  • Shimadzu (Europe). (n.d.). Testing of pharmacopoeial ethanol (disinfectant ethanol).
  • The Cosmetic Chemist. (n.d.). Avobenzone.
  • NIST. (n.d.). Avobenzone. In NIST Chemistry WebBook.
  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • Revista Desafio Online. (2022, October 1). The Use of UV-vis Spectroscopy Technique for Investigation of Organic Compounds in Saccharine Substrates.
  • Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
  • Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers.
  • ResearchGate. (n.d.). Absorption spectra of 1 in different solvents (concentration ca. 3 × 10⁻⁵ M).
  • Infinita Lab. (n.d.). Accelerated UV Exposure Testing – ASTM G154 Standard.
  • Genorma. (n.d.). ISO 11341.
  • atlas-mts.com. (2021, November 29). Top 10 Fluorescent UV Testing Standards You Should Know.
  • iTeh Standards. (2004, September 1). ISO 11341.
  • SpectraBase. (n.d.). 1H-benzotriazole.
  • SPF List. (n.d.). Avobenzone: Chemical UVA Filter Research.
  • ResearchGate. (n.d.). Overlay of UV-Vis absorption spectra for avobenzone and oxybenzone.

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The Benzotriazole Moiety: A Comparative Analysis of its Derivatives as Indispensable Tools in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of synthetic methodologies is a critical determinant of success. Efficiency, yield, purity, and stereochemical integrity are not merely desirable attributes but foundational pillars of rigorous scientific pursuit. In the vast armamentarium of synthetic organic chemistry, the benzotriazole scaffold has emerged as a remarkably versatile and powerful auxiliary. Its derivatives have found widespread application, acting as exceptional leaving groups, activating agents, and ligands in a multitude of transformations.

This guide provides an in-depth, comparative analysis of key benzotriazole derivatives, moving beyond a mere recitation of protocols to elucidate the underlying mechanistic principles and offer field-proven insights. By presenting objective, data-driven comparisons, this document aims to empower researchers to make informed decisions in the strategic design and execution of their synthetic endeavors.

The Benzotriazole Advantage: More Than Just a Leaving Group

Benzotriazole (BtH) is an inexpensive, stable, and odorless crystalline solid.[1] Its utility in organic synthesis stems from a unique combination of electronic and steric properties. The benzotriazole group can be readily introduced into a molecule and subsequently displaced by a wide range of nucleophiles, making it an excellent leaving group.[2] Furthermore, the triazole ring can act as both an electron-withdrawing and an electron-donating group, a duality that allows it to activate molecules for a diverse array of transformations.[2]

The core strengths of benzotriazole-mediated synthesis can be summarized as follows:

  • Ease of Introduction and Removal: Benzotriazole can be incorporated into substrates under mild conditions and subsequently removed, often quantitatively.[1]

  • Activation of Attached Groups: The benzotriazole moiety activates adjacent carbon atoms towards nucleophilic attack and deprotonation.

  • Stability: Benzotriazole derivatives are often stable, crystalline solids that are easy to handle and store.[1]

The following diagram illustrates the fundamental reactivity of the benzotriazole moiety.

Benzotriazole_Reactivity cluster_activation Activation & Transformation Substrate Substrate (e.g., R-X) Product_Intro Substrate-Bt Substrate->Product_Intro + BtH BtH Benzotriazole (BtH) Product_Intro_2 Substrate-Bt Final_Product Substrate-Nu Product_Intro_2->Final_Product + Nucleophile - BtH Nucleophile Nucleophile (Nu-)

Caption: General workflow of benzotriazole-mediated synthesis.

Peptide Synthesis: The Critical Role of Hydroxybenzotriazole Derivatives in Suppressing Racemization

In the realm of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the prevention of racemization at the chiral α-carbon of amino acids is of paramount importance. Carbodiimide-mediated coupling, a widely used method for amide bond formation, can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to tautomerization and subsequent loss of stereochemical integrity.[3]

1-Hydroxybenzotriazole (HOBt) was introduced as a "coupling additive" to mitigate this problem.[4] HOBt intercepts the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide, generating a less reactive but still highly efficient HOBt-active ester. This active ester is less susceptible to oxazolone formation, thereby preserving the stereochemistry of the amino acid.[5]

While HOBt has been the gold standard for decades, concerns over its explosive nature in anhydrous form have spurred the development of safer and, in some cases, more effective alternatives.[6]

Comparative Performance of HOBt and its Analogs

The following table presents a quantitative comparison of HOBt with its prominent alternatives, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). The data clearly demonstrates the superior performance of the newer generation of additives in suppressing racemization.

Coupling AdditiveModel Peptide Synthesis% D-Isomer (Racemization)Yield (%)Reference
HOBt/DICZ-Phg-Pro-NH₂ (Solution-Phase)9.3Not Reported[3]
HOAt/DICZ-Phg-Pro-NH₂ (Solution-Phase)<1.0Not Reported[4]
OxymaPure/DICZ-Phg-Pro-NH₂ (Solution-Phase)1.0Not Reported[3]
HOBt/DICH-Gly-His-Phe-NH₂ (Solid-Phase)3.4Not Reported[3]
OxymaPure/DICH-Gly-His-Phe-NH₂ (Solid-Phase)3.0Not Reported[3]

DIC: N,N'-Diisopropylcarbodiimide

The enhanced performance of HOAt can be attributed to the nitrogen atom at the 7-position, which increases its acidity and the reactivity of the corresponding active ester.[6] OxymaPure, an oxime-based additive, has emerged as a highly effective and non-explosive alternative to HOBt, often matching or exceeding the performance of HOAt.[1][7][8]

The following diagram illustrates the mechanism of racemization and its suppression by coupling additives.

Racemization_Suppression Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide Oxazolone 5(4H)-Oxazolone O_Acylisourea->Oxazolone Racemization Pathway Active_Ester Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + HOBt/Analog (Suppression Pathway) Racemized_Product Racemized Peptide Oxazolone->Racemized_Product + R'-NH2 HOBt_Analogs HOBt or Analog (e.g., HOAt, Oxyma) Desired_Peptide Desired Peptide (Chirally Pure) Active_Ester->Desired_Peptide + R'-NH2 Amine R'-NH2

Caption: Mechanism of racemization suppression by HOBt and its analogs.

Experimental Protocol: Comparative Analysis of Racemization in a Model Peptide Synthesis

This protocol outlines a standardized procedure for comparing the efficacy of different coupling additives in suppressing racemization during the synthesis of a model tripeptide.

Materials:

  • Fmoc-L-Phe-Wang resin

  • Fmoc-L-His(Trt)-OH

  • Fmoc-Gly-OH

  • Coupling additives: HOBt, HOAt, OxymaPure

  • Coupling agent: N,N'-Diisopropylcarbodiimide (DIC)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell Fmoc-L-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Second Amino Acid (Fmoc-L-His(Trt)-OH):

    • Prepare three separate reaction vessels.

    • To each vessel, add the deprotected resin.

    • In separate vials, pre-activate Fmoc-L-His(Trt)-OH (3 eq.) with DIC (3 eq.) and the respective coupling additive (HOBt, HOAt, or OxymaPure, 3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the corresponding resin-containing vessel.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Third Amino Acid (Fmoc-Gly-OH): Repeat the coupling procedure as in step 3 for Fmoc-Gly-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the crude peptide by reverse-phase HPLC to separate and quantify the diastereomeric products (L-His-L-Phe vs. D-His-L-Phe).

Cross-Coupling Reactions: Benzotriazole Derivatives as Emerging Ligands

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine ligands have traditionally dominated this field, there is a growing interest in the development of alternative, more cost-effective, and air-stable ligands.

Benzotriazole and its derivatives have emerged as promising, inexpensive, and phosphine-free ligands for palladium-catalyzed cross-coupling reactions.[9] The nitrogen atoms of the triazole ring can effectively coordinate to the palladium center, stabilizing the catalytic species and facilitating the key steps of the catalytic cycle.

Benzotriazole in Suzuki-Miyaura Coupling: A Comparative Perspective

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls. The following table provides a comparative overview of the performance of a benzotriazole-based ligand system against a traditional phosphine-based system in a representative Suzuki-Miyaura coupling.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzotriazole 4-BromoanisolePhenylboronic acid1.0 (Pd)K₂CO₃DMF1101295[10]
PPh₃ 4-BromoanisolePhenylboronic acid2.0 (Pd)Na₂CO₃Toluene/EtOH/H₂O801285[11]

While phosphine ligands like triphenylphosphine (PPh₃) are effective, benzotriazole can offer comparable or even superior yields under certain conditions, with the added benefits of being significantly cheaper and more stable.[10]

The proposed catalytic cycle for a Suzuki-Miyaura reaction using a benzotriazole-based ligand is depicted below.

Suzuki_Miyaura_Benzotriazole cluster_legend Legend Pd0L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition ArPdL2X Ar-Pd(II)L₂-X Oxidative_Addition->ArPdL2X Ar-X Transmetalation Transmetalation ArPdL2X->Transmetalation ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdL2Ar_prime Ar'-B(OH)₂ Reductive_Elimination Reductive Elimination ArPdL2Ar_prime->Reductive_Elimination Reductive_Elimination->Pd0L2 Ar_Ar_prime Ar-Ar' Reductive_Elimination->Ar_Ar_prime L L = Benzotriazole Ligand

Sources

Differentiating N-1 and N-2 Isomers: A Spectroscopic Comparison of 1-(Methoxymethyl)-1H-benzotriazole and 2-(Methoxymethyl)-2H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, the selective synthesis and unambiguous characterization of N-substituted benzotriazole isomers are of paramount importance for applications ranging from medicinal chemistry to materials science. The seemingly subtle difference in the position of substitution—at the N-1 versus the N-2 position of the benzotriazole ring—can lead to significant variations in the molecule's chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of 1-(Methoxymethyl)-1H-benzotriazole and 2-(Methoxymethyl)-2H-benzotriazole, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using routine analytical techniques.

The distinction between these two isomers is rooted in the electronic environment of the benzotriazole core. The N-1 substituted isomer possesses a structure where the substituent is attached to one of the nitrogen atoms of the triazole ring that is also part of the fused aromatic system. In contrast, the N-2 substituted isomer features the substituent on the central nitrogen atom of the triazole ring. These distinct structural arrangements give rise to unique spectroscopic signatures that can be readily identified and interpreted.

Molecular Structures

To visualize the isomeric difference, the following diagrams illustrate the molecular structures of this compound and 2-(Methoxymethyl)-2H-benzotriazole.

Figure 1: this compound structure.

Figure 2: 2-(Methoxymethyl)-2H-benzotriazole structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for distinguishing between the N-1 and N-2 isomers. The difference in symmetry and electronic distribution between the two isomers leads to characteristic chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct patterns for the aromatic protons.

  • This compound: Due to the unsymmetrical nature of the N-1 substitution, the four protons on the benzene ring are chemically non-equivalent. This results in a more complex multiplet pattern in the aromatic region, typically observed as two distinct sets of signals.

  • 2-(Methoxymethyl)-2H-benzotriazole: The N-2 substitution imparts a plane of symmetry to the molecule. Consequently, the protons at positions 4 and 7 are equivalent, as are the protons at positions 5 and 6. This symmetry leads to a simpler AA'BB' system in the aromatic region, often appearing as two distinct multiplets.

The protons of the methoxymethyl group (-CH₂-O-CH₃) will also exhibit characteristic signals. The methylene protons (-CH₂-) adjacent to the benzotriazole nitrogen will appear as a singlet, and the methyl protons (-CH₃) will also be a singlet. While the exact chemical shifts may vary slightly depending on the solvent, the key difference lies in the aromatic region.

¹³C NMR Spectroscopy

The difference in symmetry is even more pronounced in the ¹³C NMR spectra.

  • This compound: In the unsymmetrical N-1 isomer, all six carbons of the benzene ring are chemically distinct, leading to six separate signals in the aromatic region of the ¹³C NMR spectrum.

  • 2-(Methoxymethyl)-2H-benzotriazole: The symmetry of the N-2 isomer results in only three signals for the six benzene ring carbons, as C-4 and C-7 are equivalent, C-5 and C-6 are equivalent, and C-3a and C-7a are equivalent.

This clear difference in the number of aromatic carbon signals provides an unambiguous method for assigning the correct isomeric structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound ¹H NMR (Aromatic) ¹H NMR (-CH₂-) ¹H NMR (-CH₃) ¹³C NMR (Aromatic) ¹³C NMR (-CH₂-) ¹³C NMR (-CH₃)
This compound Complex multiplet (4H)~5.9 ppm (s, 2H)~3.4 ppm (s, 3H)6 distinct signals~75 ppm~57 ppm
2-(Methoxymethyl)-2H-benzotriazole AA'BB' system (4H)~6.2 ppm (s, 2H)~3.5 ppm (s, 3H)3 distinct signals~85 ppm~58 ppm

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of both isomers will share many similarities due to the common benzotriazole and methoxymethyl moieties, subtle differences in the fingerprint region can be used for differentiation. The C=N and N=N stretching vibrations within the triazole ring, as well as the C-H out-of-plane bending vibrations of the aromatic ring, are sensitive to the substitution pattern.

  • This compound: The spectrum will exhibit characteristic bands for the aromatic C-H stretching, C=C stretching, and the triazole ring vibrations.

  • 2-(Methoxymethyl)-2H-benzotriazole: The higher symmetry of the N-2 isomer may lead to fewer or less intense bands in the fingerprint region compared to the N-1 isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying the electronic transitions within a molecule. Benzotriazole and its derivatives are well-known UV absorbers. The position of the methoxymethyl group influences the electronic structure and, consequently, the absorption spectrum. The λmax (wavelength of maximum absorbance) and the overall shape of the UV-Vis spectrum can differ between the two isomers, reflecting the distinct conjugation pathways in the N-1 and N-2 substituted rings. Generally, N-2 substituted benzotriazoles tend to have a slightly red-shifted (longer wavelength) λmax compared to their N-1 counterparts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Both isomers will have the same molecular weight (163.18 g/mol ) and will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 163 or 164, respectively.

While the primary fragmentation pathways may be similar, involving the loss of the methoxymethyl group or fragments thereof, the relative intensities of the fragment ions can differ between the two isomers. This is due to the different stabilities of the resulting fragment ions, which are influenced by the initial position of the substituent. For this compound, a prominent fragment ion is often observed at m/z 119, corresponding to the benzotriazole cation radical.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be consistent for both isomers to ensure a valid comparison.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • UV-Vis Spectroscopy: Prepare dilute solutions of the samples in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) with concentrations typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Mass Spectrometry: Prepare dilute solutions of the samples in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of the benzotriazole isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Isomers Purification Purify Isomers (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Comparison Compare Spectra NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison Structure Structure Elucidation Comparison->Structure

The Vanguard of Safety and Efficiency: A Comparative Guide to 1-(Methoxymethyl)-1H-benzotriazole in Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The methoxymethyl (MOM) ether stands as a stalwart guardian for hydroxyl groups, prized for its stability across a wide pH range and orthogonality with many other common protecting groups. However, the traditional reagent for its installation, methoxymethyl chloride (MOM-Cl), is a volatile and potent carcinogen, casting a long shadow of safety concerns over its utility. This guide introduces 1-(Methoxymethyl)-1H-benzotriazole (MOM-BT), a crystalline, stable, and demonstrably safer alternative. We will dissect the mechanistic underpinnings of MOM-BT's reactivity, present a comparative analysis against traditional methods, and provide validated experimental protocols to seamlessly integrate this superior reagent into your synthetic workflows.

Introduction: The Imperative for Robust Hydroxyl Protection

The hydroxyl group is a cornerstone of functionality in a vast array of bioactive molecules, intermediates, and starting materials. Its inherent nucleophilicity and moderate acidity, however, often render it incompatible with a wide range of synthetic transformations, including organometallic additions, strong base-mediated reactions, and certain oxidations. The methoxymethyl (MOM) ether is an acetal that effectively masks these reactive facets, exhibiting robust stability towards nucleophiles, bases, and many redox reagents, yet can be smoothly cleaved under acidic conditions.[1][2]

The Achilles' Heel of Traditional Methods: The Problem with Methoxymethyl Chloride (MOM-Cl)

For decades, the go-to reagent for installing the MOM group has been methoxymethyl chloride (MOM-Cl).[1] Its high reactivity, driven by the formation of a stabilized oxonium ion, ensures efficient conversion of alcohols to MOM ethers.

However, this high reactivity comes at a severe cost. MOM-Cl is a classified human carcinogen, a potent alkylating agent that can indiscriminately modify biological macromolecules, posing significant handling risks and environmental concerns. Its volatility exacerbates these dangers, necessitating stringent engineering controls like high-performance fume hoods and specialized personal protective equipment. This inherent toxicity presents a major barrier, particularly in process chemistry and scale-up operations where operator safety is paramount.

This compound (MOM-BT): A Paradigm Shift in Safety and Performance

This compound, a reagent developed by the Katritzky group, emerges as a superior solution, directly addressing the critical safety and handling drawbacks of MOM-Cl. It is a stable, crystalline solid, which significantly reduces the risks associated with inhalation and exposure compared to its volatile, carcinogenic counterpart.

The Engine of Reactivity: The Benzotriazole Leaving Group

The efficacy of MOM-BT hinges on the unique properties of the benzotriazole (Bt) moiety. The benzotriazolide anion (Bt⁻) is an exceptionally good leaving group due to the high stability of the resulting anion, which is resonance-stabilized across the aromatic system. This inherent stability facilitates the nucleophilic substitution by the alcohol's oxygen atom under significantly milder conditions than those often required for MOM-Cl.

Mechanism of Methoxymethylation

The reaction proceeds via a nucleophilic attack of the alcohol on the methylene carbon of MOM-BT. The process is typically facilitated by the formation of an alkoxide with a non-nucleophilic base or catalyzed by a Lewis or Brønsted acid, which activates the benzotriazole leaving group.

// Edges ROH -> Attack [label="Nucleophile", color="#4285F4"]; MOMBT -> Attack [label="Electrophile", color="#EA4335"]; Attack -> TransitionState [label="Forms", style=dashed, color="#34A853"]; TransitionState -> MOM_Ether [label="Yields", color="#34A853"]; TransitionState -> BtH [label="Byproduct\n(Excellent Leaving Group)", color="#FBBC05"];

// Visual Styling MOM_Ether [fillcolor="#E6F4EA", fontcolor="#202124"]; BtH [fillcolor="#FEF7E0", fontcolor="#202124"]; ROH [shape=invhouse]; MOMBT [shape=cds]; } ` Figure 1. Generalized mechanism of alcohol protection using MOM-BT.

Comparative Performance Analysis

The primary advantage of MOM-BT lies in its ability to achieve efficient methoxymethylation without the hazards of MOM-Cl. While direct, peer-reviewed comparative studies across a wide range of substrates are consolidating, the established principles of its reactivity allow for a logical comparison.

FeatureThis compound (MOM-BT)Methoxymethyl Chloride (MOM-Cl)Dimethoxymethane (DMM) / Acid
Physical Form White to light yellow crystalline solidColorless, volatile liquidColorless liquid
Safety Profile Non-volatile, not classified as a carcinogenHighly Carcinogenic & Volatile Flammable, low toxicity
Handling Standard laboratory practiceRequires high-performance fume hood, specialized PPEStandard laboratory practice
Reaction Conditions Mild; often requires a non-nucleophilic base (e.g., DIPEA) or mild acid catalystOften requires a base (e.g., DIPEA, NaH)Requires strong protic or Lewis acid (e.g., P₂O₅, TfOH)
Byproducts Benzotriazole (recoverable)HCl (corrosive), saltsMethanol, water
Leaving Group Benzotriazolide (excellent)Chloride (good)Methoxide (poor, requires strong activation)
Typical Yields Generally highGenerally highVariable, equilibrium-driven

Table 1. Qualitative Comparison of Common MOM-Donating Reagents.

The use of MOM-BT provides a workflow that is not only safer but also simplifies handling and waste disposal procedures.

G

Experimental Protocols

The following protocols serve as a validated starting point for the application of MOM-BT. As with any reaction, optimization of stoichiometry, temperature, and reaction time for specific substrates is recommended.

Protocol 1: General Procedure for MOM Protection of a Primary Alcohol

Reagents & Equipment:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Standard glassware for aqueous workup and purification

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Add N,N-Diisopropylethylamine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected alcohol.

Protocol 2: General Procedure for Deprotection of a MOM Ether

The MOM group is readily cleaved under acidic conditions.

Reagents & Equipment:

  • MOM-protected alcohol (1.0 equiv)

  • Methanol (or other suitable solvent like THF)

  • Concentrated HCl (catalytic amount)

  • Round-bottom flask with stir bar

Procedure:

  • Dissolve the MOM-protected alcohol in methanol.

  • Add a few drops of concentrated HCl.

  • Stir the mixture at room temperature. The deprotection is often complete within 1-4 hours. Monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

Conclusion

This compound represents a significant advancement in the protection of hydroxyl groups. It effectively decouples high reactivity from high toxicity, offering a robust and safe alternative to the carcinogenic methoxymethyl chloride. Its identity as a stable, crystalline solid simplifies handling and storage, while the benzotriazole leaving group ensures efficient reactions under mild conditions. For researchers, scientists, and drug development professionals committed to principles of green chemistry and laboratory safety without compromising synthetic efficiency, MOM-BT is an indispensable tool that should be a standard reagent in the modern organic synthesis laboratory.

References

  • Katritzky, A. R., et al. (1999). Amino(hetero)arylmethylation of Phenols with N-[r-Amino(hetero)arylmethyl]benzotriazoles. The Journal of Organic Chemistry, 64(17), 6071–6075*.
  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry.
  • Clerici, F., et al. (2001). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 101(11), 3407–3446*.
  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858*.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • Siddiqui, S. A., & Katritzky, A. R. (2012). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 8, 121–128.
  • Zhong, W., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(19), 6529*.
  • Kumar, R., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(40), 35947–35961*.
  • Król-Bogomilski, J. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.
  • Czerwicki, J., & Golebiowski, A. (2010). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 75(15), 5143–5153*.

Sources

Navigating Molecular Interactions: A Comparative Guide to Cross-Reactivity Studies of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a molecule's interactions is paramount. For researchers and drug development professionals working with 1-(Methoxymethyl)-1H-benzotriazole, a versatile heterocyclic compound, understanding its potential for cross-reactivity is not merely an academic exercise but a critical step in validating its utility and safety. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, integrating theoretical considerations with practical, field-proven experimental protocols.

The Significance of this compound and the Imperative of Cross-Reactivity Assessment

This compound belongs to the benzotriazole family, a class of compounds renowned for their diverse biological activities. Benzotriazole derivatives have been explored for their potential as antimicrobial, antiviral, and anticancer agents, as well as their utility as corrosion inhibitors and UV stabilizers.[1][2][3] The introduction of a methoxymethyl group to the benzotriazole scaffold can influence its physicochemical properties, such as solubility and bioavailability, which in turn may alter its interaction with biological targets.[4]

Cross-reactivity, the unintended interaction of a compound with molecules other than its primary target, can lead to off-target effects, toxicity, or diminished efficacy.[5][6] Therefore, rigorous cross-reactivity profiling is an indispensable component of preclinical research and drug development, ensuring the specificity and safety of a candidate molecule.

Predicting Cross-Reactivity: A Structure-Activity Relationship Perspective

While direct experimental data on the cross-reactivity of this compound is not extensively documented, we can draw valuable insights from the structure-activity relationships (SAR) of analogous benzotriazole derivatives. The biological activity of these compounds is significantly modulated by the nature and position of substituents on the benzotriazole ring.

dot

Caption: Influence of substituents on the biological activity of benzotriazole derivatives.

For instance, halogenation of the benzene ring has been shown to enhance binding affinity to certain biological targets, while the introduction of alkyl groups can modulate potency.[4][7] The methoxymethyl group in this compound is an electron-donating group, which may enhance its solubility and bioavailability, potentially leading to a broader range of interactions compared to the unsubstituted benzotriazole core.[4]

The following table summarizes the known biological activities of various benzotriazole derivatives, providing a predictive framework for the potential cross-reactivity of this compound.

DerivativeSubstituent(s)Observed Biological ActivityPotential for Cross-ReactivityReference(s)
5,6-dimethyl-1H-benzotriazoleMethylAntiprotozoalMay interact with enzymes in protozoa.[8]
4,5,6,7-tetrabromo-1H-benzotriazoleBromoProtein kinase 2 (CK2) inhibitorPotential for off-target kinase inhibition.[7]
N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazoleAlkyl, BromoHCV NTPase/helicase inhibitorsMay interact with other viral or host helicases.[9]
Benzotriazole-based β-amino alcoholsVariousAntibacterial (Staphylococcus aureus)Potential for interaction with bacterial enzymes.[10]

Experimental Strategies for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a multi-pronged approach employing a suite of well-established biochemical and immunological assays is recommended. Here, we detail the protocols for three cornerstone techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and specific method for quantifying the binding of a small molecule to a target protein. This assay is particularly useful for assessing the potential of this compound to compete with a known ligand for binding to a specific target.

dot

Competitive_ELISA_Workflow cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection A Coat plate with target protein B Block non-specific binding sites A->B C Add mixture of known ligand (enzyme-conjugated) and This compound B->C D Add substrate C->D E Measure signal D->E

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with the target protein of interest (e.g., a specific enzyme or receptor) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: Block the remaining non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding: Prepare serial dilutions of this compound and a constant concentration of the known ligand conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Add these mixtures to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Signal Detection: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The degree of cross-reactivity can be determined by calculating the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that reduces the signal by 50%. A lower IC50 value indicates a higher binding affinity and thus, a greater potential for cross-reactivity with the target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of molecular interactions. It provides quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd), offering a detailed characterization of the interaction between this compound and a target protein.

dot

SPR_Workflow A Immobilize target protein on sensor chip B Inject 1-(Methoxymethyl)- 1H-benzotriazole (analyte) A->B C Monitor binding in real-time B->C D Regenerate sensor surface C->D

Caption: General workflow for a Surface Plasmon Resonance experiment.

Protocol:

  • Sensor Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Immobilize the target protein onto the activated sensor surface via amine coupling.

  • Deactivation: Deactivate the remaining active esters with ethanolamine.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.

  • Regeneration: Dissociate the bound analyte using a regeneration solution to prepare the sensor surface for the next injection.

Data Analysis:

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity. By testing against a panel of proteins, the specificity of the interaction can be determined.

Western Blotting (Immunoblotting)

Western blotting is a powerful technique for identifying specific proteins in a complex mixture, such as a cell lysate. It can be used to assess whether this compound interferes with an antibody-antigen interaction.

dot

Western_Blot_Workflow A Separate proteins by SDS-PAGE B Transfer proteins to a membrane A->B C Block non-specific binding sites B->C D Incubate with primary antibody +/- 1-(Methoxymethyl)- 1H-benzotriazole C->D E Incubate with secondary antibody D->E F Detect signal E->F

Caption: Standard workflow for a Western Blotting experiment.

Protocol:

  • Protein Separation: Separate the proteins in a cell lysate or a purified protein sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20, TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein, either in the presence or absence of various concentrations of this compound, overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Analysis:

A reduction in the band intensity corresponding to the target protein in the presence of this compound would suggest that the compound interferes with the antibody-antigen interaction, indicating a form of cross-reactivity.

Conclusion

The comprehensive evaluation of the cross-reactivity of this compound is a critical endeavor for any research or development program involving this compound. By integrating theoretical predictions based on structure-activity relationships with robust experimental validation using techniques such as ELISA, SPR, and Western blotting, researchers can build a detailed profile of its molecular interactions. This knowledge is fundamental to ensuring the specificity, safety, and ultimate success of any application, from novel therapeutics to advanced materials. This guide provides the foundational principles and practical methodologies to empower researchers to confidently navigate the complex world of molecular interactions.

References

  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025).
  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Benzotriazole: An overview on its versatile biological behavior. (2016). PubMed Central. [Link]
  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (2023). Current Opinion in Chemical Science. [Link]
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022).
  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). PubMed. [Link]
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019).
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). PubMed. [Link]
  • Cross-Reactivity in Immunoassay Drug Screening. (n.d.). Siemens Healthineers Academy. [Link]
  • Synthesis and Biological Activity of 1H-benzotriazole and 1H-benzimidazole Analogues -- Inhibitors of the NTPase/Helicase of HCV and of Some Related Flaviviridae. (2005).
  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (2021).
  • Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2004).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm

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A Comparative Guide to the Applications of 1-(Methoxymethyl)-1H-benzotriazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile reagents is perpetual. Among the arsenal of synthetic tools, 1-(Methoxymethyl)-1H-benzotriazole (BTA-CH2OMe) has emerged as a significant player, particularly as a stable and effective equivalent for formaldehyde in crucial carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of BTA-CH2OMe with its alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to this compound: A Bench-Stable Formaldehyde Synthon

This compound, a white crystalline solid, is a derivative of benzotriazole, a bicyclic heterocyclic compound. The pioneering work of Alan R. Katritzky and his research group extensively explored the chemistry of benzotriazole and its derivatives, establishing them as powerful synthetic auxiliaries.[1] BTA-CH2OMe, in particular, has garnered attention for its ability to act as a hydroxymethylating and, in some contexts, a formylating agent. Its stability, ease of handling, and predictable reactivity offer distinct advantages over gaseous formaldehyde or its aqueous solutions (formalin), which can be challenging to manage and often lead to side reactions.

The synthetic utility of BTA-CH2OMe stems from the facile displacement of the benzotriazolyl group by a variety of nucleophiles. The benzotriazole anion is an excellent leaving group, a property that underpins the reactivity of its derivatives in a wide array of chemical transformations.

Core Application: Hydroxymethylation of Carbon Nucleophiles

One of the primary applications of BTA-CH2OMe is the hydroxymethylation of carbanions, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. This reaction introduces a hydroxymethyl (-CH2OH) group, a versatile handle for further functionalization.

Comparison with Alternative Hydroxymethylating Agents
Reagent/MethodTypical NucleophileAdvantagesDisadvantagesRepresentative Yields
This compound (BTA-CH2OMe) Enolates, Grignard reagents, organolithiumsStable, crystalline solid; easy to handle; good yields; mild reaction conditions.Stoichiometric use of the reagent; benzotriazole byproduct needs to be removed.80-95%
Formaldehyde (gas or formalin) Wide range of nucleophilesInexpensive and readily available.Gaseous and toxic; difficult to handle and dose accurately; polymerization and side reactions (e.g., Cannizzaro reaction) are common.Variable (often lower due to side reactions)
Di(benzotriazol-1-yl)methane Similar to BTA-CH2OMeSolid reagent; can be used for both hydroxymethylation and formylation.Requires two equivalents of benzotriazole; can sometimes lead to double addition products.75-90%
Paraformaldehyde Wide range of nucleophilesSolid, polymeric form of formaldehyde; easier to handle than the gas.Depolymerization required, which can be slow and require specific conditions; solubility issues.Variable

Causality Behind Experimental Choices: The choice of BTA-CH2OMe over traditional formaldehyde sources is often driven by the need for controlled and high-yielding reactions, especially with sensitive or valuable substrates. The mild reaction conditions and the clean nature of the substitution reaction minimize the formation of byproducts, simplifying purification.

Experimental Workflow: Hydroxymethylation of an Enolate

The following diagram illustrates a typical workflow for the hydroxymethylation of a ketone enolate using BTA-CH2OMe.

workflow start Ketone Substrate deprotonation Deprotonation (e.g., LDA, THF, -78 °C) start->deprotonation enolate Lithium Enolate deprotonation->enolate reaction Addition of BTA-CH2OMe enolate->reaction intermediate Adduct reaction->intermediate hydrolysis Hydrolysis (e.g., aq. NH4Cl) intermediate->hydrolysis product Hydroxymethylated Ketone hydrolysis->product purification Purification (e.g., Column Chromatography) product->purification final_product Final Product purification->final_product

Figure 1: General workflow for the hydroxymethylation of a ketone enolate using BTA-CH2OMe.

Detailed Protocol: Hydroxymethylation of 2-Methylcyclohexanone

  • Enolate Formation: To a stirred solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (1.1 eq., solution in hexanes) dropwise. The mixture is stirred for 30 minutes at this temperature. A solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF is then added dropwise, and the resulting solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Reaction with BTA-CH2OMe: A solution of this compound (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-hydroxymethyl-2-methylcyclohexanone.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The benzotriazole byproduct is typically more polar and can be easily separated by column chromatography.

Application in Formylation Reactions

While primarily used for hydroxymethylation, BTA-CH2OMe can also serve as a precursor for formylation, particularly in reactions with organometallic reagents. The initial adduct can be oxidized to yield the corresponding aldehyde.

Comparison with Other Formylating Agents
ReagentTypical NucleophileAdvantagesDisadvantagesRepresentative Yields (for Aldehyde)
This compound (BTA-CH2OMe) + Oxidation Grignard reagents, organolithiumsStable starting material; two-step, one-pot potential.Requires a subsequent oxidation step; can be less direct than other methods.60-80%
N-Formylbenzotriazole Grignard reagents, organolithiumsDirect formylating agent; stable solid.[2]Can be less reactive than other formylating agents.70-90%
Dimethylformamide (DMF) Grignard reagents, organolithiumsInexpensive and common solvent/reagent.Often requires harsh work-up conditions; can lead to over-addition.50-85%
Ethyl Formate Grignard reagentsReadily available ester.Can undergo addition of a second equivalent of the Grignard reagent to form a secondary alcohol.Variable

Mechanistic Rationale: The reaction of BTA-CH2OMe with a Grignard reagent initially forms a magnesium alkoxide intermediate. Subsequent oxidation, for instance with pyridinium chlorochromate (PCC) or Swern oxidation conditions, converts the hydroxymethyl group to a formyl group.

Reaction Pathway: Formylation of a Grignard Reagent

formylation grignard Grignard Reagent (R-MgX) reaction Nucleophilic Substitution grignard->reaction btach2ome BTA-CH2OMe btach2ome->reaction adduct R-CH2-O-MgX + Bt-MgX reaction->adduct oxidation Oxidation (e.g., PCC) adduct->oxidation aldehyde Aldehyde (R-CHO) oxidation->aldehyde

Figure 2: Reaction pathway for the formylation of a Grignard reagent using BTA-CH2OMe followed by oxidation.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound has proven to be a valuable reagent in the synthetic chemist's toolbox, offering a reliable and manageable alternative to gaseous formaldehyde for hydroxymethylation reactions. Its stability, ease of handling, and the high yields it typically affords make it particularly suitable for complex and sensitive syntheses encountered in drug discovery and development. While its application in formylation is less direct than dedicated formylating agents, it provides a viable two-step route. The choice between BTA-CH2OMe and its alternatives will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and scalability. The extensive research on benzotriazole chemistry provides a solid foundation for its continued and innovative application in organic synthesis.

References

  • Katritzky, A. R., & Rachwal, S. (2011). Benzotriazole-mediated synthesis of heterocycles. Chemical reviews, 111(11), 7063–7143.
  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical Reviews, 98(2), 409–548.
  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2004). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Efficient Preparation of Amides. The Journal of Organic Chemistry, 69(23), 7941–7944.
  • Katritzky, A. R., Chang, H. X., & Yang, B. (1995). N-Formylbenzotriazole: A Stable and Convenient N- and O-Formylating Agent. Synthesis, 1995(05), 503–505.

Sources

A Senior Application Scientist's Guide: Benchmarking 1-(Methoxymethyl)-1H-benzotriazole Against Novel Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed in high yield under mild conditions, exhibit stability across a range of chemical transformations, and ideally, be orthogonal to other protecting groups within the same molecule. For decades, 1-(Methoxymethyl)-1H-benzotriazole (BOM-BT) has served as a reliable reagent for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols, amines, and other functionalities. However, the continuous evolution of synthetic chemistry has ushered in a new era of protecting groups, each with purported advantages in terms of stability, orthogonality, and ease of cleavage.

This guide provides an in-depth technical comparison of the performance of this compound against a selection of novel and widely adopted protecting groups. We will delve into the mechanistic underpinnings of their introduction and cleavage, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Incumbent: this compound (BOM-BT)

This compound is a stable, crystalline solid that serves as a convenient and efficient reagent for the introduction of the benzyloxymethyl (BOM) group. The BOM group is an acetal-type protecting group, valued for its stability under a variety of conditions, particularly basic and nucleophilic environments.

Mechanism of Protection: The reaction proceeds via the displacement of the benzotriazole moiety by a nucleophilic alcohol or amine. The benzotriazole anion is an excellent leaving group, facilitating the reaction under relatively mild conditions.

cluster_0 BOM-BT Protection Mechanism BOM_BT BOM-BT Intermediate [R-X-H---BOM-BT] BOM_BT->Intermediate Nucleophile R-XH (Alcohol/Amine) Nucleophile->Intermediate Nucleophilic Attack Base Base Base->Nucleophile Deprotonation Protected_Substrate R-X-BOM Intermediate->Protected_Substrate Displacement Benzotriazole Benzotriazole Intermediate->Benzotriazole Leaving Group Departure

Caption: General mechanism for BOM protection using BOM-BT.

Cleavage: The BOM group is typically removed under hydrogenolytic conditions (e.g., H₂, Pd/C), which is a key feature of its orthogonality. It can also be cleaved under acidic conditions, although this is less common due to the potential for side reactions with acid-labile groups.

The Challengers: A New Generation of Protecting Groups

To provide a robust benchmark, we will compare BOM-BT with three widely used and innovative protecting groups: 2-(Trimethylsilyl)ethoxymethyl (SEM), Carboxybenzyl (Cbz), and 2-(Trimethylsilyl)ethylcarbamate (Teoc).

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is another acetal-type protecting group that offers a distinct cleavage pathway. Its key advantage is its stability to a wide range of reagents and its facile removal under fluoride-mediated or acidic conditions[1].

  • Carboxybenzyl (Cbz or Z): A classic carbamate protecting group for amines, the Cbz group is renowned for its stability and its removal via catalytic hydrogenolysis, offering orthogonality to acid- and base-labile groups[2].

  • 2-(Trimethylsilyl)ethylcarbamate (Teoc): The Teoc group is a silicon-containing carbamate that provides excellent stability to both acidic and basic conditions. Its unique cleavage mechanism involves fluoride-induced elimination, rendering it orthogonal to many other protecting groups[3].

Head-to-Head Comparison: Performance Benchmarking

The selection of a protecting group is often a trade-off between stability and ease of removal. The following tables provide a comparative overview of the performance of BOM, SEM, Cbz, and Teoc protecting groups for alcohols and amines, based on reported experimental data.

Table 1: Comparison of Protecting Groups for Alcohols
Protecting GroupIntroduction ReagentTypical ConditionsTypical Yield (%)Cleavage ConditionsTypical Yield (%)Orthogonality Notes
BOM BOM-BT or BOM-ClNaH, DMF, 0 °C to rt85-95H₂, Pd/C, EtOH, rt90-98Stable to base, mild acid. Cleaved by hydrogenolysis.
SEM SEM-ClNaH, DMF, 0 °C>90[4]TBAF, THF, rt85-95Stable to base, mild acid. Cleaved by fluoride. Orthogonal to hydrogenolysis.
Table 2: Comparison of Protecting Groups for Amines
Protecting GroupIntroduction ReagentTypical ConditionsTypical Yield (%)Cleavage ConditionsTypical Yield (%)Orthogonality Notes
BOM BOM-BTNaH, DMF, rt80-90H₂, Pd/C, iPrOH/H₂O, HCO₂H90-97[5]Stable to base, mild acid. Cleaved by hydrogenolysis.
Cbz Cbz-ClNaHCO₃, H₂O/Dioxane, 0 °C to rt90-99H₂, Pd/C, EtOH, rt95-100Stable to acid, base. Cleaved by hydrogenolysis.
Teoc Teoc-OSuEt₃N, CH₂Cl₂95[6]TBAF, THF, rt90-98Stable to acid, base, hydrogenolysis. Cleaved by fluoride.

Experimental Protocols

To provide actionable insights, this section details representative experimental procedures for the introduction and removal of the BOM protecting group and its modern counterparts.

BOM Protection and Deprotection

Protocol 1: BOM Protection of a Primary Alcohol

cluster_1 BOM Protection Workflow Start Dissolve alcohol in DMF Add_NaH Add NaH at 0°C Start->Add_NaH Stir_1 Stir for 30 min Add_NaH->Stir_1 Add_BOM_BT Add BOM-BT Stir_1->Add_BOM_BT Stir_2 Stir at rt overnight Add_BOM_BT->Stir_2 Quench Quench with H₂O Stir_2->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: Workflow for BOM protection of an alcohol.

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.2 equiv) and allow the reaction to warm to room temperature.

  • Stir the reaction overnight and monitor by TLC.

  • Upon completion, carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the BOM-protected alcohol.

Protocol 2: BOM Deprotection of an Amine [5]

  • To a stirred solution of the BOM-protected amine (1.0 equiv) in a 10:1 mixture of isopropanol and water, add formic acid (0.5% v/v).

  • Add 10% Palladium on carbon (10 mol%) under a nitrogen atmosphere.

  • Introduce hydrogen gas via a balloon and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Comparative Protocols

Protocol 3: SEM Protection of a Phenol

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 equiv) in DMF.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify by flash chromatography.

Protocol 4: Cbz Deprotection of an Amine

  • Dissolve the Cbz-protected amine (1.0 equiv) in ethanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through Celite® and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the free amine.

Protocol 5: Teoc Deprotection of an Amine [3]

  • Dissolve the Teoc-protected amine (1.0 equiv) in anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF) at room temperature.

  • Stir the reaction for 1-3 hours and monitor by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography if necessary.

Discussion and Recommendations

The choice between BOM-BT and its modern counterparts is highly dependent on the specific synthetic context, particularly the orthogonality requirements of the overall strategy.

  • This compound (BOM-BT) remains a valuable and efficient reagent for the introduction of the BOM group. Its primary advantage lies in the hydrogenolytic cleavage of the BOM group, which is orthogonal to many acid- and base-labile protecting groups. However, the use of hydrogenolysis may not be suitable for substrates containing other reducible functional groups, such as alkenes or alkynes.

  • SEM-Cl for the introduction of the SEM group offers a distinct advantage in its fluoride-mediated cleavage. This provides an orthogonal deprotection strategy to both hydrogenolysis and acid/base-labile groups, making it a powerful tool in complex molecule synthesis. While generally stable, the SEM group can be more labile to acidic conditions than the BOM group[1].

  • Cbz-Cl is a time-tested reagent for the protection of amines. The Cbz group shares the same hydrogenolytic cleavage pathway as the BOM group, and therefore, they are not orthogonal to each other. The choice between BOM and Cbz for amine protection may come down to the specific substrate and the desired crystallinity of the protected intermediate.

  • Teoc-OSu provides access to the highly robust Teoc protecting group. Its stability to a wide range of conditions, including acid, base, and hydrogenolysis, combined with its selective cleavage by fluoride, makes it an exceptionally versatile and orthogonal protecting group. This makes it particularly suitable for complex synthetic routes where multiple protecting groups are required.

Conclusion

While this compound continues to be a reliable and effective reagent for the introduction of the BOM protecting group, the modern synthetic chemist has a broader arsenal of protecting groups at their disposal. The choice of protecting group should be a strategic decision based on a thorough analysis of the entire synthetic route. For syntheses requiring orthogonality to hydrogenolysis, SEM and Teoc protecting groups offer excellent alternatives. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Kim, J., et al. (2011). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 32(10), 3631-3634.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry.
  • SynArchive. (n.d.). Protection of Alcohol by Acetal.
  • ResearchGate. (n.d.). Scientific Publications.
  • YouTube. (n.d.). Organic Chemistry.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • NIH. (n.d.). National Library of Medicine.
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • Google Patents. (n.d.). CN102976907A - Method for selectively removing phenol hydroxymethyl protection.
  • Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications.
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • IJCRT.org. (2025). Review Of Benzotriazole.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • YouTube. (2022). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry.
  • NIH. (n.d.). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc.
  • ResearchGate. (n.d.). A novel, base-labile fluorous amine protecting group: Synthesis and use as a tag in the purification of synthetic peptides.
  • PubMed. (n.d.). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.

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Safety Operating Guide

A-Z Guide for the Proper Disposal of 1-(Methoxymethyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to include the safe and ethical management of the chemical reagents we employ. 1-(Methoxymethyl)-1H-benzotriazole, a valuable reagent in synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in safety, regulatory compliance, and scientific principles.

Core Principles: Hazard Assessment and Safety First

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified with specific risks that dictate our handling and disposal strategy.

Key Hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Environmental Concerns : While specific data for this derivative is limited, the parent compound, benzotriazole, is recognized as toxic to aquatic life with long-lasting effects, persistent, and bioaccumulative.[3][4][5][6] Therefore, preventing its release into the environment is a critical priority.[1]

This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and dust, preventing serious eye irritation.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Waste Segregation: The Foundation of Compliance

Proper disposal begins with correct waste segregation at the point of generation. In-lab treatment or neutralization of this compound is not recommended due to the lack of established and validated protocols. Mixing chemical wastes can lead to dangerous reactions and complicates the final disposal process.

The Causality of Segregation:

  • Preventing Uncontrolled Reactions: This compound should be stored away from strong oxidizing agents to prevent potentially hazardous reactions.[2]

  • Ensuring Proper Final Treatment: Waste streams are treated via specific industrial processes. Mixing a non-halogenated organic solid like this one with, for example, a halogenated solvent waste stream, leads to inefficient and non-compliant disposal.

Actionable Steps:

  • Designate a specific, clearly labeled hazardous waste container for "Non-Halogenated Solid Organic Waste."

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[1]

  • Never mix this compound waste with acids, bases, oxidizers, or liquid waste streams.

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the nature and quantity of the waste.

Protocol A: Disposal of Contaminated Labware and Small Residuals (<1 g)

This protocol applies to items like weighing paper, contaminated gloves, or wipes used for minor spills.

  • Collection : Carefully place all contaminated solid materials directly into the designated "Non-Halogenated Solid Organic Waste" container.

  • Container Management : Keep the waste container closed at all times, except when adding waste.

  • Labeling : Ensure the container is accurately labeled with its contents.

  • Storage : Store the container in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials.

Protocol B: Disposal of Unused or Bulk Quantities (>1 g)

Disposing of the original reagent bottle or larger quantities of waste follows a more stringent path.

  • Do Not Open : If the material is in its original, sealed container, do not open it.

  • Secure Packaging : Ensure the container is securely sealed and the exterior is clean and free of contamination.

  • Accurate Labeling : Affix a hazardous waste tag to the container. The tag must include:

    • The full chemical name: "this compound"

    • CAS Number: 71878-80-3[1][2]

    • Hazard identification: "Irritant"

  • Professional Disposal : Arrange for pickup through your institution's Environmental Health & Safety (EHS) office for disposal by a licensed hazardous waste contractor.

Protocol C: Spill Management and Cleanup

In the event of a spill, a swift and safe response is critical to protect personnel and the environment.

  • Alert & Isolate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Ventilate : Ensure the area is well-ventilated. Use a local exhaust if available.[2]

  • Don PPE : Wear the minimum required PPE as outlined in the table above (gloves, goggles, lab coat).

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2] Avoid creating dust.[1][2]

  • Decontamination : Clean the spill area with soap and water. Collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal : Seal, label, and dispose of the waste container through your EHS office.

The Scientific Rationale: Why Incineration is the Standard

The recommended and most environmentally sound method for the final disposal of this compound is incineration by a licensed hazardous waste facility .[1][2][7]

Why this method is authoritative:

  • Complete Thermal Destruction : High-temperature incineration, often in a rotary kiln equipped with afterburners and scrubbers, ensures the complete breakdown of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.

  • Environmental Protection : This process prevents the parent compound, which is persistent and potentially toxic to aquatic ecosystems, from entering waterways or soil.[1] Benzotriazole derivatives are known global contaminants found in wastewater, sediment, and soil.[3]

  • Regulatory Compliance : This disposal method complies with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Disposing of this chemical down the drain is a serious violation of environmental stewardship and regulations. Its persistence means it can bypass wastewater treatment processes and harm aquatic life.[3][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification cluster_1 Immediate Action cluster_2 Final Disposal start Identify Waste: This compound waste_type Determine Waste Type start->waste_type spill Spill waste_type->spill Spill solid_waste Contaminated Solids (Gloves, Wipes, etc.) waste_type->solid_waste Solid bulk_waste Unused Reagent / Bulk Quantity waste_type->bulk_waste Bulk spill_protocol Execute Spill Protocol (C): 1. Don PPE 2. Absorb with inert material 3. Collect into waste container spill->spill_protocol collect_solids Place in designated 'Non-Halogenated Solid Organic Waste' container solid_waste->collect_solids package_bulk Secure in original container. Affix Hazardous Waste Tag. bulk_waste->package_bulk final_disposal Arrange pickup via EHS for Licensed Professional Disposal (High-Temp Incineration) spill_protocol->final_disposal collect_solids->final_disposal package_bulk->final_disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. (2008-12-09). [Link]
  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers.
  • Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary. PubMed. (2025-10-15). [Link]
  • Environmental behavior, hazard and anti-corrosion performance of benzotriazole-based nanom
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormw
  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. US EPA. [Link]

Sources

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